molecular formula C10H8O3 B111601 2-Formylcinnamic acid CAS No. 130036-17-8

2-Formylcinnamic acid

Cat. No.: B111601
CAS No.: 130036-17-8
M. Wt: 176.17 g/mol
InChI Key: ZIUMNQBNEUJSSL-AATRIKPKSA-N
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Description

2-Formylcinnamic Acid (C 10 H 8 O 3 , CID 13628357) is a synthetic cinnamic acid derivative featuring a formyl group on the benzene ring . This compound is of significant interest in medicinal and synthetic chemistry as a versatile chemical intermediate and building block. Cinnamic acid derivatives are extensively researched for their diverse pharmacological potentials, including serving as precursors for compounds with hepatoprotective , antimicrobial , anticancer , and anti-inflammatory activities . The presence of both a formyl group and a carboxylic acid functional group on the molecule provides reactive sites for further chemical modifications, such as the synthesis of hydrazides, amides, and other derivatives for structure-activity relationship (SAR) studies . Researchers can utilize this compound to develop novel molecules aimed at exploring new therapeutic agents. This product is intended For Research Use Only and is not approved for human, veterinary, or household use. Disclaimer for Missing Specifics: Please note that detailed information on the specific research applications, mechanism of action, and biological efficacy of this compound is not available in the current search results. The potential uses described are inferred from the well-established research context of the broader cinnamic acid derivative family. Researchers are encouraged to consult primary scientific literature for the most comprehensive and up-to-date findings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-formylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUMNQBNEUJSSL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Formylcinnamic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Formylcinnamic acid is a bifunctional molecule with significant synthetic potential. This guide provides an in-depth analysis of its core chemical properties, including synthesis, reactivity, and spectroscopic data. By explaining the mechanistic rationale behind experimental protocols, this document serves as a practical resource for researchers in organic synthesis and medicinal chemistry, aiming to facilitate the innovative use of this compound in developing novel molecular entities.

Introduction: The Versatility of a Bifunctional Building Block

This compound, also known as (E)-3-(2-formylphenyl)prop-2-enoic acid, is a valuable organic compound featuring both an aldehyde and a carboxylic acid functional group conjugated with an alkene.[1] This unique structural arrangement provides a versatile platform for a wide range of chemical transformations. The electron-withdrawing nature of the formyl and carboxyl groups influences the reactivity of the entire molecule, making it a sought-after precursor for the synthesis of complex heterocyclic compounds and other valuable organic molecules.[2]

The strategic placement of these functional groups allows for both intramolecular and intermolecular reactions. The aldehyde is a reactive site for nucleophilic additions and condensations, while the carboxylic acid can undergo esterification and amidation. The conjugated double bond is also susceptible to various addition reactions. This multifunctionality is key to its broad utility in synthetic chemistry.

Physicochemical and Spectroscopic Properties

A fundamental understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective application.

Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₈O₃[1][3][4]
Molecular Weight 176.17 g/mol [1][3][4]
Appearance Light tan solid[]
Melting Point 163-164°C[]
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.N/A
CAS Number 130036-17-8 (E-isomer)[3][4][6]
Spectroscopic Characterization

Spectroscopic data provides the definitive structural fingerprint for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit characteristic signals for the aldehydic proton (around 9.5-10.5 ppm), the vinyl protons (doublets in the 6.0-8.0 ppm range), and the aromatic protons. The carboxylic acid proton typically appears as a broad singlet at a higher chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbons of the aldehyde and carboxylic acid (typically in the 165-195 ppm range), as well as the sp² hybridized carbons of the aromatic ring and the alkene.

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands for the C=O stretching vibrations of the aldehyde and carboxylic acid (around 1680-1720 cm⁻¹). A broad O-H stretching band for the carboxylic acid is expected in the 2500-3300 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Synthesis of this compound

The ozonolysis of naphthalene is a common and effective method for the synthesis of this compound.[7][8] This reaction involves the oxidative cleavage of one of the aromatic rings of naphthalene.

Ozonolysis of Naphthalene: A Step-by-Step Protocol

This protocol details the synthesis of this compound via ozonolysis, a powerful method for cleaving double bonds.

Causality: Ozone (O₃) reacts with the double bonds in one of the naphthalene rings to form an ozonide intermediate. A subsequent reductive workup is crucial to cleave this intermediate to the desired aldehyde without over-oxidation to the carboxylic acid.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Naphthalene Naphthalene in Solvent Ozonolysis Ozonolysis (Low Temperature) Naphthalene->Ozonolysis Ozone Ozone Gas Ozone->Ozonolysis Quenching Reductive Quench Ozonolysis->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Crystallization Crystallization Extraction->Crystallization Product This compound Crystallization->Product G cluster_reactions Intermolecular Reactions cluster_products Resulting Scaffolds 2_Formylcinnamic_Acid This compound Aldehyde Carboxylic Acid Alkene Condensation Condensation Reactions (Perkin, Knoevenagel) 2_Formylcinnamic_Acid:aldehyde->Condensation Heck Heck Reaction 2_Formylcinnamic_Acid:alkene->Heck Cycloaddition [2+2] Cycloaddition 2_Formylcinnamic_Acid:alkene->Cycloaddition Substituted_Cinnamic_Acids Substituted Cinnamic Acids Condensation->Substituted_Cinnamic_Acids Complex_Cinnamic_Acids Complex Cinnamic Acids Heck->Complex_Cinnamic_Acids Cyclobutane_Derivatives Cyclobutane Derivatives Cycloaddition->Cyclobutane_Derivatives

Caption: Intermolecular reactivity of this compound.

Applications in Drug Discovery and Development

Cinnamic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [9][10][11][12]this compound serves as a versatile starting material for the synthesis of novel cinnamic acid derivatives with potential therapeutic applications. [2]Its ability to participate in various chemical reactions allows for the generation of compound libraries for screening in drug discovery programs. [13]The structural modifications enabled by the formyl and carboxylic acid groups are crucial for structure-activity relationship (SAR) studies aimed at optimizing the biological activity of lead compounds. [9]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique bifunctional nature provides access to a wide array of chemical transformations, enabling the efficient synthesis of complex molecules, including various heterocyclic systems. A comprehensive understanding of its synthesis, physicochemical properties, and reactivity is essential for leveraging its full potential in both academic and industrial research, particularly in the field of drug discovery and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13628357, this compound.
  • ResearchGate. On the ozonization and the ozonolysis of naphthalene, 2,3‐dimethylnaphthalene, and 1,4‐dimethylnaphthalene in connection with the reactivity of the ring system.
  • The Royal Society of Chemistry. Supplementary Information.
  • KNAW Digital Library. On the ozonization of naphthalene and 2,3-dimethyl-naphthalenes in connection with the structure of the ring system.
  • da Silva, J. F. M., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. [Link].
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  • Li, Y., et al. (2023). Application of cinnamic acid in the structural modification of natural products: A review. Phytochemistry, 205, 113532. [Link].
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 444539, Cinnamic Acid.
  • Porto, R. S., & Porto, V. A. (2024). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Letters in Drug Design & Discovery, 21(14), 2828-2837. [Link].
  • Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930).
  • Bernatek, E., & Frengen, C. (1962). Ozonolysis of Phenols - III. 1- and 2-Naphthol. Acta Chemica Scandinavica, 16, 2421-2424. [Link].
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  • Pontiki, E., & Hadjipavlou-Litina, D. (2024). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Expert Opinion on Drug Discovery, 1-15. [Link].
  • Nir, O., et al. (2012). Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. CrystEngComm, 14(14), 4653-4655. [Link].
  • Takahashi, H., et al. (2001). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid in the solid state and in solution. Journal of Molecular Structure, 563-564, 247-253. [Link].
  • Research, Society and Development. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
  • ResearchGate. 1 H NMR partial spectra (500 MHz) of cinnamic acid.
  • ResearchGate. Illustration of the photochemical [2 + 2] cycloaddition reactions of trans-cinnamic acid (1a) and coumarin-3-carboxylic acid (2a).

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-formylcinnamic acid, a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular architecture, stereoisomerism, synthesis, spectroscopic characterization, and its pivotal role as a precursor in the synthesis of various bioactive heterocyclic compounds.

Introduction: The Structural and Synthetic Significance of this compound

This compound, with the chemical formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol , is an aromatic carboxylic acid derivative.[1] Its structure is characterized by a benzene ring substituted with both a carboxylic acid group and a formyl (aldehyde) group, linked by a propenoic acid backbone. This unique arrangement of functional groups—an aldehyde, a carboxylic acid, and a reactive α,β-unsaturated system—renders it a highly valuable and versatile building block in organic synthesis.[2]

The presence of these functionalities in close proximity allows for a diverse range of chemical transformations, making this compound a key starting material for the construction of complex molecular scaffolds, particularly heterocyclic systems that form the core of many pharmaceutical agents.[3][4] Its derivatives have been explored for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6]

Molecular Structure and Stereoisomerism

The core of this compound's reactivity lies in its molecular structure. The molecule can exist as two geometric isomers, (E) and (Z), arising from the restricted rotation around the carbon-carbon double bond of the propenoic acid chain.

  • (E)-2-Formylcinnamic Acid (trans-isomer): In this configuration, the bulky phenyl and carboxyl groups are on opposite sides of the double bond. This is the thermodynamically more stable and more commonly encountered isomer. The IUPAC name for this isomer is (E)-3-(2-formylphenyl)prop-2-enoic acid.[1]

  • (Z)-2-Formylcinnamic Acid (cis-isomer): Here, the phenyl and carboxyl groups are on the same side of the double bond, leading to increased steric hindrance and making it the less stable isomer. The IUPAC name is (Z)-3-(2-formylphenyl)prop-2-enoic acid.[]

The interconversion between these isomers can often be achieved through photochemical or thermal means, a property that can be exploited in synthetic strategies.[8]

Table 1: Key Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
CAS Number (E-isomer) 130036-17-8[1]
CAS Number (Z-isomer) 189356-79-4[]
Appearance Light Tan Solid[]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through several established methods for forming α,β-unsaturated carboxylic acids. The choice of method often depends on the desired isomer and the availability of starting materials.

Knoevenagel Condensation

A robust and widely used method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Conceptual Workflow for Knoevenagel Condensation:

Knoevenagel start 2-Formylbenzaldehyde + Malonic Acid intermediate Condensation Intermediate start->intermediate Condensation catalyst Base Catalyst (e.g., Pyridine/Piperidine) decarboxylation Decarboxylation (Loss of CO2) intermediate->decarboxylation Heat product (E)-2-Formylcinnamic Acid decarboxylation->product

Caption: Knoevenagel condensation workflow for the synthesis of (E)-2-Formylcinnamic acid.

Rationale behind the Knoevenagel Condensation:

The use of malonic acid as the active methylene component is advantageous as the initial condensation product, a dicarboxylic acid, readily undergoes decarboxylation upon heating to yield the desired α,β-unsaturated carboxylic acid. The basic catalyst, typically a mixture of pyridine and piperidine, facilitates the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the aldehyde carbonyl. The reaction generally favors the formation of the more stable (E)-isomer.

Other Synthetic Approaches

While the Knoevenagel condensation is a primary route, other methods such as the Perkin reaction (condensation of an aromatic aldehyde with an acid anhydride) and the Horner-Wadsworth-Emmons reaction (olefination of an aldehyde with a phosphonate ylide) can also be adapted for the synthesis of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, for instance between 2-formylphenyl halides and acrylic acid, also offer a modern and efficient route.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data for the more common (E)-isomer, based on typical values for related cinnamic acid derivatives.

Table 2: Expected Spectroscopic Data for (E)-2-Formylcinnamic Acid

TechniqueExpected Key Signals
¹H NMR ~10.0 ppm (s, 1H, CHO) ; ~8.0-7.2 ppm (m, 4H, Ar-H) ; ~7.8 ppm (d, 1H, β-vinylic H) ; ~6.5 ppm (d, 1H, α-vinylic H) ; ~12.0 ppm (br s, 1H, COOH) . The large coupling constant (J ≈ 16 Hz) between the vinylic protons is characteristic of the trans configuration.
¹³C NMR ~192 ppm (CHO) ; ~168 ppm (COOH) ; ~145 ppm (β-vinylic C) ; ~120 ppm (α-vinylic C) ; ~135-125 ppm (aromatic C) .
IR (KBr) ~3300-2500 cm⁻¹ (broad, O-H stretch of COOH) ; ~1710-1680 cm⁻¹ (C=O stretch of COOH and CHO) ; ~1630 cm⁻¹ (C=C stretch) ; ~980 cm⁻¹ (trans C-H bend) .
Mass Spec (EI) M⁺ at m/z 176 . Common fragments would include loss of -OH (m/z 159), -CHO (m/z 147), and -COOH (m/z 131).

Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily demonstrated in its role as a precursor to a variety of heterocyclic compounds with established biological activities. The aldehyde and carboxylic acid functionalities can participate in a range of cyclization reactions.

Synthesis of Coumarins and Isocoumarins

Coumarins (1,2-benzopyran-2-ones) and isocoumarins (1H-isochromen-1-ones) are widespread in nature and exhibit a broad spectrum of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. This compound is a key precursor for the synthesis of isocoumarins through intramolecular cyclization reactions.[2][9] Similarly, derivatives of this compound can be utilized in the synthesis of coumarins.[10]

Conceptual Workflow for Isocoumarin Synthesis:

Isocoumarin_Synthesis start (Z)-2-Formylcinnamic Acid Derivative cyclization Intramolecular Cyclization start->cyclization Acid or Base Catalysis product Isocoumarin cyclization->product

Caption: General scheme for the synthesis of isocoumarins from (Z)-2-formylcinnamic acid derivatives.

Synthesis of Quinolines

Quinolines are another important class of nitrogen-containing heterocycles that form the structural core of many antimalarial, antibacterial, and anticancer drugs. This compound can be used in Friedländer-type annulation reactions with appropriate nitrogen-containing substrates to construct the quinoline scaffold.[11]

Experimental Protocol: A General Procedure for Knoevenagel Condensation for the Synthesis of (E)-2-Formylcinnamic Acid

This protocol is a generalized procedure based on established methods for the synthesis of cinnamic acid derivatives and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-formylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and a solvent such as pyridine or a mixture of toluene and a catalytic amount of piperidine.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If pyridine was used as the solvent, it can be removed under reduced pressure. The residue is then acidified with a dilute mineral acid (e.g., 1 M HCl) to precipitate the crude product.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure (E)-2-formylcinnamic acid.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and by melting point determination.

Conclusion

This compound stands out as a molecule of significant synthetic potential. Its unique combination of functional groups allows for a rich and diverse chemistry, making it an invaluable tool for medicinal chemists and synthetic organic chemists. The ability to readily access important heterocyclic scaffolds such as coumarins, isocoumarins, and quinolines from this precursor underscores its importance in the ongoing quest for new therapeutic agents. Further exploration of the reactivity of both the (E) and (Z) isomers will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

  • Fei, X.-D., Ge, Z.-Y., Tang, T., & Tu, Y. (2012). Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence. Organic Letters, 14(18), 4794–4797. [Link]
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  • Rodrigues, F. A. R., de Oliveira, K. A. F., de Oliveira, G. L. S., de Almeida, R. R. P., & de Oliveira, M. C. F. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. [Link]
  • S. M. H. Mashrafe, M. H. P. W. (2018). Synthesis and Molecular Structures of (E)-non-2-enoic Acid and (E)-dec-2-enoic Acid. Molbank, 2018(4), M1016. [Link]
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  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majedy, Y. K. (2021). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 26(21), 6489. [Link]
  • Chen, J., Wang, X., & Zhu, J. (2020). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. Green Chemistry, 22(24), 8683-8687. [Link]
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-formylcinnamic acid (molecular formula C₁₀H₈O₃, molecular weight 176.17 g/mol ), a valuable intermediate in organic synthesis and drug development.[1][2] A thorough understanding of its spectral characteristics is paramount for researchers and scientists to ensure compound identity, purity, and structural integrity. This document synthesizes expected spectroscopic data based on the analysis of its constituent functional groups and related cinnamic acid derivatives, providing a robust framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications

This compound is an aromatic carboxylic acid featuring an ortho-substituted aldehyde group and a trans-alkene moiety. The interplay of these functional groups—a carboxylic acid, an aldehyde, an alkene, and a 1,2-disubstituted benzene ring—dictates its unique spectroscopic fingerprint. The electron-withdrawing nature of both the aldehyde and carboxylic acid groups significantly influences the electronic environment of the molecule, which is directly observable in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aldehydic proton, the vinylic protons, and the aromatic protons.

  • Causality Behind Experimental Choices: A deuterated polar aprotic solvent like DMSO-d₆ is often preferred for acquiring the ¹H NMR spectrum of carboxylic acids. This is because the acidic proton is less likely to undergo rapid exchange with the solvent compared to protic solvents like D₂O, and the solubility of the compound is generally good.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Carboxylic acid (-COOH)~12.5Broad singlet-
Aldehyde (-CHO)~10.2Singlet-
Vinylic (Ar-CH=)~7.8Doublet~16
Vinylic (=CH-COOH)~6.6Doublet~16
Aromatic~7.5 - 8.0Multiplet-
  • Expertise & Experience: The large coupling constant (~16 Hz) for the vinylic protons is characteristic of a trans configuration. The downfield shift of the aldehydic and carboxylic acid protons is due to the deshielding effect of the carbonyl groups. The aromatic region will likely show a complex multiplet pattern due to the ortho-disubstitution.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

  • Processing: Process the free induction decay (FID) with an exponential multiplication and Fourier transform. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule, with distinct chemical shifts for the carbonyl, aromatic, and vinylic carbons.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic acid (-C OOH)~168
Aldehyde (-C HO)~192
Aromatic (substituted)~135-140
Aromatic (unsubstituted)~125-135
Vinylic (Ar-C H=)~145
Vinylic (=C H-COOH)~120
  • Expertise & Experience: The carbonyl carbons of the aldehyde and carboxylic acid are the most downfield signals due to significant deshielding. The chemical shifts of the aromatic carbons are influenced by the positions of the electron-withdrawing substituents.

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Processing: Process the FID with an exponential multiplication and Fourier transform. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and aldehyde groups.

  • Causality Behind Experimental Choices: For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed as it requires minimal sample preparation and provides high-quality spectra.

Table 3: Predicted FT-IR Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
C-H stretch (Aromatic)3000-3100Medium
C-H stretch (Aldehyde)2720-2820Medium, Sharp
C=O stretch (Carboxylic acid)1680-1710Strong
C=O stretch (Aldehyde)1690-1720Strong
C=C stretch (Alkene)1620-1640Medium
C=C stretch (Aromatic)1450-1600Medium
  • Expertise & Experience: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The two C=O stretches for the carboxylic acid and aldehyde may overlap, but can often be resolved. The presence of a medium, sharp peak around 2720-2820 cm⁻¹ is a strong indicator of an aldehydic C-H stretch.

  • Sample Preparation: Place a small amount of solid this compound directly onto the crystal of an ATR-FTIR spectrometer.

  • Instrumentation: Use a Fourier Transform Infrared spectrometer with an ATR accessory.

  • Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

  • Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids, as it typically produces the molecular ion with minimal fragmentation.[3]

Table 4: Predicted Mass Spectrometry Data for this compound (ESI Negative Mode)

m/zIon Assignment
175.04[M-H]⁻
131.05[M-H-CO₂]⁻
  • Expertise & Experience: In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is expected to be the base peak. A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a significant fragment ion at m/z 131.05.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in negative ion mode.

  • Analysis: Analyze the resulting spectrum for the molecular ion and any significant fragment ions.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

Spectroscopic_Workflow cluster_0 Spectroscopic Techniques cluster_1 Data Interpretation NMR NMR Connectivity Connectivity NMR->Connectivity IR IR Functional_Groups Functional_Groups IR->Functional_Groups MS MS Molecular_Weight Molecular_Weight MS->Molecular_Weight Structure_Confirmation Structure_Confirmation Connectivity->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Weight->Structure_Confirmation

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of NMR, IR, and mass spectrometry. By understanding the predicted spectral data and the underlying principles, researchers can confidently identify and assess the purity of this important chemical compound. The provided protocols offer a standardized approach to obtaining high-quality data for reliable structural elucidation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ntshanka, N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 28. [Link]

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Synthetic Intermediate

In the vast landscape of organic synthesis and medicinal chemistry, certain molecules, though not always in the limelight, serve as critical linchpins in the construction of complex, biologically active compounds. 2-Formylcinnamic acid is one such molecule. While its own discovery is not marked by a singular, celebrated event, its history is intrinsically woven into the broader development of cinnamic acid chemistry and its subsequent application in the synthesis of heterocyclic systems. This guide provides an in-depth exploration of this compound, from the foundational chemical principles that govern its synthesis to its pivotal role as a precursor in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this versatile building block is key to unlocking new avenues in the design and synthesis of next-generation pharmaceuticals.

I. The Genesis of a Scaffold: Synthetic Approaches to this compound

The synthesis of this compound is not documented as a standalone discovery but is rather an application of well-established named reactions in organic chemistry. The primary strategies for its preparation involve the condensation of 2-formylbenzaldehyde with a suitable two-carbon component that provides the acrylic acid moiety. The choice of reaction is dictated by factors such as desired yield, stereoselectivity, and available starting materials.

The Perkin Reaction: A Classic Route

The Perkin reaction, first reported by William Henry Perkin in 1868, offers a traditional and reliable method for the synthesis of cinnamic acids. This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid. For the synthesis of this compound, 2-formylbenzaldehyde is reacted with acetic anhydride in the presence of sodium acetate.

Reaction Mechanism: The reaction is initiated by the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of 2-formylbenzaldehyde. A series of condensation and hydrolysis steps ensue, ultimately leading to the formation of the α,β-unsaturated carboxylic acid. While effective, the Perkin reaction often requires high temperatures and can result in a mixture of (E) and (Z) isomers, although the trans-isomer is typically favored due to its greater stability.

Detailed Experimental Protocol (Perkin Reaction):

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-formylbenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Reaction Execution: Heat the mixture to 180°C with continuous stirring for 5-8 hours. The high temperature is crucial for driving the reaction to completion.

  • Work-up and Isolation: After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride. The resulting solution is then acidified with concentrated hydrochloric acid to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

The Knoevenagel-Doebner Condensation: A Milder Alternative

A more versatile and often higher-yielding approach is the Knoevenagel condensation, particularly the Doebner modification. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.

Causality in Experimental Choice: The Knoevenagel-Doebner condensation is often preferred over the Perkin reaction due to its milder reaction conditions and generally higher stereoselectivity for the (E)-isomer. The use of malonic acid as the active methylene component, followed by in-situ decarboxylation, provides a clean and efficient route to the desired cinnamic acid derivative.

Detailed Experimental Protocol (Knoevenagel-Doebner Condensation):

  • Reactant Preparation: To a solution of 2-formylbenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.1 equivalents) and a catalytic amount of piperidine.

  • Reaction Execution: Heat the reaction mixture at 80-90°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The precipitated crude product is then collected by filtration.

  • Purification: The crude this compound is washed with water and recrystallized from an appropriate solvent to obtain the pure product.

II. Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₀H₈O₃PubChem
Molecular Weight 176.17 g/mol PubChem
Appearance Light tan solidChemicalBook
Melting Point 144-149 °CLabSolutions
Solubility Soluble in DMSO and MethanolLabSolutions
IUPAC Name (E)-3-(2-formylphenyl)prop-2-enoic acidPubChem
CAS Number 130036-17-8ChemicalBook

III. Applications in Drug Development and Heterocyclic Synthesis

The synthetic utility of this compound truly shines in its role as a precursor to complex heterocyclic structures, particularly quinolines. Quinolines are a prominent class of nitrogen-containing heterocycles that form the core of numerous pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The Friedländer Annulation: A Gateway to Quinolines

The Friedländer synthesis is a powerful and straightforward method for the construction of quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In the context of this compound, while it does not directly participate as a 2-aminoaryl aldehyde, its structural features make it a valuable precursor to intermediates that can undergo this cyclization.

A key application involves the reaction of this compound with a compound containing an active methylene group and an amino group. For instance, the reaction with an enamine or a β-keto ester in the presence of an acid or base catalyst can lead to the formation of a quinoline-3-carboxylic acid derivative.

Logical Relationship: From this compound to Quinolines

The diagram below illustrates the conceptual pathway from this compound to a substituted quinoline, a core structure in many pharmaceutical agents. This transformation highlights the strategic importance of this compound as a bifunctional building block, where both the aldehyde and the acrylic acid functionalities participate in the formation of the heterocyclic ring system.

Friedlander_Annulation cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Core Pharmaceutical Scaffold 2_Formylcinnamic_Acid This compound Friedlander_Annulation Friedländer Annulation (or related cyclization) 2_Formylcinnamic_Acid->Friedlander_Annulation Active_Methylene_Compound Active Methylene Compound (e.g., β-keto ester) Active_Methylene_Compound->Friedlander_Annulation Quinoline_Derivative Substituted Quinoline (e.g., Quinoline-3-carboxylic acid) Friedlander_Annulation->Quinoline_Derivative

Caption: Conceptual workflow from this compound to a quinoline scaffold.

Experimental Workflow: Synthesis of a Quinoline-3-Carboxylic Acid Derivative

This protocol outlines a general procedure for the synthesis of a quinoline-3-carboxylic acid derivative from this compound, exemplifying the Friedländer-type annulation.

  • Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1 equivalent) and a β-keto ester (e.g., ethyl acetoacetate, 1 equivalent) in a high-boiling solvent such as Dowtherm A.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., p-toluenesulfonic acid) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 180-220°C) for several hours. The reaction progress can be monitored by observing the formation of water.

  • Work-up and Isolation: After completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then washed with a suitable solvent to remove any unreacted starting materials and byproducts.

  • Purification: The quinoline-3-carboxylic acid derivative can be further purified by recrystallization or column chromatography.

The resulting quinoline-3-carboxylic acids are valuable intermediates in their own right, serving as precursors for a variety of biologically active molecules, including potent inhibitors of protein kinase CK2 and compounds with antimicrobial activity.

IV. Conclusion and Future Outlook

This compound, while not a household name in the annals of chemical discovery, represents a quintessential example of a versatile and indispensable building block in modern organic synthesis. Its straightforward preparation via classic named reactions, coupled with its bifunctional nature, provides chemists with a powerful tool for the construction of complex heterocyclic systems. The demonstrated utility of this compound in the synthesis of quinoline scaffolds, which are at the heart of numerous therapeutic agents, underscores its importance for researchers, scientists, and drug development professionals. As the quest for novel and more effective pharmaceuticals continues, the strategic application of such foundational molecules will undoubtedly play a central role in shaping the future of medicine.

V. References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • LabSolutions. This compound. [Link]

An In-depth Technical Guide to 2-Formylcinnamic Acid and Its Derivatives: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Formylcinnamic acid, a synthetic derivative of the naturally occurring cinnamic acid, represents a cornerstone in the edifice of medicinal and synthetic chemistry.[1] Characterized by a reactive formyl group positioned ortho to the propenoic acid side chain on the benzene ring, this molecule is a versatile precursor for a diverse array of bioactive compounds.[1] Its unique structural arrangement, featuring both an aldehyde and a carboxylic acid functionality, provides a rich platform for chemical elaboration, leading to the synthesis of novel heterocyclic systems and derivatives with significant pharmacological potential. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to the design, discovery, and mechanistic evaluation of its derivatives as emerging therapeutic agents. We delve into detailed experimental protocols, explore the causality behind synthetic strategies, and illuminate the signaling pathways modulated by these compounds, offering a critical resource for researchers, scientists, and drug development professionals.

Introduction: The Chemical Versatility of this compound

Cinnamic acid and its derivatives have long captured the attention of the scientific community due to their widespread presence in the plant kingdom and their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] this compound, while a synthetic compound, inherits the core bioactive scaffold of cinnamic acid and enhances its synthetic utility through the introduction of a strategically placed formyl group.[1] This aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.

The presence of both a nucleophilic center (the carboxylate) and an electrophilic center (the formyl group) within the same molecule allows for a rich and varied reaction chemistry. This dual reactivity is the cornerstone of its utility as a building block in organic synthesis, particularly for the generation of heterocyclic compounds. The conjugated system, encompassing the phenyl ring, the alkene bond, and the carboxylic acid, further influences the molecule's electronic properties and reactivity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[4]
Molecular Weight 176.17 g/mol [4]
IUPAC Name (2E)-3-(2-formylphenyl)prop-2-enoic acid[4]
CAS Number 130036-17-8[4]
Appearance Light tan solid
Melting Point 163-164 °C
Canonical SMILES C1=CC=C(C(=C1)C=CC(=O)O)C=O[4]

Synthesis of this compound: The Knoevenagel Condensation

The most direct and widely employed method for the synthesis of this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of well-defined steps:

  • Enolate Formation: A weak base, typically an amine like piperidine or pyridine, deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde (2-formylbenzaldehyde), forming a tetrahedral intermediate.

  • Dehydration: Subsequent proton transfer and elimination of a water molecule lead to the formation of an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Upon heating, this intermediate readily undergoes decarboxylation to yield the final cinnamic acid derivative.

Experimental Protocol: Knoevenagel Condensation for this compound

This protocol outlines a standard procedure for the synthesis of this compound from 2-formylbenzaldehyde and malonic acid.

Materials:

  • 2-Formylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-formylbenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine (3-5 volumes).

  • Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water, and air-dry.

  • Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR: To confirm the presence of aromatic, vinylic, aldehydic, and carboxylic acid protons with the expected chemical shifts and coupling constants.

  • ¹³C NMR: To verify the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C=O (aldehyde and carboxylic acid), O-H (carboxylic acid), and C=C (alkene) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Derivatives of this compound in Drug Discovery

The true value of this compound lies in its role as a versatile starting material for the synthesis of a wide range of derivatives with potent biological activities. The presence of the ortho-formyl group facilitates the construction of various heterocyclic scaffolds, which are privileged structures in medicinal chemistry.

Synthesis of Bioactive Heterocycles

The dual functionality of this compound allows for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. For instance, reaction with nitrogen-containing nucleophiles can lead to the formation of quinoline derivatives, a class of compounds known for their broad spectrum of pharmacological activities.

Featured Application: Synthesis of Quinolone Derivatives as Anticancer Agents

The 2-quinolone scaffold is a key component in a number of anticancer drugs.[5] Hybrid molecules incorporating both a cinnamic acid moiety and a 2-quinolone ring have shown promising antiproliferative activity.[5]

Experimental Workflow: Synthesis of Cinnamic Acid-Bearing 2-Quinolone Hybrids

The following workflow illustrates a general strategy for the synthesis of these hybrid molecules, starting from a substituted coumarin.

G cluster_0 Synthesis of 1-Amino-2-quinolone cluster_1 Condensation Reaction Coumarin 7,8-Dihydroxy-4-methylcoumarin Hydrazine Hydrazine Hydrate (in Pyridine) Quinolone 1-Amino-7,8-dihydroxy- 4-methylquinolin-2(1H)-one Hydrazine->Quinolone CinnamicAcid Substituted Cinnamic Acid Derivative Hybrid Cinnamic Acid-2-Quinolone Hybrid Quinolone->Hybrid SodiumAcetate Fused Sodium Acetate (in Ethanol) CinnamicAcid->Hybrid SodiumAcetate->Hybrid

Caption: Synthetic workflow for cinnamic acid-2-quinolone hybrids.

Detailed Protocol:

  • Synthesis of 1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one: 7,8-Dihydroxy-4-methylcoumarin is reacted with hydrazine hydrate in pyridine under reflux to yield the corresponding 1-amino-2-quinolone derivative.[5]

  • Condensation with Cinnamic Acid Derivative: The synthesized 1-amino-2-quinolone is then condensed with a suitable cinnamic acid derivative in the presence of fused sodium acetate in ethanol under reflux to afford the final hybrid molecule.[5]

Anticancer Activity of this compound Derivatives

Cinnamic acid derivatives have emerged as a promising class of anticancer agents, exerting their effects through the modulation of various signaling pathways critical for cancer cell growth and survival.[6]

Several studies have indicated that cinnamic acid derivatives can inhibit the PI3K/AKT signaling pathway , a central regulator of cell proliferation and survival that is frequently hyperactivated in cancer.[6] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

G cluster_0 PI3K/AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/AKT pathway by cinnamic acid derivatives.

The anticancer efficacy of cinnamic acid derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Cinnamic Acid-2-Quinolone HybridHCT-116 (Colon Cancer)1.89[5]
Substituted Cinnamic AcidsVariousVaries widely based on substitution[7]
Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Cinnamic acid and its derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[8][9]

The antimicrobial mechanism of cinnamic acid derivatives is often multifactorial and can include:

  • Disruption of the cell membrane: Leading to increased permeability and leakage of cellular contents.

  • Inhibition of essential enzymes: Targeting key metabolic pathways necessary for microbial survival.

  • Interference with biofilm formation: Preventing the formation of protective microbial communities.

The antimicrobial potency of a compound is determined by its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

DerivativeMicroorganismMICReference
4-Hydroxycinnamic acid derivativeMycobacterium marinumIC₅₀ = 64 µM[1]
Various Cinnamic Acid EstersStaphylococcus aureus16–64 mg/L[10]
2-Coumaric AcidMycobacterium tuberculosis H₃₇Rv122 µM[8]

Future Perspectives and Conclusion

This compound stands as a testament to the power of rational molecular design in medicinal chemistry. Its unique chemical architecture provides a fertile ground for the synthesis of a diverse array of derivatives with significant therapeutic potential. The ability to readily access complex heterocyclic scaffolds from this simple starting material opens up new avenues for the discovery of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research in this area should focus on:

  • Expansion of the derivative library: Synthesizing and evaluating a wider range of heterocyclic and other derivatives of this compound.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives.

  • Structure-activity relationship (SAR) studies: Systematically modifying the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

  • In vivo evaluation: Progressing the most promising candidates from in vitro studies to preclinical animal models of disease.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed Central (PMC). [Link]
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. [Link]
  • Cinnamic acid derivatives as anticancer agents-a review. PubMed. [Link]
  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review.
  • Novel cinnamic acid derivatives as antioxidant and anticancer agents: design, synthesis and modeling studies. PubMed. [Link]
  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. [Link]
  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. [Link]
  • Antioxidant and Antimicrobial Activities of Cinnamic Acid Deriv
  • This compound | C10H8O3 | CID 13628357. PubChem. [Link]
  • Antioxidant and antimicrobial activities of cinnamic acid deriv
  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. [Link]
  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. [Link]
  • Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed. [Link]
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]
  • (PDF) Cinnamic Acid Derivatives and Their Biological Efficacy.
  • Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Organic Chemistry Portal. [Link]
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PubMed Central (PMC). [Link]
  • (PDF) Stereoselective synthesis of heterocyclic cinnamic acids.
  • Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Deriv
  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed. [Link]

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A Technical Guide to the Biological Activity of 2-Formylcinnamic Acid: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry, demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] This guide addresses the biological potential of a specific, less-explored derivative: 2-Formylcinnamic acid. While direct research on this compound is nascent, this document provides a comprehensive framework for its investigation. We will synthesize the extensive knowledge of the broader cinnamic acid family to build a predictive model for the bioactivity of this compound. By examining established mechanisms of action and structure-activity relationships (SAR), we will hypothesize the unique potential conferred by the ortho-formyl substitution. This guide culminates in a proposed, detailed research workflow, offering researchers, scientists, and drug development professionals a robust, field-proven blueprint for unlocking the therapeutic promise of this compound.

The Cinnamic Acid Scaffold: A Versatile Foundation for Drug Discovery

Cinnamic acid is a naturally occurring aromatic carboxylic acid, serving as a core structural motif for countless biologically active molecules.[1] Its simple, yet elegant, structure—comprising a phenyl ring, a conjugated acrylic acid side chain, and an alkene double bond—provides multiple sites for chemical modification.[3][4] It is this structural versatility that underpins the diverse pharmacology of its derivatives.[5] The nature, number, and position of substituents on the phenyl ring, as well as modifications to the carboxyl group, critically influence the resulting compound's interaction with biological targets, thereby enhancing or attenuating its therapeutic effects.[1][5]

The this compound variant introduces an aldehyde group at the ortho-position of the phenyl ring. This electron-withdrawing group is a potent hydrogen bond acceptor and can form covalent Schiff bases with primary amino groups, such as the lysine residues found in many enzyme active sites. This unique chemical reactivity suggests that this compound may possess novel or enhanced biological activities compared to other derivatives.

Key Biological Activities of Cinnamic Acid Derivatives: Mechanistic Insights

The therapeutic potential of the cinnamic acid family is vast. The following sections detail the most well-documented activities, providing a mechanistic basis for the prospective investigation of this compound.

Anticancer Activity

Numerous studies have established the potent anticancer effects of cinnamic acid derivatives against a wide array of cancer types, including breast, colon, lung, and liver cancers.[3][6]

Mechanisms of Action: The anticancer efficacy of these compounds is multifactorial, primarily driven by:

  • Induction of Apoptosis: Derivatives can trigger programmed cell death by disrupting mitochondrial function, modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, and activating caspase cascades.[7][8][9]

  • Cell Cycle Arrest: Compounds have been shown to halt cancer cell proliferation by inducing arrest at specific phases of the cell cycle, such as the G1 or S phase.[7][10]

  • Inhibition of Oncogenic Signaling Pathways: A critical mechanism is the suppression of key signaling cascades that drive cancer progression. The NF-κB and PI3K/AKT pathways are prominent targets.[6][11] Inhibition of these pathways disrupts downstream processes related to inflammation, cell survival, and proliferation.[6][11]

  • Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes crucial for cancer cell survival and replication, such as topoisomerase II and various protein kinases.[7][12]

Below is a conceptual diagram illustrating the intervention of cinnamic acid derivatives in the PI3K/AKT signaling pathway, a common mechanism for their anticancer effects.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAKT p-AKT (Active) PDK1->pAKT Phosphorylates (with mTORC2) AKT AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Inhibition of Apoptosis pAKT->Apoptosis Promotes Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by cinnamic acid derivatives.

Table 1: Comparative Anticancer Activity of Cinnamic Acid Derivatives

Derivative CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
(2E)-3,6,8-Tribromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamateHepG2Liver13.14[7]
Brefeldin A 4-O-(4)-dimethylaminocinnamateHepG2Liver0.29[7]
Tributyltin(IV) ferulateHCT116Colon~0.4[1][3]
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)A549Lung0.04[3]
6-Cinnamoyl-4-arylaminothienopyrimidine (59g)HeLaCervical0.033[3]
Cinnamic AcidHT-144Melanoma2400[10]
4-bromo-5-phenylpenta-2,4-dienoic acid (4ii)HT-29Colon<240[13]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Cinnamic acid and its derivatives exhibit potent anti-inflammatory effects through several mechanisms.[6][14]

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][15]

  • NF-κB Pathway Inhibition: A primary mechanism is the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[6] By preventing the phosphorylation of IκB, they block the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[6][16]

  • Enzyme Inhibition: Derivatives can directly inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of inflammatory prostaglandins and leukotrienes.[13][14][17]

The diagram below illustrates the central role of NF-κB in inflammation and the inhibitory action of cinnamic acid derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases DNA DNA NFkB->DNA Translocates & Binds to Complex IκB-NF-κB (Inactive) Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Initiates Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->IKK Inhibits

Caption: A multi-phase workflow for the systematic evaluation of this compound.

Phase 1: Initial In Vitro Screening Protocols

The objective of this phase is to establish the foundational bioactivity profile of this compound.

Protocol 3.1.1: Cytotoxicity Assessment via MTT Assay

This assay determines the concentration at which the compound inhibits cell viability, providing an IC50 value. [11]

  • Cell Culture: Seed cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Phase 2: Mechanistic Elucidation Protocols

Once a primary activity (e.g., cytotoxicity) is confirmed, the next step is to understand how the compound works.

Protocol 3.2.1: Western Blot for PI3K/AKT Pathway Modulation

This protocol assesses whether this compound inhibits key protein phosphorylation events in a target pathway.

  • Cell Lysis: Plate cells and treat with this compound at concentrations around the determined IC50 for a set time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against key targets (e.g., anti-p-AKT, anti-total-AKT, anti-GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein levels to total protein levels to determine the inhibitory effect.

Conclusion

While the book on this compound is still being written, the extensive and compelling history of its parent family provides a strong rationale for its investigation. The unique electronic and reactive properties of the ortho-formyl group suggest a high potential for novel or enhanced biological activity. By leveraging the established mechanisms of other cinnamic acid derivatives as a guide, and employing the systematic, multi-phase research workflow detailed herein, the scientific community is well-equipped to rigorously evaluate and potentially unlock a new chapter in the therapeutic application of this promising molecular scaffold.

References

A complete list of all sources cited is provided below.

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). MDPI.
  • In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. (2024). Taylor & Francis Online.
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2014). National Center for Biotechnology Information.
  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). MDPI.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). MDPI.
  • A Comparative Guide to the Anticancer Efficacy of Cinnamic Acid Derivatives. (2025). BenchChem.
  • Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. (2015). National Center for Biotechnology Information.
  • Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. (2021). PubMed.
  • Bioavailability of hydroxycinnamates: A brief review of in vivo and in vitro studies. (2025). Wiley Online Library.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). National Center for Biotechnology Information.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). ResearchGate.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development.
  • This compound. (n.d.). PubChem.
  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. (2016). PubMed.
  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). MDPI.
  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2025). ResearchGate.
  • Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. (2017). National Center for Biotechnology Information.
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). MDPI.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). PubMed.
  • Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase. (n.d.). ResearchGate.
  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). National Center for Biotechnology Information.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. (2022). PubMed.
  • In vitro Assays. (n.d.). Axxam.
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). National Center for Biotechnology Information.
  • Mechanism of action of hydroxycinnamic acid derivatives and commercial... (n.d.). ResearchGate.
  • Anti-inflammatory effects of hydroxycinnamic acid derivatives. (2025). ResearchGate.
  • Combination of Conventional Drugs with Biocompounds Derived from Cinnamic Acid: A Promising Option for Breast Cancer Therapy. (2023). National Center for Biotechnology Information.
  • trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways. (2021). PubMed.
  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. (n.d.). National Center for Biotechnology Information.
  • Cinnamic Acid Attenuates Peripheral and Hypothalamic Inflammation in High-Fat Diet-Induced Obese Mice. (n.d.). MDPI.
  • Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. (n.d.). ResearchGate.
  • Assessment of the hypoglycemic activity of trans-cinnamic acid isolated from the extract of hairy rots Scutellaria baicalensis in in vivo experiments. (2024). bioRxiv.
  • Cinnamic Acid Derivatives as Enzyme Inhibitors: A Comparative Docking Analysis. (2025). BenchChem.
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The Synthetic Cinnamic Acid Analogue: A Technical Guide to 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Preamble: Situating 2-Formylcinnamic Acid in the Cinnamate Family

Cinnamic acid and its hydroxylated and methoxylated derivatives are a cornerstone of natural product chemistry, widely distributed throughout the plant kingdom.[1] These phenolic compounds are biosynthesized via the shikimate pathway and serve as crucial precursors to a vast array of secondary metabolites, including flavonoids, lignans, and stilbenes.[2] The inherent biological activities of these natural cinnamates—ranging from antioxidant and antimicrobial to anti-inflammatory and anticancer effects—have established them as privileged scaffolds in drug discovery and development.[3][4]

This guide focuses on a specific, non-naturally occurring derivative: This compound . While not a natural product itself, its structural backbone is directly inherited from the abundant natural cinnamates. The introduction of a reactive formyl group at the ortho position of the phenyl ring transforms the molecule into a versatile synthetic intermediate, opening new avenues for chemical modification and the exploration of novel biological activities. This document provides a comprehensive technical overview of this compound, from its chemical synthesis to its potential applications in medicinal chemistry, designed for professionals in the scientific research and drug development fields.

Section 1: The Natural Blueprint - Biosynthesis of the Cinnamic Acid Scaffold

To appreciate the synthetic nature of this compound, one must first understand the biogenesis of its parent structure. The biosynthesis of cinnamic acid in plants is a fundamental process that channels carbon from primary metabolism into a plethora of specialized secondary metabolites.

The pathway begins with the aromatic amino acid L-phenylalanine, a direct product of the shikimate pathway. The key enzymatic step is the non-oxidative deamination of L-phenylalanine, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) , to yield trans-cinnamic acid.[2] This reaction is a critical regulatory point, committing the carbon skeleton to the phenylpropanoid pathway.

From cinnamic acid, a series of enzymatic hydroxylations and methylations, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases respectively, generate the common naturally occurring derivatives such as p-coumaric acid, caffeic acid, and ferulic acid. These natural analogues are the true starting points from which synthetic derivatives like this compound are conceptually derived.

Biosynthesis of Cinnamic Acid Scaffold Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL Cinnamic trans-Cinnamic Acid PAL->Cinnamic Derivatives Natural Derivatives (p-Coumaric, Caffeic, Ferulic Acid, etc.) Cinnamic->Derivatives Hydroxylation, Methylation

Caption: Biosynthesis of the Cinnamic Acid Scaffold.

Section 2: Chemical Synthesis of this compound

As a synthetic compound, this compound is not extracted from natural sources but is constructed in the laboratory. Its synthesis relies on fundamental organic reactions that create the characteristic α,β-unsaturated carboxylic acid structure. The most logical and common precursor for this synthesis is 2-carboxybenzaldehyde . This starting material already contains the required ortho-substituted carboxyl and formyl groups on the benzene ring.

The key transformation is the formation of the propenoic acid side chain, which can be achieved via several classic condensation reactions. The Knoevenagel condensation is a particularly well-suited method.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes a representative method for the synthesis of this compound from 2-carboxybenzaldehyde and malonic acid.

Objective: To synthesize (E)-3-(2-formylphenyl)prop-2-enoic acid.

Materials:

  • 2-Carboxybenzaldehyde

  • Malonic Acid

  • Pyridine (as solvent and base catalyst)

  • Piperidine (as co-catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-carboxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents).

  • Solvent and Catalyst Addition: Add pyridine to the flask to dissolve the solids, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction Heating: Heat the reaction mixture to reflux (approximately 115°C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Reaction Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Product Precipitation: Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will neutralize the pyridine and precipitate the crude this compound product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining salts and impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

  • Characterization: Dry the purified product and characterize it using standard analytical techniques (e.g., melting point determination, NMR spectroscopy, and mass spectrometry) to confirm its identity and purity.

Synthesis of this compound Start 2-Carboxybenzaldehyde + Malonic Acid Reaction Knoevenagel Condensation Start->Reaction Workup Acidic Work-up (HCl, Ice) Reaction->Workup Cooling Conditions Pyridine, Piperidine Reflux Conditions->Reaction Isolation Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Product This compound Purification->Product

Caption: Knoevenagel Condensation Workflow for Synthesis.

Section 3: Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively documented in publicly available literature, its therapeutic potential can be inferred from the vast body of research on other cinnamic acid derivatives. The presence of the core cinnamic acid scaffold, combined with a reactive aldehyde, suggests several avenues for biological activity and application in drug discovery.

Cinnamic acid derivatives are known to exhibit a wide spectrum of pharmacological effects, including:

  • Anticancer Activity: Many cinnamates have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.[5][6]

  • Anti-inflammatory Effects: They can modulate inflammatory pathways, such as inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines.[5]

  • Antimicrobial Properties: Cinnamic acid and its analogues can disrupt microbial cell membranes and inhibit biofilm formation.[7][8]

  • Antidiabetic Potential: Some derivatives have been shown to improve glucose uptake and insulin sensitivity.[7]

  • Enzyme Inhibition: The cinnamate scaffold is a known inhibitor of various enzymes, including protein kinases, which are key targets in oncology.[9]

The unique feature of this compound is the ortho-formyl group. This aldehyde functionality makes the molecule a prime candidate for several applications:

  • A Versatile Chemical Intermediate: The primary role of this compound in research is as a building block for more complex molecules. The aldehyde can readily participate in reactions to form Schiff bases, hydrazones, and other heterocyclic systems, allowing for the creation of extensive libraries of new chemical entities for biological screening.[10]

  • Covalent Modification of Biomolecules: Aldehydes can form covalent bonds with nucleophilic residues (such as lysine) on proteins. This opens the possibility for this compound to act as a covalent inhibitor of target enzymes, a mechanism that can lead to high potency and prolonged duration of action.

  • Modulation of Redox Homeostasis: The aldehyde group can influence cellular redox states, potentially sensitizing cancer cells to oxidative stress-inducing therapies.

Hypothesized Mechanism of Action: A Signaling Pathway Perspective

Drawing parallels from known cinnamates, a plausible mechanism of action for this compound and its downstream derivatives could involve the modulation of key cellular signaling pathways implicated in cancer and inflammation. For instance, many phenolic compounds are known to interfere with the NF-κB (Nuclear Factor kappa B) signaling cascade.

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. Cinnamic acid derivatives have been shown to inhibit this pathway by preventing the degradation of IκB.[5]

Hypothesized NF-kB Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB_p P-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation FCA 2-Formylcinnamic Acid Derivative FCA->IKK Inhibits DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Stimulus Inflammatory Stimulus Stimulus->Receptor

Caption: Hypothesized Inhibition of the NF-κB Pathway.

Section 4: Data Summary and Future Directions

While quantitative biological data for this compound itself is sparse, we can present representative data for its parent and sibling compounds to establish a baseline for potential efficacy.

Compound/DerivativeTarget/AssayIC50 / ActivityReference
Caffeic Acid DerivativeHeLa (Cervical Cancer) CellsIC50: 1.35 µM[3]
Cinnamic AcidS. aureus Biofilm>80% reduction[8]
Cinnamic Acid DerivativeMCF-7 (Breast Cancer) CellsG1 Phase Arrest[5]
Caffeic AcidDPP-IV EnzymeIC50: 3.37 µM[11]

Future Outlook:

The true value of this compound lies in its potential as a starting material. Future research should focus on:

  • Library Synthesis: Utilizing the reactive aldehyde to synthesize diverse libraries of heterocyclic compounds and other derivatives.

  • Biological Screening: Systematically screening these new derivatives against a panel of cancer cell lines and key enzymes (e.g., kinases, proteases).

  • Structure-Activity Relationship (SAR) Studies: Elucidating the structural features necessary for potent and selective biological activity, guiding the design of second-generation compounds.

  • Covalent Probe Development: Exploring the potential of this compound derivatives as covalent inhibitors to irreversibly bind and modulate the function of disease-relevant proteins.

By leveraging the natural blueprint of cinnamic acid and the synthetic versatility of the formyl group, this compound serves as a promising launchpad for the discovery of novel therapeutic agents.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). MDPI.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, October 10). Preprints.org.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020, August 9). Molecules.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research.
  • Approaches for the discovery of cinnamic acid derivatives with anticancer potential. (2024, August 6). Expert Opinion on Drug Discovery.
  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. (2016). Current Medicinal Chemistry.
  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2025, August 6). Bentham Science.
  • What is the mechanism of Cinametic Acid? (2024, July 17). Patsnap Synapse.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020, August 9). PubMed.
  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2023). MDPI.
  • Assessment of Anthelmintic Activity of Cinnamic Acid and Its Three Analogs: a Combined in Vitro and in Silico Study. (2024). Journal of Reports in Pharmaceutical Sciences.
  • Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. (2017, February 21). Nutrients.
  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2017). Molecules.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2025, August 9). ResearchGate.
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021, June 18). MDPI.
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2014). Molecules.
  • This compound | C10H8O3. (n.d.). PubChem.
  • Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase. (n.d.). ResearchGate.
  • Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021, August 4). MDPI.

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Theoretical Frontiers of 2-Formylcinnamic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Formylcinnamic acid, a seemingly simple aromatic carboxylic acid, presents a fascinating case study in the convergence of theoretical chemistry and practical synthetic application. Its unique structural motif, featuring a reactive aldehyde in close proximity to a vinylogous carboxylic acid, bestows upon it a rich and complex chemical character. This guide delves into the theoretical underpinnings of this compound's structure, reactivity, and spectroscopic properties, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile building block. By integrating computational analyses with established experimental protocols, we aim to illuminate the causality behind its utility in medicinal chemistry and inspire new avenues of research.

Introduction: The Dual-Reactivity Manifold of this compound

This compound, systematically known as (E)-3-(2-formylphenyl)prop-2-enoic acid, is a bifunctional organic compound that has garnered significant interest as a versatile intermediate in organic synthesis and medicinal chemistry.[1] Its structure is characterized by a cinnamic acid backbone with a formyl group substituted at the ortho position of the phenyl ring. This specific arrangement of functional groups creates a unique electronic and steric environment, leading to a diverse range of chemical transformations and making it a valuable precursor for the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules.[1]

The presence of both an electrophilic aldehyde and a nucleophilic/electrophilic carboxylic acid moiety, connected by a conjugated π-system, allows for a variety of intramolecular and intermolecular reactions. This dual reactivity is the cornerstone of its utility, enabling the construction of novel molecular architectures that are often challenging to access through other synthetic routes. This guide will explore the theoretical basis for this reactivity, providing a framework for predicting and understanding its chemical behavior.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

PropertyValueSource
CAS Number 130036-17-8
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
IUPAC Name (2E)-3-(2-formylphenyl)prop-2-enoic acid
Appearance Light tan solid
Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons with a large coupling constant characteristic of a trans-alkene. The aromatic protons will exhibit a complex splitting pattern due to the ortho-substitution, and a downfield singlet for the aldehydic proton.

  • ¹³C NMR: The carbon NMR spectrum will feature signals for the carboxylic acid and aldehyde carbonyl carbons at the downfield end of the spectrum. The alkene and aromatic carbons will appear in the intermediate region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, and two distinct C=O stretching bands for the carboxylic acid and the aldehyde. The C=C stretching of the alkene and the aromatic ring will also be present.

  • UV-Vis Spectroscopy: The ultraviolet-visible spectrum is expected to show strong absorption bands corresponding to π-π* transitions within the extended conjugated system of the molecule.

Theoretical and Computational Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, conformational preferences, and reactivity of organic molecules. While specific DFT studies on this compound are not extensively reported in the literature, we can extrapolate from studies on cinnamic acid and its derivatives to build a robust theoretical model.

Conformational Analysis and Molecular Geometry

The conformational landscape of this compound is primarily dictated by the rotation around the C-C single bonds connecting the phenyl ring to the acrylic acid moiety and the orientation of the carboxyl and formyl groups. DFT calculations on cinnamic acid have shown that the s-cis and s-trans conformers are close in energy, with the specific preference being influenced by the solvent environment. The presence of the ortho-formyl group in this compound is expected to introduce steric hindrance that could favor a particular conformation to minimize repulsion.

Caption: Molecular structure of this compound.

A systematic conformational search using DFT would be necessary to identify the global minimum energy structure and the rotational barriers between different conformers. This information is crucial for understanding its reactivity, as the spatial arrangement of the functional groups will govern the feasibility of intramolecular reactions.

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound can be analyzed through various reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap.

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the double bond, indicating that these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the electron-withdrawing carbonyl groups of the carboxylic acid and the aldehyde, as well as the conjugated system, highlighting these as the primary sites for nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The presence of the electron-withdrawing formyl group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack compared to unsubstituted cinnamic acid.

G cluster_0 Electronic Properties HOMO Highest Occupied Molecular Orbital (Electron Donor) Energy_Gap HOMO-LUMO Gap (Reactivity Indicator) Reactivity Reactivity HOMO->Reactivity Electrophilic Attack LUMO Lowest Unoccupied Molecular Orbital (Electron Acceptor) LUMO->Reactivity Nucleophilic Attack

Caption: Relationship between frontier molecular orbitals and chemical reactivity.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the formation of cinnamic acid derivatives, with modifications to accommodate the ortho-formyl substituent.

Perkin Reaction

The Perkin reaction, a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of the sodium or potassium salt of the acid, is a classic method for synthesizing cinnamic acids.[2]

Protocol: Synthesis of this compound via Perkin Reaction

  • Reactants: 2-Formylbenzaldehyde, acetic anhydride, and anhydrous potassium acetate.

  • Procedure: a. A mixture of 2-formylbenzaldehyde, acetic anhydride, and potassium acetate is heated at reflux for several hours. b. The reaction mixture is then poured into water and boiled to hydrolyze the excess acetic anhydride. c. The solution is cooled, and the crude this compound precipitates. d. The product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

G 2-Formylbenzaldehyde 2-Formylbenzaldehyde Reaction Perkin Reaction (Reflux) 2-Formylbenzaldehyde->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Potassium_Acetate Potassium Acetate (Base) Potassium_Acetate->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the synthesis of this compound via the Perkin reaction.

Knoevenagel Condensation

The Knoevenagel condensation offers an alternative route, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2][3]

Protocol: Synthesis of this compound via Knoevenagel Condensation

  • Reactants: 2-Formylbenzaldehyde, malonic acid, and a basic catalyst (e.g., pyridine with a catalytic amount of piperidine).

  • Procedure: a. A solution of 2-formylbenzaldehyde and malonic acid in pyridine with a few drops of piperidine is heated. b. The reaction proceeds with the evolution of carbon dioxide. c. After the reaction is complete, the mixture is cooled and acidified to precipitate the product. d. The crude this compound is collected and purified by recrystallization.

Reactivity and Mechanistic Insights: The Power of Intramolecular Cyclization

The proximate arrangement of the aldehyde and carboxylic acid functionalities in this compound opens up a rich landscape of intramolecular reactions, leading to the formation of various heterocyclic systems.

Formation of Isocoumarins and Related Heterocycles

Under certain conditions, this compound can undergo intramolecular cyclization to form isocoumarin derivatives. This transformation is of significant interest as the isocoumarin scaffold is present in numerous natural products with diverse biological activities. The mechanism likely involves the initial formation of a lactol intermediate via nucleophilic attack of the carboxylic acid oxygen onto the aldehyde carbonyl, followed by dehydration.

G 2-FCA This compound Protonation Protonation of Aldehyde 2-FCA->Protonation Nucleophilic_Attack Intramolecular Nucleophilic Attack Protonation->Nucleophilic_Attack Lactol_Intermediate Lactol Intermediate Nucleophilic_Attack->Lactol_Intermediate Dehydration Dehydration Lactol_Intermediate->Dehydration Isocoumarin Isocoumarin Derivative Dehydration->Isocoumarin

Caption: Plausible mechanism for the intramolecular cyclization of this compound to an isocoumarin derivative.

Applications in Drug Discovery and Development

The synthetic versatility of this compound makes it a valuable building block in the design and synthesis of novel therapeutic agents.[1] Its ability to serve as a precursor to a wide array of heterocyclic compounds is particularly relevant in medicinal chemistry, as heterocycles are core components of a vast number of approved drugs.

Cinnamic acid derivatives, in general, have been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique substitution pattern of this compound allows for the introduction of additional diversity and complexity into these scaffolds, potentially leading to compounds with enhanced potency and selectivity. For instance, the aldehyde functionality can be readily converted into other functional groups or used in multicomponent reactions to rapidly build molecular complexity.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational molecular design. Its carefully orchestrated arrangement of functional groups provides a platform for a wealth of chemical transformations, making it a highly valuable tool for synthetic and medicinal chemists. While experimental investigations have begun to unlock its potential, a deeper theoretical understanding of its electronic structure and reactivity is paramount for its full exploitation.

Future research should focus on detailed DFT studies to precisely map out its conformational landscape and predict its reactivity in various chemical environments. The exploration of its utility in asymmetric catalysis and the development of novel multicomponent reactions centered around this scaffold are also promising avenues for future investigation. As our understanding of this remarkable molecule grows, so too will its impact on the development of new materials and life-saving medicines.

References

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An In-depth Technical Guide on the Reactivity of the Formyl Group in 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the formyl group in 2-formylcinnamic acid. This molecule, characterized by the juxtaposition of an aldehyde, a carboxylic acid, and an α,β-unsaturated system, presents a unique chemical profile of significant interest to researchers in organic synthesis and drug development. This document will delve into the key transformations of the formyl group, including its pivotal role in the synthesis of heterocyclic scaffolds like quinolines, its participation in classic carbonyl reactions, and the influence of the adjacent functional groups on its reactivity. The guide is structured to provide not only theoretical insights but also practical, step-by-step protocols for key reactions, supported by mechanistic diagrams and comparative data tables.

Introduction: The Unique Chemical Landscape of this compound

This compound, systematically named (2E)-3-(2-formylphenyl)prop-2-enoic acid, is a bifunctional aromatic compound that serves as a versatile building block in organic synthesis.[1] The molecule's reactivity is dominated by the interplay between three key functional groups: the aromatic aldehyde (formyl group), the α,β-unsaturated carboxylic acid, and the ortho-disubstituted benzene ring.

The formyl group, being an aldehyde, is inherently electrophilic and susceptible to a wide range of nucleophilic attacks. However, its reactivity is modulated by several factors:

  • Electronic Effects: The carboxylic acid group and the phenyl ring influence the electron density at the formyl carbon.

  • Steric Hindrance: The ortho-positioning of the formyl and cinnamic acid moieties can introduce steric constraints that influence the approach of reagents.

  • Intramolecular Interactions: The potential for hydrogen bonding and other non-covalent interactions between the formyl and carboxyl groups can affect their respective reactivities.

This guide will explore these nuances through the lens of several key reaction classes, providing researchers with the foundational knowledge to effectively utilize this versatile reagent.

The Cornerstone Reaction: Synthesis of Quinolines via Friedländer and Doebner-von Miller Type Reactions

One of the most powerful applications of this compound is in the synthesis of quinoline derivatives, a class of heterocyclic compounds with broad pharmacological importance.[2] This transformation is typically achieved through reactions with anilines or other primary amines, followed by cyclization and dehydration.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for quinoline synthesis involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3][4] In the context of this compound, the molecule itself provides the α,β-unsaturated aldehyde moiety.

Mechanism: The reaction is believed to proceed through a conjugate addition of the aniline to the α,β-unsaturated system, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic quinoline ring.[3]

Experimental Protocol: Synthesis of Quinoline-4-carboxylic Acid

Objective: To synthesize quinoline-4-carboxylic acid from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add aniline (1 equivalent) to the solution.

  • Slowly add concentrated hydrochloric acid (catalytic amount) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a solution of sodium hydroxide until a precipitate forms.

  • Filter the crude product and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) with the addition of activated charcoal to obtain pure quinoline-4-carboxylic acid.

Visualization of the Doebner-von Miller Reaction Pathway

Doebner_von_Miller Reactants This compound + Aniline Intermediate1 Conjugate Addition Intermediate Reactants->Intermediate1 Acid Catalyst Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Intermediate2->Product Dehydration & Aromatization

Caption: Simplified workflow for the Doebner-von Miller synthesis of quinolines.

Classic Carbonyl Chemistry: Condensation Reactions

The formyl group of this compound readily undergoes condensation reactions with active methylene compounds, a cornerstone of carbon-carbon bond formation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[6][7] This reaction is highly efficient for creating new α,β-unsaturated systems.

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic enolate.[6] This enolate then attacks the electrophilic carbonyl carbon of the formyl group, followed by dehydration to yield the condensed product.[6]

Experimental Protocol: Knoevenagel Condensation with Malonic Acid

Objective: To synthesize a di-acid derivative via Knoevenagel condensation of this compound with malonic acid.

Materials:

  • This compound

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric acid (dilute)

Procedure:

  • In a suitable flask, dissolve this compound (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.[8]

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture at a gentle reflux for 2-3 hours. The reaction can be monitored by the evolution of carbon dioxide if decarboxylation occurs.

  • Cool the reaction mixture and pour it into a mixture of crushed ice and dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from an appropriate solvent to afford the pure product.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[9][10] This reaction is particularly useful for introducing a specific double bond geometry.

Mechanism: The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane.[11] This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[12] The stereochemical outcome (E or Z alkene) is dependent on the nature of the ylide used.[13]

Visualization of the Wittig Reaction Workflow

Wittig_Reaction Start This compound + Phosphonium Ylide Intermediate Betaine/Oxaphosphetane Intermediate Start->Intermediate Nucleophilic Attack Product Alkene Product + Triphenylphosphine Oxide Intermediate->Product Cycloelimination

Caption: General workflow of the Wittig olefination reaction.

Oxidation and Reduction of the Formyl Group

Standard transformations of the formyl group, such as oxidation to a carboxylic acid and reduction to a primary alcohol, are also readily achievable with this compound. The choice of reagents is crucial to ensure selectivity and avoid unwanted side reactions with the other functional groups.

Oxidation to a Dicarboxylic Acid

Mild oxidizing agents can selectively convert the formyl group to a carboxylic acid, yielding a benzene-1,2-dicarboxylic acid derivative.

Oxidizing AgentTypical ConditionsSelectivity
Potassium Permanganate (KMnO4)Basic or neutral solution, controlled temperatureCan lead to cleavage of the double bond if not carefully controlled.[14][15]
Silver(I) Oxide (Ag2O)Ammoniacal solution (Tollens' reagent)Mild and selective for aldehydes.
Jones Reagent (CrO3/H2SO4)Acetone, 0°C to room temperatureStrong oxidant, may affect the double bond.
Reduction to a Hydroxymethyl Group

Selective reduction of the formyl group to a primary alcohol can be accomplished using hydride-based reducing agents.

Reducing AgentTypical ConditionsSelectivity
Sodium Borohydride (NaBH4)Protic solvent (e.g., ethanol, methanol)Generally selective for aldehydes and ketones over carboxylic acids and esters.
Lithium Aluminium Hydride (LiAlH4)Aprotic solvent (e.g., THF, diethyl ether)Powerful reducing agent, will also reduce the carboxylic acid.
Formic AcidUsed as a hydride source in transfer hydrogenation.[16]Can be a mild and selective reducing agent.

Cycloaddition Reactions

The cinnamic acid moiety of the molecule can participate in cycloaddition reactions, particularly photochemical [2+2] cycloadditions.[17][18]

Photochemical [2+2] Cycloaddition

Upon exposure to UV light, cinnamic acid derivatives can undergo dimerization to form cyclobutane rings, known as truxillic or truxinic acids.[17][19] The regiochemistry and stereochemistry of the cycloaddition are highly dependent on the crystal packing of the substrate in the solid state or the presence of a template in solution.[17][19] While the formyl group does not directly participate in the cycloaddition, its presence can influence the electronic properties of the alkene and the crystal packing of the molecule.

Visualization of [2+2] Photodimerization

Photodimerization Monomer1 This compound Dimer Cyclobutane Dimer (Truxillic/Truxinic Acid Derivative) Monomer1->Dimer UV Light (hν) Monomer2 This compound Monomer2->Dimer UV Light (hν)

Caption: Schematic of the [2+2] photodimerization of this compound.

Conclusion

The formyl group in this compound exhibits a rich and varied reactivity profile. Its ability to participate in cyclization reactions to form quinolines, undergo classic condensation reactions, and be selectively oxidized or reduced makes it a valuable synthon in organic chemistry. Understanding the interplay of the adjacent carboxylic acid and the cinnamic double bond is paramount for predicting and controlling its chemical behavior. This guide has provided a foundational overview of these key transformations, offering both mechanistic insights and practical experimental guidance for researchers and drug development professionals.

References

  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • Yagci, B. B., et al. (2020). Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. Org. Biomol. Chem., 18(3), 437-441.
  • [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. - PubMed. (n.d.).
  • Pawar, H. S., Wagha, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New J. Chem., 39(12), 9226-9233.
  • Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.).
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  • Functionalization of quinolines: Preparation of 2-Formyl-4- methoxy quinolines | Request PDF. (n.d.).
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  • Yagci, B. B., et al. (2023). Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids. Synthesis, 55(14), 2269-2280.
  • What is the complete procedure for Doebner-von miller reaction ?. (2018, July 17).
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  • 16.6 Cycloaddition Reactions | Organic Chemistry. (2021, February 22). YouTube.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). Beilstein Journal of Organic Chemistry.
  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (n.d.).
  • [2+2] cycloaddition of cinnamic acids. | Download Scientific Diagram. (n.d.).
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  • Oxidation of Cinnamic Acid by Quinolinium Fluorochromate. (2017). Asian Journal of Applied Science and Technology, 1(9), 161-174.
  • Cinnamic acid derivatives. (2019).
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  • "Oxidation of 4-Acyloxy Derivatives of Cinnamic Acid" by Victor S. Webster and L. Chas. Raiford - UNI ScholarWorks. (n.d.).
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Understanding the Stability and Degradation of 2-Formylcinnamic Acid: A Guide to Preserving Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Formylcinnamic acid, a cinnamic acid derivative distinguished by a formyl group on the benzene ring, serves as a pivotal building block in synthetic and medicinal chemistry.[1] Its bifunctional nature, possessing both a reactive aldehyde and a carboxylic acid, makes it a versatile precursor for a wide array of heterocyclic compounds and complex molecules with potential therapeutic applications.[1][2][3][4] However, this inherent reactivity also predisposes the molecule to various degradation pathways, posing significant challenges for its storage, handling, and application in drug development.

A comprehensive understanding of the stability profile of this compound is paramount for researchers and drug development professionals. It directly impacts critical parameters such as shelf-life, formulation development, and the toxicological assessment of its degradants. This guide provides an in-depth analysis of the factors influencing the stability of this compound, delineates its primary degradation pathways, and offers validated analytical methodologies for its assessment, ensuring the integrity and reproducibility of research and development efforts.

Physicochemical Properties and Storage

The stability of a compound is intrinsically linked to its physical and chemical properties. For this compound, its structure dictates its reactivity. The presence of an α,β-unsaturated carbonyl system, an aromatic aldehyde, and a carboxylic acid group creates multiple potential sites for degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₃[5][6][7][]
Molecular Weight 176.17 g/mol [5][6][7][]
CAS Number 130036-17-8 ((E)-isomer)[5][6][7]
Appearance Light Tan Solid[]
Melting Point 163-164°C[]
IUPAC Name (E)-3-(2-formylphenyl)prop-2-enoic acid[1][7]
Solubility Slightly soluble in water, soluble in many organic solvents.[9]

Expert Insight: Storage Recommendations

The consensus from suppliers is to store this compound at refrigerated temperatures, typically ranging from 4°C to -20°C.[5][6] Storage under an inert nitrogen atmosphere is also recommended.[6] This underscores the compound's sensitivity to thermal degradation and oxidation. The rationale is to minimize kinetic energy, thereby slowing the rate of potential degradation reactions, and to exclude atmospheric oxygen, which can readily oxidize the aldehyde functionality.

Key Factors Influencing Stability and Degradation

The degradation of this compound is not a singular event but a multifactorial process. The primary environmental factors to consider are light, oxidizing agents, pH, and temperature.

Photostability

Like many cinnamic acid derivatives, this compound is susceptible to photodegradation. The core mechanism involves the absorption of UV light, which can lead to isomerization and other photochemical reactions.

  • Trans-Cis Isomerization: The most common photodegradation pathway for cinnamic acids is the isomerization of the thermodynamically stable trans-isomer to the cis-isomer (allocinnamic acid).[10][11] This occurs when π-electrons in the carbon-carbon double bond are excited to an antibonding orbital, allowing for rotation around the bond.[10] While this may not alter the chemical formula, the change in geometry can have profound effects on biological activity and physicochemical properties.

  • Photocatalytic Degradation: In the presence of photocatalysts such as titanium dioxide (TiO₂) and UV radiation, complete degradation of the molecule can occur.[12] This process generates highly reactive oxygen species that lead to the breakdown of the aromatic ring and side chain, ultimately mineralizing the compound to CO₂.[12]

Oxidative Degradation

The aldehyde group and the acrylic acid side chain are both vulnerable to oxidation.

  • Ozonolysis: Ozone is a powerful oxidizing agent that readily cleaves the carbon-carbon double bond of the propenoic acid side chain. Studies on various cinnamic acids in aqueous solutions show that ozonolysis yields the corresponding benzaldehyde and glyoxylic acid.[13][14][15] For this compound, this reaction is expected to produce 2-formylbenzaldehyde and glyoxylic acid. This pathway is particularly relevant in environments where ozone is present, such as in certain water treatment processes or atmospheric studies.

  • Aerial Oxidation: The formyl (aldehyde) group is notoriously prone to oxidation to a carboxylic acid, especially in the presence of air (oxygen), light, and trace metal catalysts. This would convert this compound into 2-carboxycinnamic acid. The recommendation to store the compound under nitrogen is a direct countermeasure to this degradation pathway.[6]

pH-Dependent Degradation (Hydrolysis)
Microbial and Enzymatic Degradation

In biological systems or non-sterile environments, microbial degradation is a significant pathway. Studies on related cinnamic acids have shown that bacteria can metabolize them extensively. A common catabolic pathway involves:

  • Reduction of the side chain: The double bond of the acrylic acid side chain is reduced to form a phenylpropionic acid derivative.

  • Hydroxylation: The aromatic ring is hydroxylated.

  • Side-chain cleavage/β-oxidation: The propionic acid side chain is shortened.

  • Ring Fission: The aromatic ring is cleaved, often by dioxygenase enzymes.[17][18][19]

For example, Stenotrophomonas sp. has been shown to degrade cinnamic acid to 3-phenylpropionic acid, which is then hydroxylated and further metabolized to protocatechuic acid before ring cleavage.[17][19]

Visualizing the Degradation Pathways

Understanding the theoretical pathways is crucial for predicting potential degradants and designing stability-indicating analytical methods.

Diagram 1: Photochemical Isomerization

Trans (E)-2-Formylcinnamic Acid (trans-isomer) Cis (Z)-2-Formylcinnamic Acid (cis-isomer) Trans->Cis UV Light (hν) Cis->Trans Heat or Light

Caption: Reversible trans-cis isomerization of this compound upon exposure to UV light.

Diagram 2: Oxidative Cleavage by Ozonolysis

Start This compound Molozonide Primary Ozonide (Molozonide) Start->Molozonide 1. O₃ Products 2-Formylbenzaldehyde + Glyoxylic Acid Molozonide->Products 2. H₂O (Workup)

Caption: Ozonolysis pathway leading to cleavage of the alkene side chain.

Diagram 3: Proposed Microbial Degradation Pathway

cluster_pathway Microbial Catabolism A This compound B 3-(2-Formylphenyl)propionic Acid A->B Cinnamate Reductase C Hydroxylated Intermediates B->C Hydroxylase D Ring Fission Products C->D β-oxidation / Dioxygenase E Central Metabolism (e.g., TCA Cycle) D->E

Caption: General microbial degradation pathway based on known cinnamic acid catabolism.

Analytical Methodologies for Stability Assessment

To quantitatively assess the stability of this compound and identify its degradation products, a robust, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended Technique: HPLC with Diode-Array Detection (HPLC-DAD)

HPLC-DAD offers the necessary resolution and specificity to separate the parent compound from its potential degradants. The DAD detector provides spectral information, which aids in peak identification and purity assessment.

Diagram 4: General Workflow for a Forced Degradation Study

cluster_workflow Stability Study Workflow Prep Prepare Stock Solution of this compound Stress Expose Aliquots to Stress Conditions (Acid, Base, Peroxide, Heat, Light) Prep->Stress Sample Neutralize & Dilute Samples at Timed Intervals Stress->Sample Analyze Analyze via HPLC-DAD Sample->Analyze Data Quantify Parent Peak & Identify Degradant Peaks Analyze->Data Report Generate Degradation Profile & Determine Pathways Data->Report

Caption: Step-by-step workflow for conducting a forced degradation study.

Experimental Protocol: Stability-Indicating HPLC-DAD Method

This protocol is a robust starting point, adapted from validated methods for related hydroxycinnamic acids.[20][21] Method optimization will be necessary for specific sample matrices.

Objective: To separate this compound from its potential degradation products.

Table 2: HPLC-DAD Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for aromatic acids.
Mobile Phase A 0.5% Acetic Acid in Water (or 0.1% Formic Acid)Acidifies the mobile phase to ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape.
Mobile Phase B Acetonitrile (ACN) or MethanolOrganic modifier to elute compounds from the C18 column.
Elution Mode GradientA gradient is necessary to elute both the relatively polar parent compound and potentially less polar or more polar degradation products within a reasonable runtime.
Example Gradient 0-2 min, 10% B; 2-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% BThis gradient provides a gradual increase in organic content to resolve a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Detection DAD at 280-330 nmCinnamic acid derivatives have strong absorbance in this UV range. DAD allows for monitoring multiple wavelengths and extracting UV spectra.[20][21]

Method Validation (Trustworthiness):

For this method to be considered a self-validating system, key validation parameters must be assessed according to ICH guidelines:

  • Specificity: Demonstrate that degradation product peaks do not co-elute with the parent peak. This is achieved by analyzing stressed samples.

  • Linearity: Establish a linear relationship between peak area and concentration over a defined range.

  • Accuracy: Determine the closeness of test results to the true value, often assessed through recovery studies on spiked samples.[20]

  • Precision: Assess the method's reproducibility (intra-day and inter-day variability).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

For definitive identification of unknown degradation products, collecting fractions from the HPLC and analyzing them by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) is the authoritative approach. Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) can also be employed for highly sensitive and specific quantification.[22]

Conclusion

This compound is a valuable chemical intermediate whose utility is moderated by its inherent instability. The principal degradation pathways include photochemical trans-cis isomerization, oxidative cleavage of the side-chain by agents like ozone, and oxidation of the aldehyde functionality. Its susceptibility to these degradation routes necessitates stringent control over storage and handling conditions, specifically protection from light, oxygen, and high temperatures.

For professionals in research and drug development, a proactive approach to stability testing is non-negotiable. The implementation of a well-validated, stability-indicating HPLC method is critical for monitoring the integrity of this compound, quantifying its degradation over time, and identifying potential degradants that may impact product safety and efficacy. By understanding these degradation pathways and employing robust analytical strategies, scientists can ensure the quality and reliability of their work with this versatile molecule.

References

  • Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifo.SpringerLink. [Link]
  • This compound | C10H8O3 | CID 13628357.
  • Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2.SpringerLink. [Link]
  • Microbiological degradation of cinnamic acid and its hydroxyl-derivatives.
  • The reactions of ozone with cinnamic acids: formation and decay of 2-hydroperoxy-2-hydroxyacetic acid.Semantic Scholar. [Link]
  • Analysis of Hydroxycinnamic Acid Degradation in Agrobacterium fabrum Reveals a Coenzyme A-Dependent, Beta-Oxidative Deacetylation Pathway.National Institutes of Health (NIH). [Link]
  • The reactions of ozone with cinnamic acids: Formation and decay of 2-hydroperoxy-2-hydroxyacetic acid | Request PDF.
  • Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica.PubMed Central. [Link]
  • The reactions of ozone with cinnamic acids: formation and decay of 2-hydroperoxy-2-hydroxyacetic acid.RSC Publishing. [Link]
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.MDPI. [Link]
  • Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites.National Institutes of Health (NIH). [Link]
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  • Ozonolysis of cinnamic acid in water medium.
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Solubility of 2-Formylcinnamic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Formylcinnamic Acid

Foreword

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of a molecule is a foundational pillar upon which successful drug discovery and development are built. Solubility dictates bioavailability, influences formulation strategies, and impacts the reliability of in-vitro assays. This guide provides a comprehensive technical overview of the solubility of this compound, a versatile building block in medicinal and synthetic chemistry.[1][2][3] Rather than merely presenting data, this document is designed to equip the scientist with the theoretical framework and practical methodologies to confidently assess and understand the solubility profile of this compound. We will delve into the physicochemical properties that govern its behavior, provide a robust, field-proven protocol for experimental determination, and discuss the analytical techniques required for accurate quantification.

Molecular and Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is a prerequisite to predicting and interpreting its solubility. This compound, with the IUPAC name (E)-3-(2-formylphenyl)prop-2-enoic acid, possesses a unique combination of functional groups that define its interactions with various solvents.[4]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₈O₃[4][5]
Molecular Weight 176.17 g/mol [4][5]
Melting Point 144-149 °C[6]
Computed XLogP3 1.3[4]
Topological Polar Surface Area (TPSA) 54.37 Ų[5]
Hydrogen Bond Donors 1 (from carboxylic acid)[5]
Hydrogen Bond Acceptors 2 (from carbonyls)[5]
Structural Features Governing Solubility

The solubility of this compound is a direct consequence of its molecular architecture. The molecule contains:

  • A Carboxylic Acid Group (-COOH): This is the primary driver of its acidic nature and a key site for hydrogen bonding. It can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This group suggests potential solubility in polar protic solvents and aqueous bases.

  • An Aldehyde (Formyl) Group (-CHO): This is a polar group that can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • A Phenyl Ring and Alkene Chain: These nonpolar hydrocarbon portions of the molecule contribute to its lipophilicity, suggesting some degree of solubility in nonpolar organic solvents.

The interplay between the polar functional groups and the nonpolar backbone dictates the compound's amphiphilic character.

Caption: Molecular structure and key functional groups of this compound.

The Importance of Solid-State Properties: pKa and Polymorphism
  • Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism. Each polymorph can have distinct physical properties, including melting point and, crucially, solubility. Cinnamic acid and its derivatives are known to exhibit polymorphism.[8][9][10] It is imperative for researchers to be aware that the solubility value determined can be specific to the crystalline form used. If different batches of the compound are sourced or if it is recrystallized from different solvents, characterization of the solid form (e.g., via XRPD or DSC) is essential for reproducible solubility measurements.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a useful qualitative prediction of solubility.[11] This rule states that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given the presence of both H-bond donor and acceptor groups, this compound is expected to have some solubility in these solvents. Qualitative reports confirm its solubility in methanol.[6][12] The parent compound, trans-cinnamic acid, is slightly soluble in water and more so in alcohols.[7][11] The addition of the polar formyl group should enhance this solubility compared to the parent cinnamic acid.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents are polar but lack O-H or N-H bonds. They can act as H-bond acceptors. Dimethyl sulfoxide (DMSO) is a very strong polar aprotic solvent, and this compound is reported to be soluble in it.[6][12][13] This is expected, as DMSO is an excellent solvent for many organic acids. Solubility in acetone and ethyl acetate is also anticipated due to polarity matching.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot engage in hydrogen bonding. The solubility of this compound in these solvents is expected to be low, driven only by the nonpolar parts of the molecule. The parent cinnamic acid is insoluble in hexane but soluble in benzene (similar to toluene).[14]

Summary of Predicted and Known Qualitative Solubility:

Solvent ClassExample SolventsPredicted SolubilityKnown Qualitative DataRationale
Polar Protic Water, Methanol, EthanolModerate to HighSoluble in Methanol[6][12]Strong hydrogen bonding interactions.
Polar Aprotic DMSO, Acetone, Ethyl AcetateHighSoluble in DMSO[6][12]Dipole-dipole interactions and H-bond acceptance.
Nonpolar Hexane, TolueneLow-Dominated by weak van der Waals forces.
Aqueous Base 5% NaOHHigh-Acid-base reaction forms a highly soluble salt.
Aqueous Acid 5% HClLow-Common ion effect suppresses dissociation.

Experimental Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining the equilibrium (or thermodynamic) solubility of a compound is the Shake-Flask Method . This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The protocol below is designed as a self-validating system to ensure accuracy and reproducibility.

The Shake-Flask Equilibrium Solubility Protocol

This protocol is the gold standard for generating accurate solubility data for lead optimization and formulation development.[6]

Principle: An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Calibrated pipettes

  • Quantification instrument (HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

  • Preparation: Add an excess of solid this compound to a vial. "Excess" is critical; a good starting point is 5-10 mg of solid per 1 mL of solvent to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent into the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. A common duration is 24-48 hours. For compounds with slow dissolution kinetics, up to 72 hours may be necessary.

    • Causality Insight: The goal is to reach a true thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Insufficient time leads to an underestimation of solubility. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow larger particles to settle. Then, separate the saturated solution from the excess solid. The two most reliable methods are:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).

    • Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter.

    • Trustworthiness Check: It is crucial to ensure the separation method does not alter the concentration. Adsorption of the compound onto the filter membrane can be a source of error. A quick validation step involves filtering a standard solution of known concentration and verifying that the concentration does not change.

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with an appropriate solvent (often the mobile phase for HPLC) to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (see Section 4.0) to determine the concentration.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Shake_Flask_Workflow cluster_validation Key Validation Points start Start prep 1. Add excess solid This compound to vial start->prep Weigh Compound solvent 2. Add known volume of solvent prep->solvent Dispense Solvent equilibrate 3. Equilibrate (e.g., 24-72h at 25°C) with constant agitation solvent->equilibrate Seal & Shake separate 4. Separate Phases (Centrifuge or Filter) equilibrate->separate Reach Equilibrium equilibrate_check Confirm plateau by sampling at multiple time points equilibrate->equilibrate_check dilute 5. Dilute Supernatant for Analysis separate->dilute Collect Saturated Solution separate_check Check for compound adsorption to filter separate->separate_check quantify 6. Quantify Concentration (HPLC or UV-Vis) dilute->quantify Prepare Sample calculate 7. Calculate Solubility (mg/mL or mol/L) quantify->calculate Obtain Concentration end End calculate->end

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Analytical Quantification Techniques

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.

Developing an HPLC-UV Method:

  • Column: A reverse-phase C18 column is a suitable starting point for this type of aromatic acid.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical. The acidic modifier ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks. Based on methods for similar compounds, a mobile phase of methanol:acetonitrile:2% glacial acetic acid has proven effective.[15]

  • Detection: Cinnamic acid derivatives have strong UV absorbance. A detection wavelength in the range of 290-330 nm should provide excellent sensitivity.[15][16]

  • Quantification: Quantification is performed by creating a calibration curve using standard solutions of this compound of known concentrations. The peak area of the sample is compared to the calibration curve to determine its concentration.

Alternative Method: UV-Vis Spectrophotometry

For a simpler, high-throughput approach, UV-Vis spectrophotometry can be used, provided the compound has a distinct chromophore and the solvent does not interfere at the analysis wavelength. A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax). A calibration curve is then generated by measuring the absorbance of standard solutions at this λmax.

Conclusion: A Practical Guide for the Research Scientist

While extensive quantitative solubility data for this compound is not yet prevalent in public literature, its molecular structure provides a strong basis for predicting its behavior in various solvent systems. This guide has outlined the theoretical principles and provided a detailed, actionable experimental protocol—the Shake-Flask method—to empower researchers to generate high-quality, reproducible solubility data. By understanding the interplay of the compound's physicochemical properties and adhering to a robust experimental design with validated analytical methods, scientists in drug discovery and development can confidently characterize the solubility of this compound, a critical step in advancing their research objectives.

References

  • AxisPharm.Equilibrium Solubility Assays Protocol. [Link]
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  • Pharmacognosy Journal.HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). [Link]
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The Emergent Potential of 2-Formylcinnamic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Formylcinnamic acid, a synthetic derivative of the naturally occurring cinnamic acid, is rapidly gaining prominence as a highly versatile scaffold in the field of medicinal chemistry.[1] Its unique bifunctional nature, possessing both an aldehyde and a carboxylic acid moiety, offers a rich chemical landscape for the synthesis of diverse molecular architectures. This technical guide delves into the core physicochemical properties of this compound, explores its burgeoning applications in drug discovery, and provides detailed, field-proven insights into its synthetic manipulation for the development of novel therapeutic agents. Particular emphasis is placed on its role as a precursor to a wide array of bioactive compounds, including those with potential anticancer, antimicrobial, and anti-inflammatory activities.[2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the untapped potential of this remarkable molecule.

Introduction: The Cinnamic Acid Lineage and the Rise of a Synthetic Powerhouse

Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds renowned for their broad spectrum of pharmacological activities.[2][3][4][5] Found in various plants, these molecules have been investigated for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][4][6] The core structure of cinnamic acid, a phenyl ring attached to an acrylic acid moiety, provides a robust and tunable scaffold for medicinal chemists.[7][8]

This compound, a synthetic analogue, introduces a new dimension of chemical reactivity and synthetic utility.[1] The presence of the formyl (aldehyde) group at the ortho position of the phenyl ring, in addition to the inherent acrylic acid functionality, creates a powerful synthetic intermediate.[1] This bifunctionality allows for a wider range of chemical modifications and the construction of more complex molecular frameworks, making it an attractive starting point for the development of novel therapeutic agents.[1]

Physicochemical Properties and Synthetic Versatility

This compound, with the chemical formula C₁₀H₈O₃, is a solid at room temperature.[9] Its structure, featuring both a hydrogen bond donor (carboxylic acid) and acceptor (aldehyde and carboxylic acid), influences its solubility and reactivity.

PropertyValueSource
IUPAC Name(E)-3-(2-formylphenyl)prop-2-enoic acid[1][9]
Molecular FormulaC₁₀H₈O₃[1][9]
Molecular Weight176.17 g/mol [9]
XLogP31.3[9]

The true power of this compound lies in its synthetic versatility. The aldehyde group can readily undergo a variety of classical organic reactions, including:

  • Reductive amination: To introduce diverse amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons reactions: For carbon-carbon bond formation and the extension of conjugated systems.

  • Condensation reactions: With various nucleophiles to form Schiff bases, hydrazones, and other heterocyclic systems.

Simultaneously, the carboxylic acid group can be converted into esters, amides, and acid chlorides, providing another avenue for diversification and the attachment of various pharmacophores.[10] This orthogonal reactivity is a key advantage in combinatorial chemistry and the generation of compound libraries for high-throughput screening.[11]

Potential Therapeutic Applications: A Landscape of Possibilities

While research specifically focused on this compound is still emerging, the extensive body of literature on cinnamic acid derivatives provides a strong rationale for its potential in various therapeutic areas. The strategic placement of the formyl group allows for the synthesis of derivatives that can mimic or enhance the known biological activities of the broader cinnamic acid class.

Anticancer Drug Discovery

Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2][10][12] These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in cancer progression.[12][13][14]

The formyl group of this compound can be utilized to synthesize novel heterocyclic compounds, a class of molecules well-represented among approved anticancer drugs. For instance, condensation with hydrazines or hydroxylamines can lead to the formation of pyrazole or isoxazole rings, respectively. These heterocycles can be further functionalized to optimize their interaction with biological targets.

A promising strategy involves the use of this compound to create hybrid molecules that combine the cinnamic acid scaffold with other known anticancer pharmacophores.[12][13] For example, a hybrid of a cinnamic acid derivative and a 2-quinolone moiety has shown potent cytotoxic activity against various cancer cell lines.[13]

Hypothetical Anticancer Mechanism of a this compound Derivative

G 2-FCA_Derivative This compound Derivative Kinase Oncogenic Kinase (e.g., PI3K, Akt) 2-FCA_Derivative->Kinase Inhibition NF_kB NF-κB Pathway 2-FCA_Derivative->NF_kB Inhibition Apoptosis Apoptosis (Programmed Cell Death) 2-FCA_Derivative->Apoptosis Induction Kinase->Apoptosis Inhibits Proliferation Tumor Cell Proliferation & Survival Kinase->Proliferation Promotes NF_kB->Apoptosis Inhibits NF_kB->Proliferation Promotes

Caption: Potential mechanism of action for a this compound derivative in cancer.

Antimicrobial Agents

The increasing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Cinnamic acid and its derivatives have demonstrated a range of antimicrobial activities.[2][15] They can disrupt microbial cell membranes, inhibit essential enzymes, and prevent biofilm formation.[2][15]

The aldehyde functionality of this compound is particularly interesting in this context. Aldehydes are known to be reactive towards microbial proteins and can contribute to the overall antimicrobial effect. By synthesizing derivatives that enhance this reactivity or introduce other antimicrobial pharmacophores, it is possible to develop potent new drugs to combat infectious diseases.

Anti-inflammatory and Neuroprotective Roles

Chronic inflammation is a hallmark of many diseases, including neurodegenerative disorders. Cinnamic acid derivatives have shown promise as anti-inflammatory agents, often by modulating signaling pathways such as the NF-κB pathway.[2][16] Furthermore, certain derivatives have exhibited neuroprotective effects, suggesting their potential in treating conditions like Alzheimer's and Parkinson's disease.[17][18]

The versatility of this compound allows for the design of molecules that can cross the blood-brain barrier and interact with targets in the central nervous system. For example, amidation of the carboxylic acid group can be used to tune the lipophilicity of the molecule, a critical factor for CNS drug delivery.

Experimental Protocols: Synthesizing Novel Derivatives

The following protocols provide a starting point for the synthesis of this compound and its subsequent derivatization. These are intended as a guide and may require optimization based on specific laboratory conditions and desired final products.

Synthesis of this compound

A common method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[19]

Materials:

  • 2-Carboxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Toluene

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, recrystallization apparatus)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-carboxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in toluene.

  • Add pyridine (as solvent and base) and a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Acidify the residue with dilute hydrochloric acid to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Workflow for this compound

G Start 2-Carboxybenzaldehyde + Malonic Acid Reaction Knoevenagel Condensation (Pyridine, Piperidine, Toluene, Reflux) Start->Reaction Workup Acidic Workup (HCl) Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Derivatization Example: Synthesis of a this compound Amide

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • A primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or other non-nucleophilic base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1 equivalent) in anhydrous DCM.

    • Add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF.

    • Stir the reaction at room temperature until the evolution of gas ceases and the solid dissolves.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography on silica gel.

Future Perspectives and Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities of its parent class of compounds provide a fertile ground for the discovery of novel therapeutic agents. Future research should focus on the systematic exploration of the chemical space accessible from this versatile starting material. The generation of diverse compound libraries and their screening against a wide range of biological targets will be crucial in unlocking the full therapeutic potential of this compound derivatives. As our understanding of disease biology continues to grow, the ability to rapidly synthesize and test novel molecular architectures will be paramount, and this compound is poised to be a valuable tool in this endeavor.

References

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  • In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. (2023). Future Medicinal Chemistry, 15(26), 2321-2338. [Link]
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  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021). Molecules, 26(15), 4668. [Link]
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2022). Molecules, 27(19), 6529. [Link]
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  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives.
  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703. [Link]
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  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). Pharmaceuticals, 18(8), 1141. [Link]
  • Cinnamic acid: a natural product with potential use in cancer intervention. (1995). International journal of cancer, 62(3), 345–350. [Link]
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Methodological & Application

Synthesis of 2-Formylcinnamic acid experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Formylcinnamic Acid via the Perkin Reaction

Introduction: The Significance of this compound

This compound, systematically known as (E)-3-(2-formylphenyl)prop-2-enoic acid, is a valuable bifunctional organic compound.[1] Its structure, incorporating both a carboxylic acid and an aldehyde functional group on a cinnamic acid framework, makes it a highly versatile precursor in synthetic organic chemistry. This arrangement allows for a wide range of subsequent chemical transformations, establishing it as a key building block for the synthesis of complex heterocyclic systems, including quinolines and other fused-ring structures that are prevalent in medicinal chemistry and materials science. This application note provides a detailed experimental protocol for the synthesis of this compound, grounded in the principles of the classic Perkin reaction, and is intended for researchers in organic synthesis and drug development.

Synthetic Strategy: The Perkin Reaction

The Perkin reaction, first reported by William Henry Perkin in 1868, is a robust and time-honored method for the synthesis of α,β-unsaturated aromatic acids, often referred to as cinnamic acids.[2][3] The reaction facilitates a carbon-carbon bond formation through the condensation of an aromatic aldehyde with an aliphatic acid anhydride, using an alkali salt of the corresponding acid as a weak base catalyst.[4][5]

For the synthesis of this compound, 2-formylbenzaldehyde (isophthalaldehyde) is reacted with acetic anhydride in the presence of anhydrous sodium acetate. The reaction requires elevated temperatures to drive the condensation and subsequent dehydration to completion.[5][6]

Reaction Mechanism

The mechanism of the Perkin reaction is a multi-step process initiated by the formation of a key nucleophile.[3][4]

  • Enolate Formation: The base catalyst, sodium acetate (AcO⁻), abstracts an α-proton from acetic anhydride to form a resonance-stabilized enolate. This is the rate-determining step.

  • Aldol Condensation: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-formylbenzaldehyde. This step forms a tetrahedral alkoxide intermediate.

  • Acyl Transfer & Dehydration: The alkoxide is acetylated by another molecule of acetic anhydride. This is followed by the elimination of an acetate group and a proton from the α-carbon, leading to the formation of the carbon-carbon double bond.

  • Hydrolysis: Finally, the mixed anhydride product is hydrolyzed during the aqueous workup to yield the desired this compound and acetic acid.

The following diagram illustrates the key mechanistic steps:

Perkin_Mechanism reagents 2-Formylbenzaldehyde + Acetic Anhydride enolate Enolate Formation (from Acetic Anhydride) reagents->enolate + Base base Sodium Acetate (Base Catalyst) base->enolate aldol Aldol-type Condensation enolate->aldol Attacks Aldehyde intermediate Tetrahedral Intermediate aldol->intermediate dehydration Dehydration & Rearrangement intermediate->dehydration hydrolysis Aqueous Workup (Hydrolysis) dehydration->hydrolysis product This compound hydrolysis->product

Caption: Key stages of the Perkin reaction mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis, purification, and characterization of this compound. It is imperative that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesRole
2-FormylbenzaldehydeC₈H₆O₂134.1310.0 g0.0746Starting Material
Acetic AnhydrideC₄H₆O₃102.0915.0 mL (16.2 g)0.159Reagent
Anhydrous Sodium AcetateC₂H₃NaO₂82.037.5 g0.0914Catalyst (Base)
Hydrochloric Acid (conc.)HCl36.46~20 mL-Acidification
Deionized WaterH₂O18.02As needed-Solvent/Wash
Ethanol (95%)C₂H₅OH46.07As needed-Recrystallization
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers (1 L, 500 mL)

  • Buchner funnel and filter flask

  • Melting point apparatus

  • Glassware for recrystallization

Synthesis Procedure
  • Setup: To a 250 mL round-bottom flask, add 2-formylbenzaldehyde (10.0 g), acetic anhydride (15.0 mL), and anhydrous sodium acetate (7.5 g).[6] Expert Insight: The use of anhydrous sodium acetate is critical; any moisture can prematurely hydrolyze the acetic anhydride, reducing the yield.[5]

  • Reaction: Assemble a reflux apparatus and place the flask in a heating mantle. Heat the mixture to a gentle reflux (approximately 180-190°C) with continuous stirring. Maintain reflux for 5-6 hours.[5] The reaction mixture will darken over time.

  • Work-up and Hydrolysis: Allow the reaction mixture to cool to approximately 100°C. Cautiously and slowly, pour the warm mixture into 200 mL of deionized water in a 1 L beaker while stirring vigorously. This step hydrolyzes the unreacted acetic anhydride.

  • Precipitation: Heat the aqueous mixture to boiling for 15 minutes to ensure complete hydrolysis. If any oily substance remains, it can be removed by hot filtration. Cool the solution in an ice bath to about 10-15°C. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2 (test with litmus or pH paper).[7] A precipitate of crude this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with several portions of cold deionized water (3 x 50 mL) to remove residual acids and salts.[7]

  • Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry in a vacuum oven at 60-70°C to a constant weight.

Purification by Recrystallization
  • Transfer the crude, dried this compound to a 500 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[8]

  • Add hot deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating saturation.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to decolorize it.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1) solution, and dry to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point: Determine the melting point of the purified crystals. Compare with the literature value.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aldehydic proton (~10 ppm), vinylic protons (doublets, ~6.5-8.0 ppm), and aromatic protons.[9]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of carbonyl carbons (aldehyde and carboxylic acid), aromatic carbons, and vinylic carbons.[10][11]

  • FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for O-H (broad, carboxylic acid), C=O (aldehyde and carboxylic acid), and C=C (alkene and aromatic) stretches.

Health and Safety Precautions

All manipulations should be conducted in a certified chemical fume hood.

  • Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin and eye burns. Handle with extreme care.

  • Hydrochloric Acid: Corrosive. Causes severe burns. Avoid inhaling vapors.

  • This compound: May cause skin and eye irritation.[12]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.[13]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[12]

Experimental Workflow

The overall process from setup to final product analysis is summarized in the following workflow diagram.

Workflow_Diagram start Start: Reagent Preparation setup Combine Reagents in Flask: - 2-Formylbenzaldehyde - Acetic Anhydride - Anhydrous Sodium Acetate start->setup reaction Heat under Reflux (5-6 hours, ~180°C) setup->reaction workup Aqueous Work-up: - Quench in Water - Boil to Hydrolyze reaction->workup acidify Acidification (HCl) to Precipitate Product workup->acidify filter1 Vacuum Filtration & Washing (Cold Water) acidify->filter1 crude_product Crude this compound filter1->crude_product purify Purification: Recrystallization (Ethanol/Water) crude_product->purify filter2 Vacuum Filtration & Drying purify->filter2 final_product Pure this compound filter2->final_product analysis Characterization: - Melting Point - NMR, FT-IR final_product->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of this compound.

References

  • Wikipedia. (2023, December 1). Perkin reaction.
  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
  • J&K Scientific LLC. (2021, June 1). Perkin Reaction.
  • Studylib. (n.d.). Perkin Condensation: Trans-Cinnamic Acid Synthesis.
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
  • Costea, I., et al. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. National Institutes of Health (PMC).
  • ResearchGate. (n.d.). Mechanism of cinnamic acids synthesis from aliphatic carboxylic acids....
  • Ianni, A., & Waldvogel, S. R. (2006). Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Synthesis, 2006(12), 2103-2112.
  • ResearchGate. (n.d.). Scheme 3. Reaction mechanism for the formation of the cinnamic acid amide 6.
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • PubChem. (n.d.). This compound.
  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives.
  • Wikipedia. (2023, November 29). ortho-Vanillin.
  • Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
  • Li, T., & Rosazza, J. P. (1997). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 63(6), 2136–2141.
  • The Good Scents Company. (n.d.). ortho-vanillin.
  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • CAS Common Chemistry. (n.d.). o-Vanillin.
  • Lee, S. H., et al. (2001). Enzymatic synthesis of cinnamic acid derivatives. Biotechnology Letters, 23(24), 2029-2034.
  • Indriyanti, E., & Prahasiwi, M. S. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. ALCHEMY Jurnal Penelitian Kimia, 16(1), 54-61.
  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.
  • ResearchGate. (2016). Synthesis and characterization of new derivatives of cinnamic acid.
  • University of the Highlands and Islands. (n.d.). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease.
  • bioRxiv. (2025, March 13). Study of the molecular and spatial structure of trans-cinnamic acid....
  • Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid.
  • Google Patents. (n.d.). EP0484122A2 - Method for obtaining high-purity cinnamic acid.

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Application Note: A Comprehensive Guide to the Synthesis of 2-Formylcinnamic Acid via the Perkin Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical background for the synthesis of 2-formylcinnamic acid, an α,β-unsaturated aromatic acid, utilizing the Perkin reaction. Cinnamic acid and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals, fragrances, and polymers, exhibiting a wide range of biological activities.[1][2][3] This guide is designed for researchers, chemists, and professionals in drug development, offering an in-depth exploration of the reaction mechanism, a step-by-step experimental workflow, comprehensive product characterization, and practical troubleshooting advice. By explaining the causality behind the procedural steps, this document aims to equip scientists with the expertise to successfully synthesize and validate this valuable compound.

Introduction: The Perkin Reaction in Modern Synthesis

The Perkin reaction, first described by William Henry Perkin in 1868, is a powerful organic condensation reaction that synthesizes α,β-unsaturated aromatic acids, commonly known as cinnamic acids.[4] The reaction typically involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride, in the presence of an alkali salt of the corresponding acid which acts as a base catalyst.[5][6]

The versatility of the Perkin reaction allows for the preparation of a vast library of substituted cinnamic acids. These compounds are not merely synthetic curiosities; they are precursors to a multitude of bioactive molecules, including anticoagulants, and are investigated for their potential as anticancer, antimicrobial, antioxidant, and neuroprotective agents.[1][7][8][9] this compound, the target of this protocol, is a particularly useful bifunctional molecule, possessing both a reactive aldehyde and a carboxylic acid, making it a valuable building block for more complex molecular architectures.

Reaction Principle and Mechanism

The Perkin reaction proceeds via an aldol-type condensation mechanism.[7] The alkali salt of the acid anhydride serves as the weak base required to generate a reactive carbanion intermediate from the anhydride.[6][10]

The key mechanistic steps for the synthesis of this compound from 2-formylbenzaldehyde and acetic anhydride are as follows:

  • Enolate Formation: The base (acetate ion) abstracts an α-hydrogen from acetic anhydride, forming a resonance-stabilized enolate ion (carbanion).[6][11] This is the rate-determining step and requires an anhydride with at least two α-hydrogens.[4]

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-formylbenzaldehyde. This addition reaction forms a tetrahedral alkoxide intermediate.[7][11]

  • Acyl Transfer & Dehydration: The intermediate undergoes protonation and subsequent elimination of a water molecule to form an unsaturated mixed anhydride.[6] This step typically requires high temperatures.[12]

  • Hydrolysis: Finally, the unsaturated anhydride is hydrolyzed to yield the final product, this compound (predominantly the more stable E-isomer), and acetic acid.[6]

Perkin_Mechanism Figure 1: Perkin Reaction Mechanism for this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Formylbenzaldehyde I2 Tetrahedral Alkoxide R1->I2 Nucleophilic Attack R2 Acetic Anhydride I1 Enolate Intermediate R2->I1 + Acetate (Base) Deprotonation Base Acetate (Base) I1->I2 I3 Unsaturated Anhydride I2->I3 Acyl Transfer & Dehydration (-H2O) P1 This compound I3->P1 Hydrolysis (+H2O)

Caption: Figure 1: Perkin Reaction Mechanism for this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound. The procedure requires careful handling of reagents and adherence to high-temperature conditions.

Materials and Equipment
Reagents & Materials Equipment
2-Formylbenzaldehyde250 mL Two-neck round-bottom flask
Acetic AnhydrideReflux condenser with drying tube (CaCl₂)
Anhydrous Potassium AcetateHeating mantle with magnetic stirrer & stir bar
Concentrated Hydrochloric Acid (HCl)Oil bath or sand bath for temperature control
Saturated Sodium Bicarbonate (NaHCO₃) soln.Buchner funnel and vacuum flask
Ethanol (95%)Beakers and Erlenmeyer flasks
Distilled WaterpH paper or pH meter
Celite or Filter AidMelting point apparatus
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL two-neck round-bottom flask, combine 2-formylbenzaldehyde (0.10 mol, 13.4 g), acetic anhydride (0.15 mol, 15.3 g, 14.2 mL), and anhydrous potassium acetate (0.10 mol, 9.8 g). Expert Insight: The use of anhydrous potassium acetate is crucial; moisture can hydrolyze the acetic anhydride, reducing the yield.[12] Potassium acetate is often preferred over sodium acetate as it can lead to higher yields.[13][14]

  • Heating and Reflux: Equip the flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture. Heat the mixture in an oil or sand bath to 180°C with continuous stirring. Maintain this temperature for 5-8 hours.[14][15] Causality: High temperature is necessary to drive the dehydration step and ensure the reaction proceeds to completion.[12] The extended reaction time allows for the slow-forming condensation to maximize product formation.

  • Workup - Hydrolysis: After the heating period, allow the dark-brown mixture to cool to approximately 80-100°C. Carefully and slowly pour the warm mixture into 200 mL of cold water in a large beaker with stirring. This step hydrolyzes the remaining acetic anhydride and the intermediate product.

  • Workup - Neutralization and Extraction: Add saturated sodium bicarbonate solution to the aqueous mixture until the pH is basic (pH 8-9). This deprotonates the cinnamic acid, forming the water-soluble sodium salt, and neutralizes the acetic acid byproduct. Expert Insight: This step is critical for separating the product from unreacted aldehyde and other non-acidic impurities.

  • Removal of Unreacted Aldehyde: If unreacted 2-formylbenzaldehyde is present (detectable by its characteristic almond-like odor), it can be removed by steam distillation or by washing the basic solution with a nonpolar solvent like diethyl ether.[15][16] For this protocol, filter the basic solution through a pad of Celite to remove any resinous byproducts.

  • Precipitation of Product: Cool the aqueous filtrate in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 2. This compound will precipitate as a solid.[14][16]

  • Isolation and Drying: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold distilled water to remove residual salts. Allow the product to air dry or dry in a desiccator.

Purification

Recrystallize the crude this compound from a mixture of ethanol and water to obtain a purified product.[15] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them thoroughly.

Caption: Figure 2: Experimental Workflow for Synthesis and Purification.

Product Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized this compound is essential. A combination of spectroscopic methods and physical property measurement provides a robust validation system.[17]

Analysis Technique Expected Result for this compound Rationale
Melting Point Compare with literature value. Should be sharp for a pure compound.A simple and effective indicator of purity.
IR Spectroscopy (ATR) Broad O-H stretch (~2500-3300 cm⁻¹), C=O (acid) at ~1680-1700 cm⁻¹, C=O (aldehyde) at ~1700-1720 cm⁻¹, C=C (alkene) at ~1620-1640 cm⁻¹.[18]Confirms the presence of key functional groups: carboxylic acid, aldehyde, and conjugated alkene.
¹H NMR Singlet for aldehyde H (~9.8-10.1 ppm), doublets for vinyl H's (~6.5 and ~7.8 ppm, J ≈ 16 Hz for trans isomer), multiplet for aromatic H's (~7.4-8.0 ppm), broad singlet for acid OH (~12-13 ppm).[19]Provides detailed structural information, including stereochemistry (trans-coupling constant is large).
¹³C NMR Peaks for C=O (acid) ~168-172 ppm, C=O (aldehyde) ~190-193 ppm, vinyl carbons ~120-145 ppm, aromatic carbons ~125-140 ppm.Confirms the carbon skeleton and the presence of two distinct carbonyl groups.
Mass Spectrometry (MS) Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₀H₈O₃ (176.17 g/mol ).Determines the molecular weight and can provide fragmentation patterns to support the structure.[17]

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or No Yield Reagents not anhydrous; temperature too low; insufficient reaction time.Ensure all glassware is oven-dried and use anhydrous potassium acetate.[12] Verify bath temperature is stable at 180°C. Consider extending the reaction time.
Oily/Resinous Product Side reactions due to impurities or incorrect stoichiometry. Polymerization.Ensure the purity of the starting aldehyde. During workup, filter the basic solution through Celite to remove polymers before acidification.
Broad Melting Point Impure product.Recrystallize the product again, ensuring slow cooling to promote the formation of well-defined crystals.
Difficult Purification Product is highly soluble in the recrystallization solvent.Adjust the solvent ratio (ethanol/water). If the product "oils out," reheat the solution and add more of the primary solvent (ethanol) before cooling slowly.

References

  • Chemistry Notes. (n.d.). Perkin Condensation: Mechanism and Applications.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism.
  • Vedantu. (n.d.). Perkin Reaction Mechanism: Steps, Examples & Applications.
  • Wikipedia. (n.d.). Perkin reaction.
  • Study.com. (n.d.). Perkin Reaction: Definition & Mechanism.
  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
  • ResearchGate. (2022). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent.
  • Ghiaci, M., & Gabbaspour, M. (2009). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 14(3), 1149-1156.
  • Studylib. (n.d.). Perkin Condensation: Trans-Cinnamic Acid Synthesis.
  • SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
  • YouTube. (2023). CINNAMIC ACID, PERKIN REACTION.#ncchem.
  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 16(9), 7555-7579.
  • Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
  • MDPI. (2018). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.
  • ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
  • PubMed. (2024). Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer's Disease.
  • ResearchGate. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications.
  • ResearchGate. (2016). Synthesis and characterization of new derivatives of cinnamic acid.
  • SlidePlayer. (n.d.). Spectroscopic analysis.
  • YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

Sources

Application Note & Protocol: Strategic Synthesis of 2-Formylcinnamic Acid Precursors via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 2-formylcinnamic acid and its precursors using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, explain the causal relationships behind experimental choices, and offer a self-validating protocol designed for reproducibility and high yield. This document is intended for researchers, medicinal chemists, and process development scientists seeking a robust and scalable method for generating key intermediates in pharmaceutical and fine chemical synthesis.

Strategic Imperative: The Value of this compound

Cinnamic acid derivatives are ubiquitous structural motifs in a vast array of biologically active compounds and functional materials.[1][2] Specifically, this compound serves as a highly versatile bifunctional precursor. The conjugated acid moiety and the ortho-aldehyde group provide two distinct handles for subsequent chemical transformations, making it an invaluable building block for the synthesis of complex heterocyclic systems, such as quinolines and isoquinolines, which are core scaffolds in many pharmaceutical agents.[2][3]

Traditional methods for synthesizing cinnamic acids, like the Perkin reaction, often require harsh conditions and may offer limited substrate scope, particularly with functionalized benzaldehydes.[1][4] The Suzuki-Miyaura cross-coupling reaction presents a superior alternative, offering mild reaction conditions, exceptional functional group tolerance, and a broad substrate scope, making it ideal for the precise construction of this compound precursors.[5][6][7]

The Suzuki-Miyaura Reaction: A Mechanistic Perspective

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a new carbon-carbon bond between an organoboron species (e.g., a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6] The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding experimental design and troubleshooting.

The catalytic cycle comprises three primary steps:[6][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the electrophile (e.g., 3-bromoacrylic acid). This oxidizes the palladium center from Pd(0) to a Pd(II) species.[6] This step is often the rate-determining step in the cycle.[6]

  • Transmetalation: This is the key bond-forming step where the organic group from the nucleophilic organoboron partner (2-formylphenylboronic acid) is transferred to the Pd(II) center, displacing the halide. This step is critically dependent on the presence of a base.[5][10] The base activates the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium complex.[10][11][12][13]

  • Reductive Elimination: The two organic partners, now coupled on the Pd(II) center, are eliminated to form the final product with its new C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][14]

Suzuki_Mechanism Figure 1: The Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) RedElim Reductive Elimination Pd0->RedElim OxAdd Oxidative Addition OxAdd->Pd0 PdII_Halide R¹-Pd(II)L₂-X (Organopalladium Complex) PdII_Halide->OxAdd Transmetalation Transmetalation Transmetalation->PdII_Halide PdII_Coupled R¹-Pd(II)L₂-R² (Di-organopalladium Complex) PdII_Coupled->Transmetalation RedElim->PdII_Coupled Product R¹-R² (this compound) RedElim->Product RX R¹-X (Vinyl Halide) RX->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetalation

Caption: Figure 1: The Catalytic Cycle of Suzuki-Miyaura Coupling.

Optimizing the Reaction: Causality Behind Experimental Choices

A successful Suzuki coupling hinges on the careful selection of several key components. The rationale behind each choice is critical for maximizing yield and purity.

  • Palladium Catalyst System: The "engine" of the reaction is the palladium catalyst. While Pd(PPh₃)₄ can be used directly, modern systems often generate the active Pd(0) species in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).[14][15] The choice of ligand is crucial; electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos, or P(t-Bu)₃) can accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing for the use of less reactive coupling partners like aryl chlorides.[7][11][16] For many applications, ligand-free protocols using catalysts like Pd/C in aqueous media can also be highly effective and offer advantages in terms of cost and ease of product purification.[17][18][19]

  • The Organoboron Reagent: 2-Formylphenylboronic acid is the primary choice for this synthesis.[3][20] Boronic acids are generally stable, crystalline solids with low toxicity.[5] However, they can be susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions, especially at elevated temperatures.[21] Using a slight excess (1.1-1.2 equivalents) can compensate for any degradation. Alternatives like potassium aryltrifluoroborate salts or pinacol esters can offer enhanced stability.[5][22]

  • The Halide/Triflate Partner: The reactivity of the organic halide is paramount, following the general trend: I > Br ≈ OTf >> Cl.[5][15] For the synthesis of cinnamic acid, (E)-3-bromoacrylic acid is an excellent, commercially available starting material. The use of a vinyl triflate (OTf) is also a viable strategy.

  • The Base: The choice and stoichiometry of the base are arguably the most critical parameters. The base has multiple roles: it activates the boronic acid for transmetalation and can influence the lifetime of the catalyst.[5][10][12]

    • Inorganic bases are most common. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[12] K₃PO₄ is often effective for challenging couplings, while Cs₂CO₃ can be beneficial due to its high solubility in organic solvents.

    • When one of the coupling partners contains an acidic proton (like the carboxylic acid in 3-bromoacrylic acid), a sufficient amount of base must be used to both neutralize this proton and facilitate the catalytic cycle. Typically, 2 to 3 equivalents of base are required.

  • The Solvent System: The solvent must solubilize the reactants to a sufficient degree. Suzuki reactions are often performed in biphasic systems, such as toluene/water or dioxane/water.[5][8] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[5]

Field-Proven Protocol: Synthesis of (E)-3-(2-formylphenyl)acrylic acid

This protocol details a reliable method for coupling 2-formylphenylboronic acid with (E)-3-bromoacrylic acid.

Reaction Scheme:

(Self-generated image of the chemical reaction)

Materials and Reagents
ReagentM.W.EquivalentsAmount (for 5 mmol scale)CAS Number
(E)-3-Bromoacrylic acid150.951.0755 mg6211-95-6
2-Formylphenylboronic acid149.961.2900 mg452-85-7
Pd(PPh₃)₄1155.560.03 (3 mol%)173 mg14221-01-3
Potassium Carbonate (K₂CO₃)138.213.02.07 g584-08-7
1,4-Dioxane--25 mL123-91-1
Water (degassed)--5 mL7732-18-5
Equipment
  • 100 mL two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Equipment for purification (e.g., flash chromatography system)

Step-by-Step Procedure
  • Reaction Setup: To the 100 mL round-bottom flask, add (E)-3-bromoacrylic acid (755 mg, 5.0 mmol), 2-formylphenylboronic acid (900 mg, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive flow of inert gas, add 1,4-dioxane (25 mL) and degassed water (5 mL) via syringe.

  • Degassing: Stir the resulting suspension and sparge with the inert gas for 15-20 minutes to thoroughly degas the solvent mixture.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (173 mg, 0.15 mmol) to the flask against a positive flow of inert gas. The mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 50 mL of water and transfer the mixture to a separatory funnel.

    • Carefully acidify the aqueous layer with 2M HCl until the pH is ~2-3. The product should precipitate or move into the organic layer.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (E)-3-(2-formylphenyl)acrylic acid.[23]

Sources

Application Notes & Protocols: 2-Formylcinnamic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of molecular complexity. 2-Formylcinnamic acid, a seemingly simple molecule, emerges as a powerhouse building block due to the orthogonal reactivity of its three distinct functional groups: an aromatic aldehyde, a carboxylic acid, and an α,β-unsaturated alkene.[1][] This unique trifunctional arrangement, where the reactive centers are held in a specific geometric relationship, opens a vast landscape of synthetic possibilities, particularly in the construction of heterocyclic scaffolds, which form the core of numerous pharmaceuticals and natural products.[3][4]

This guide provides an in-depth exploration of this compound's reactivity and showcases its application in sophisticated synthetic strategies, including multicomponent and tandem reactions. The protocols detailed herein are designed to be robust and illustrative, providing both the practical steps and the underlying mechanistic rationale essential for researchers in synthetic chemistry and drug development.

Property Value
IUPAC Name (2E)-3-(2-formylphenyl)prop-2-enoic acid[1]
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
Appearance Light Tan Solid[]
CAS Number 28873-89-4[]

Core Reactivity: A Symphony of Functional Groups

The synthetic utility of this compound stems from the chemoselective reactions that can be orchestrated at its three key functional sites. Understanding the inherent reactivity of each group is crucial for designing elegant and efficient synthetic sequences.

  • The Aldehyde (Formyl Group) : Positioned on the aromatic ring, this group is a classic electrophilic center. It readily participates in condensation reactions with active methylene compounds (e.g., Knoevenagel condensation), olefination reactions (e.g., Wittig reaction), and the formation of imines with primary amines. This site often serves as the initial point of engagement in multicomponent reactions.[5]

  • The α,β-Unsaturated System : The conjugated double bond acts as a Michael acceptor, susceptible to nucleophilic attack at the β-position. This reactivity is fundamental for creating new carbon-carbon or carbon-heteroatom bonds and is often exploited in tandem sequences where the initial Michael addition triggers a subsequent cyclization.

  • The Carboxylic Acid : This group can be transformed into esters, amides, or acid chlorides, providing a handle for further functionalization or for participating directly in cyclization reactions (e.g., intramolecular condensation or acylation).[6] Its acidic nature can also play a catalytic role in certain transformations.

The true power of this building block is realized when these functionalities work in concert, enabling complex transformations in a single pot.

Caption: Key reactive sites of this compound.

Application I: Multicomponent Reactions (MCRs) for Heterocycle Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a cornerstone of green and efficient chemistry.[7][8] this compound is an exceptional substrate for MCRs, enabling the rapid assembly of complex heterocyclic frameworks.

A prime example is the synthesis of highly substituted polyhydroquinolines. In this process, this compound, an amine, and a C-H acid (like dimedone) converge in a sequence of reactions that typically involves imine formation, Michael addition, and intramolecular cyclization/dehydration.

MCR_Workflow A This compound S1 Step 1: Imine Formation (A + B) A->S1 B Amine (e.g., Aniline) B->S1 C C-H Acid (e.g., Dimedone) S2 Step 2: Michael Addition (Imine + C) C->S2 S1->S2 S3 Step 3: Intramolecular Cyclization & Dehydration S2->S3 P Final Product: Polyhydroquinoline S3->P G cluster_0 Tandem Reaction Sequence A This compound + Cyanoacetamide B Knoevenagel Condensation A->B C Intermediate A B->C D Intramolecular Michael Addition C->D E Intermediate B (Cyclized) D->E F Tautomerization/ Lactonization E->F G Fused Heterocyclic Product F->G

Sources

Application Notes and Protocols: Step-by-Step Synthesis of 2-Formylcinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Formylcinnamic acid and its derivatives are pivotal building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds, including quinolines, coumarins, and other pharmacologically significant scaffolds. Their unique bifunctional nature, possessing both an aldehyde and a carboxylic acid conjugated to a double bond, allows for versatile and programmable chemical transformations. This guide provides detailed, field-proven protocols for the synthesis of this compound derivatives, focusing on methodologies that offer reliability, scalability, and substrate scope. We will delve into the mechanistic underpinnings of two primary synthetic routes: the ozonolysis of indene and the palladium-catalyzed Heck coupling. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to empower researchers to not only replicate these procedures but also to adapt them for novel applications.

Introduction: The Synthetic Utility of this compound Derivatives

The strategic importance of this compound derivatives lies in their capacity to undergo intramolecular cyclization and condensation reactions. The ortho-formyl group, in concert with the cinnamic acid backbone, provides a powerful synthon for constructing complex molecular architectures. These compounds are integral to the synthesis of various natural products and active pharmaceutical ingredients (APIs). Their applications span from medicinal chemistry, where they are used to generate libraries of potential drug candidates, to materials science for the development of novel dyes and polymers.[1][2][3] The protocols detailed herein are designed to provide a robust foundation for researchers engaged in these fields.

Synthetic Protocol I: Ozonolysis of Indene

The ozonolysis of indene is a classical and direct method for the preparation of this compound. This oxidative cleavage reaction breaks the cyclic double bond of indene to yield the desired product.[4][5] A similar transformation has been reported for the ozonolysis of 2-naphthol to produce o-formylcinnamic acid.[6]

Underlying Chemistry and Rationale

Ozonolysis involves the reaction of ozone (O₃) with an alkene, in this case, the double bond within the five-membered ring of indene. The reaction proceeds through the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide.[5] Subsequent workup of the ozonide determines the final products. A reductive workup is crucial to obtain the aldehyde functionality without over-oxidation to a carboxylic acid. Dimethyl sulfide (DMS) is a common and effective reducing agent for this purpose.

Experimental Workflow Diagram

ozonolysis_workflow cluster_prep Reaction Setup cluster_reaction Ozonolysis cluster_workup Reductive Workup cluster_purification Isolation & Purification Indene Indene Solution (DCM/MeOH) Cooling Cool to -78 °C (Dry Ice/Acetone) Indene->Cooling Ozone Bubble O₃ Gas Cooling->Ozone Start Reaction Color_Change Monitor for Blue Color (Endpoint) Ozone->Color_Change Continuous Flow N2_Purge Purge with N₂ Color_Change->N2_Purge Reaction Complete Add_DMS Add Dimethyl Sulfide (DMS) N2_Purge->Add_DMS Warm Warm to Room Temp. Add_DMS->Warm Evaporation Solvent Evaporation Warm->Evaporation Extraction Aqueous Extraction Evaporation->Extraction Crystallization Crystallization Extraction->Crystallization Product This compound Crystallization->Product

Caption: Workflow for the synthesis of this compound via ozonolysis of indene.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Indene (99%)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), 1 M

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dry ice

  • Acetone

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a potassium iodide trap, dissolve indene (1 equivalent) in a 1:1 mixture of anhydrous DCM and MeOH to a final concentration of 0.1 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Begin bubbling ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone and the consumption of the starting material.

  • Quenching: Once the blue color persists, stop the ozone flow and purge the reaction mixture with nitrogen gas for 10-15 minutes to remove excess ozone.

  • Reductive Workup: While maintaining the cold temperature, add dimethyl sulfide (1.5 equivalents) dropwise to the reaction mixture.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for at least 4 hours or overnight.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the solvent.

  • Extraction: To the residue, add a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (2 x 50 mL) to remove any non-acidic byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until the pH is approximately 2. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Expected Results and Data
ParameterExpected Value
Yield 60-75%
Appearance White to off-white solid
Melting Point ~97-99 °C
¹H NMR (CDCl₃, 400 MHz) δ 10.2 (s, 1H, CHO), 8.1 (d, 1H), 7.9 (d, 1H), 7.6 (m, 2H), 6.5 (d, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 192.1, 169.8, 142.5, 137.2, 134.8, 131.5, 130.9, 128.6, 127.4

Synthetic Protocol II: Palladium-Catalyzed Heck Coupling

The Mizoroki-Heck reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, specifically for the vinylation of aryl halides.[7] This protocol outlines the synthesis of a this compound derivative via the coupling of an ortho-halo-benzaldehyde with an acrylic acid ester, followed by hydrolysis.

Underlying Chemistry and Rationale

The Heck reaction involves the palladium-catalyzed coupling of an sp²-hybridized carbon (from an aryl halide) with an alkene.[8][9][10] The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond and forming a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the Pd(0) catalyst in the presence of a base.

The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. For this transformation, a phosphine ligand such as triphenylphosphine (PPh₃) is commonly used. A base, typically an amine like triethylamine (Et₃N), is required to neutralize the hydrogen halide produced during the reaction.

Experimental Workflow Diagram

heck_workflow cluster_prep Reaction Setup cluster_reaction Heck Coupling cluster_workup Ester Isolation cluster_hydrolysis Hydrolysis Reagents 2-Bromobenzaldehyde + Acrylic Acid Ester + Pd(OAc)₂ + PPh₃ + Et₃N in DMF Degas Degas with N₂/Ar Reagents->Degas Heat Heat to 100 °C Degas->Heat Start Reaction Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Filter Filter Salts Cool->Filter Extract Aqueous Workup & Extraction Filter->Extract Purify_Ester Column Chromatography Extract->Purify_Ester Base_Hydrolysis Add NaOH/EtOH Purify_Ester->Base_Hydrolysis Heat_Hydrolysis Heat to Reflux Base_Hydrolysis->Heat_Hydrolysis Acidify Acidify with HCl Heat_Hydrolysis->Acidify Isolate_Product Filter & Dry Acidify->Isolate_Product Product This compound Isolate_Product->Product

Caption: Workflow for the synthesis of this compound via Heck coupling and subsequent hydrolysis.

Detailed Step-by-Step Protocol

Part A: Heck Coupling

Materials and Reagents:

  • 2-Bromobenzaldehyde

  • Methyl acrylate (or ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), distilled

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.04 equivalents), 2-bromobenzaldehyde (1 equivalent), and anhydrous DMF.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reagent Addition: Add methyl acrylate (1.2 equivalents) and freshly distilled triethylamine (1.5 equivalents) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the methyl 2-formylcinnamate.

Part B: Saponification (Ester Hydrolysis)

Materials and Reagents:

  • Methyl 2-formylcinnamate (from Part A)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Setup: Dissolve the methyl 2-formylcinnamate (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of NaOH (2 equivalents, e.g., 2 M solution) to the flask.

  • Heating: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cooling and Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1 M HCl to a pH of approximately 2. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Expected Results and Data
ParameterExpected Value (for Methyl Ester)Expected Value (for Acid)
Yield 75-85% (Heck coupling)>90% (Hydrolysis)
Appearance Pale yellow oil or solidWhite to off-white solid
Melting Point N/A~97-99 °C
¹H NMR (CDCl₃, 400 MHz) δ 10.2 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.6 (m, 2H), 6.5 (d, 1H), 3.8 (s, 3H)δ 10.2 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.6 (m, 2H), 6.5 (d, 1H)

Alternative Synthetic Strategies: A Brief Overview

While ozonolysis and Heck coupling are robust methods, other strategies can be employed depending on the desired substitution pattern and available starting materials.

  • Rieche Formylation: This method can introduce a formyl group onto an aromatic ring using dichloromethyl methyl ether and a Lewis acid like TiCl₄.[11][12][13] Applying this to cinnamic acid itself is challenging due to the deactivating nature of the acrylic acid group, but it could be used on a precursor before the cinnamic acid moiety is installed.

  • Sonogashira Coupling: This palladium-copper co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.[14][15][16] A 2-halobenzaldehyde could be coupled with a protected acetylene, followed by deprotection and oxidation of the alkyne to the carboxylic acid, providing an alternative route.

Summary and Method Selection

MethodAdvantagesDisadvantagesBest Suited For
Ozonolysis of Indene - Direct, one-step conversion- High atom economy- Requires specialized ozone-generating equipment- Handling of ozone requires caution- Limited to unsubstituted this compoundDirect synthesis of the parent compound.
Heck Coupling - High versatility and substrate scope- Milder reaction conditions than some classical methods- Well-established and reliable- Multi-step process (coupling followed by hydrolysis)- Requires a palladium catalyst, which can be expensive- Potential for catalyst poisoning with certain substratesSynthesis of a wide range of substituted this compound derivatives.

The choice between these methods will depend on the specific target molecule, available laboratory equipment, and cost considerations. For the direct synthesis of the parent this compound, ozonolysis is an excellent choice if the equipment is available. For the synthesis of derivatives with various substituents on the aromatic ring, the Heck coupling offers unparalleled flexibility.

Safety Precautions

  • Ozonolysis: Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions should be performed in a well-ventilated fume hood. The outlet gas should be passed through a trap (e.g., potassium iodide solution) to quench any unreacted ozone. Dimethyl sulfide is volatile and has a strong, unpleasant odor; it should be handled in a fume hood.

  • Heck Coupling: Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous solvents like DMF are flammable and should be handled with care. Reactions should be conducted under an inert atmosphere to prevent catalyst degradation.

  • General: Always consult the Safety Data Sheet (SDS) for all chemicals used. Standard laboratory safety practices should be followed at all times.

References

  • Rieche, A.; Gross, H.; Höft, E. Aromatic Aldehydes. Mesitaldehyde. Organic Syntheses. 1967, 47, 1. [Link]
  • García, O.; Nicolás, E.; Albericio, F. o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl₄. Tetrahedron Letters. 2003, 44(27), 4961–4963. [Link]
  • Lee, S.; Schmidt, V. A. Palladium-catalyzed decarbonylative cross-coupling of cinnamic esters with silicon-based nucleophiles/enolates and oxidative decarboxylative cross-coupling of cinnamic acids with enolate precursors. eScholarship. 2016. [Link]
  • Diva-portal.org.
  • Common Organic Chemistry.
  • Beilstein Journal of Organic Chemistry.
  • Revue Roumaine de Chimie.
  • Wikipedia. Sonogashira coupling. [Link]
  • I.R.I.S.
  • PMC - PubMed Central.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Wikipedia. Ozonolysis. [Link]
  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
  • PubMed Central. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. [Link]
  • YouTube. Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]
  • Journal of the American Chemical Society. The palladium(II) catalyzed olefin carbonylation reaction. Mechanisms and synthetic utility. [Link]
  • The Pharma Innovation Journal.
  • RSC Advances. Superacid promoted intramolecular acylation is described, for the synthesis of indenones. [Link]
  • Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]
  • Atlantis Press.
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • ResearchGate. Synthesis, applications and Structure-Activity Relationship (SAR)
  • MDPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Scite.ai. ChemInform Abstract: Synthesis of Substituted Cinnamic Acids According to the Heck Reaction in an Aqueous Medium. [Link]
  • ResearchGate.
  • Organic Syntheses. Mesitaldehyde. [Link]
  • JOCPR. Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. [Link]
  • MDPI.
  • PubMed.
  • Organic Chemistry Portal. Synthesis of indenes. [Link]
  • Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]
  • SynArchive. Mizoroki-Heck Reaction. [Link]
  • ResearchGate. Synthesis of indene 126 and reaction mechanism. [Link]
  • RSC Publishing. The reactions of ozone with cinnamic acids: formation and decay of 2-hydroperoxy-2-hydroxyacetic acid. [Link]
  • Acta Chemica Scandinavica. Ozonolysis of Phenols - III. 1- and 2-Naphthol. [Link]

Sources

Application Note: High-Purity Isolation of 2-Formylcinnamic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: 2-Formylcinnamic acid is a valuable building block in organic synthesis and pharmaceutical development. The purity of this reagent is critical for achieving high yields and predictable outcomes in subsequent reactions. This document provides a comprehensive guide to the purification of this compound using recrystallization, a robust and scalable technique. We delve into the fundamental principles, offer a detailed experimental protocol, and provide expert troubleshooting advice to ensure the consistent attainment of high-purity material.

Introduction: The Rationale for Purification

This compound, with its dual reactive moieties—a carboxylic acid and an aldehyde—serves as a versatile precursor in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). Impurities arising from its synthesis, such as starting materials or by-products from incomplete oxidation, can interfere with downstream applications, leading to reduced yields, difficult purification, and potentially confounding biological data.[1][]

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[3] An impure solid is dissolved in a hot solvent to create a saturated solution, which, upon slow cooling, allows the desired compound to form highly organized, pure crystals, leaving impurities behind in the solvent (mother liquor).[4][5] This application note provides a systematic approach to developing and executing a reliable recrystallization protocol for this compound.

Physicochemical Properties & Impurity Profile

A thorough understanding of the compound's properties is foundational to developing a purification strategy.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₈O₃[6][7]
Molecular Weight176.17 g/mol [6][7]
AppearanceLight Tan Solid[6]
Melting Point57-59°C or 144-149°C[6][8]
SolubilitySoluble in DMSO, Methanol[6][8]

Note on Melting Point: A significant discrepancy exists in reported melting points. The lower range (57-59°C) may indicate an impure sample or a different isomer, while the higher range (144-149°C) is more characteristic of a pure, crystalline aromatic carboxylic acid. A sharp melting point in the higher range should be the target for high-purity material.

Potential Impurities: Impurities in this compound typically originate from its synthetic route. For instance, if produced via oxidation of a corresponding alkyl aromatic compound, impurities may include incompletely oxidized intermediates like aromatic aldehydes and ketones.[1][9] Other potential contaminants include isomers (e.g., cis-cinnamic acid derivatives if the material is the trans isomer) and residual starting materials.[][10]

The Core Principle: Solvent Selection

The success of recrystallization hinges on the choice of solvent. An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be very soluble in the boiling solvent.[11]

  • Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.[11]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[11]

  • Inertness: The solvent must not react with the compound.[12]

  • Volatility: The solvent should have a relatively low boiling point (ideally <100-110°C) for easy removal during the drying phase.[12]

Given that this compound is a polar compound, polar solvents are a logical starting point, aligning with the "like dissolves like" principle.[11][12]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, where observational checkpoints ensure the process is proceeding correctly.

Part A: Micro-Scale Solvent Screening

Objective: To identify the optimal single or mixed solvent system for recrystallization.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Testing (Room Temp): To each tube, add a potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene) dropwise, up to ~0.5 mL. Observe solubility. A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.[11]

  • Solvent Testing (Hot): If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath for 5-10 minutes.

  • Evaluation: An ideal solvent is one where the compound dissolves completely when hot and forms a large quantity of crystalline precipitate when cold. If no single solvent is ideal, a mixed-solvent system (e.g., ethanol-water) may be required.[13][14]

Part B: Bulk Recrystallization Workflow

Safety First: All operations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (identified in Part A). Heat the mixture gently on a stirrer hotplate while stirring. Add the minimum amount of hot solvent required to fully dissolve the solid at or near the solvent's boiling point.[5] Using the minimum volume is critical for creating a saturated solution and maximizing recovery.[13]

  • Hot Filtration (Conditional): If insoluble impurities (e.g., dust, particulates) or colored impurities are observed in the hot solution, a hot gravity filtration is necessary. To remove color, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then filter. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization in the funnel.[4]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.[14]

  • Complete Precipitation: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing soluble impurities.[4]

  • Drying: Transfer the crystalline product to a watch glass and allow it to air-dry. For faster results, dry in a vacuum oven at a temperature well below the compound's melting point. Dry to a constant weight to ensure all solvent has been removed.

Process Visualization

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_iso Isolation & Finishing Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt Hot Filtration (If Needed) Dissolve->HotFilt Insoluble Impurities? Cool Slow Cooling (Crystallization) Dissolve->Cool No HotFilt->Cool IceBath Ice Bath (Maximize Yield) Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry to Constant Weight Wash->Dry Pure Pure Crystals Dry->Pure

Sources

Application Note: Chromatographic Purification of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the chromatographic purification of 2-Formylcinnamic acid, a critical intermediate in synthetic and medicinal chemistry.[1] We present two robust protocols: a primary method using preparative flash column chromatography for bulk purification and a secondary analytical method using High-Performance Liquid Chromatography (HPLC) for high-resolution purity assessment. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, step-by-step methodologies, and troubleshooting advice to ensure the isolation of high-purity this compound.

Introduction and Scientific Background

This compound, with the IUPAC name (E)-3-(2-formylphenyl)prop-2-enoic acid, is a derivative of cinnamic acid distinguished by the presence of both a carboxylic acid and an aldehyde (formyl) functional group.[2] This bifunctional nature makes it a versatile building block for synthesizing a wide array of complex molecules and heterocyclic compounds used in pharmaceutical research and materials science.[1] The purity of this reagent is paramount, as contaminants can lead to significant side reactions, reduced yields, and compromised integrity of the final products.

Chromatography is the preeminent technique for purifying organic acids from complex reaction mixtures.[3] It leverages subtle differences in the physicochemical properties of molecules—such as polarity and solubility—to achieve efficient separation. This guide focuses on a two-stage chromatographic workflow: initial bulk purification via flash chromatography followed by rigorous purity analysis using reversed-phase HPLC.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing an effective purification strategy. Key characteristics are summarized in the table below. The compound's acidic nature and moderate polarity are the primary determinants for selecting the stationary and mobile phases.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₃[2][4]
Molecular Weight 176.17 g/mol [2][4]
Appearance Light Tan Solid[][6]
Melting Point 144-149°C (lit.), other values reported include 57-59°C and 163-164°C[][6][7]
Solubility Soluble in DMSO and Methanol[6][7]
IUPAC Name (E)-3-(2-formylphenyl)prop-2-enoic acid[2]

Note: The wide range in reported melting points may be due to the presence of different isomers or varying purity levels.

Purification Strategy: A Dual-Chromatography Approach

Our recommended strategy employs two distinct yet complementary chromatographic techniques to achieve optimal purity.

  • Preparative Flash Column Chromatography: This is the workhorse for initial, large-scale purification. Using a silica gel stationary phase, it efficiently removes major impurities, unreacted starting materials, and byproducts that have significantly different polarities from the target compound.[8]

  • Analytical Reversed-Phase HPLC (RP-HPLC): This high-resolution technique is ideal for assessing the final purity of the isolated compound and for small-scale purification if exceptionally high purity (>99%) is required. It is particularly effective for separating closely related isomers or impurities.[9][10]

The logical flow of this approach ensures that the bulk of the purification is handled efficiently by flash chromatography, with HPLC serving as the definitive quality control step.

G cluster_0 Purification Workflow crude Crude this compound (From Synthesis) flash Protocol 1: Preparative Flash Column Chromatography crude->flash fractions Analyze Fractions via TLC flash->fractions pool Pool Pure Fractions & Evaporate Solvent fractions->pool hplc Protocol 2: Analytical RP-HPLC for Purity Assessment pool->hplc pure_product High-Purity This compound hplc->pure_product

Caption: Overall workflow for the purification of this compound.

Protocol 1: Preparative Flash Column Chromatography

Principle of Separation: This protocol utilizes normal-phase chromatography, where the stationary phase (silica gel) is polar and the mobile phase is a less polar organic solvent mixture. Compounds are separated based on their affinity for the silica gel. Non-polar impurities elute first, while the more polar this compound is retained longer. The inclusion of a small amount of acid in the eluent is critical to prevent peak tailing, a common issue with acidic compounds on silica.[8]

Materials and Equipment
  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm particle size).[8]

  • Solvents: Reagent-grade Hexane, Ethyl Acetate, and Acetic Acid (or Formic Acid).

  • Equipment: Glass chromatography column, air/nitrogen pressure source, flasks for fraction collection, Thin-Layer Chromatography (TLC) plates (silica gel 60 F254), UV lamp (254 nm), rotary evaporator.

Step-by-Step Methodology
  • Mobile Phase Selection via TLC:

    • Causality: Before running the column, it is crucial to determine the optimal solvent system using TLC. This saves time and material.

    • Procedure: Dissolve a small amount of the crude product in methanol or ethyl acetate. Spot the solution on a TLC plate. Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). Add 0.5-1% acetic acid to each developing solvent. The ideal system will give the this compound spot an Rf (retention factor) value of ~0.25-0.35, with good separation from impurities.

  • Column Packing (Wet Packing):

    • Procedure: Secure the column vertically. Close the stopcock and fill it one-third full with the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • In a separate beaker, prepare a slurry of silica gel in the same eluent.

    • Gently pour the slurry into the column. Tap the column gently to dislodge air bubbles.

    • Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed. Do not let the top of the silica bed run dry.

  • Sample Loading:

    • Procedure: Dissolve the crude this compound (e.g., 1 gram) in a minimal volume of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully pipette the solution onto the top of the silica bed.

    • Open the stopcock and allow the sample to absorb into the silica until the liquid level meets the top of the bed.

  • Elution and Fraction Collection:

    • Causality: A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic (constant composition) elution for separating compounds with a range of polarities.

    • Procedure: Begin eluting with the solvent system determined by TLC. Apply gentle pressure to achieve a steady flow rate (approx. 5 cm/minute drop in solvent level).[8]

    • Collect the eluent in fractions (e.g., 20-50 mL per test tube).

    • Gradually increase the percentage of ethyl acetate in the mobile phase to elute the more polar compounds.

  • Fraction Analysis and Product Recovery:

    • Procedure: Spot every few fractions on a TLC plate. Develop the plate in the elution solvent and visualize under a UV lamp.

    • Fractions containing only the single, pure spot of this compound should be combined in a large round-bottom flask.

    • Remove the solvents using a rotary evaporator to yield the purified solid product.

G cluster_0 Flash Chromatography Protocol step1 Step 1: TLC Analysis Determine optimal Hexane:EtOAc:Acid ratio. Target Rf ≈ 0.3 step2 Step 2: Column Packing Prepare silica gel slurry. Pack column without cracks. step1->step2 step3 Step 3: Sample Loading Dissolve crude product. Load evenly onto silica bed. step2->step3 step4 Step 4: Elution Run solvent with gentle pressure. Collect fractions sequentially. step3->step4 step5 Step 5: Analysis & Recovery Monitor fractions by TLC. Combine pure fractions & evaporate. step4->step5

Caption: Step-by-step workflow for preparative flash chromatography.

Protocol 2: Analytical RP-HPLC for Purity Assessment

Principle of Separation: This method uses a non-polar C18 stationary phase and a polar mobile phase.[9] this compound, being moderately polar, will interact with both phases. By using a gradient elution where the organic content of the mobile phase increases, the compound is eventually eluted and detected. Suppressing the ionization of the carboxylic acid with an acidic mobile phase additive (e.g., phosphoric acid) is crucial for achieving sharp, symmetrical peaks.[11]

Instrumentation and Conditions
  • System: HPLC with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-28 min: 90% B

    • 28-30 min: 90% to 30% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.

  • Detection: UV at 272 nm.[11]

  • Injection Volume: 10 µL.

Step-by-Step Methodology
  • Sample Preparation:

    • Procedure: Accurately weigh ~5 mg of the purified this compound and dissolve it in 10 mL of a 1:1 mixture of Mobile Phase A and B to create a ~0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.

  • System Preparation and Equilibration:

    • Procedure: Purge the pump lines with fresh mobile phases.

    • Run the gradient program with no injection to ensure a clean system.

    • Equilibrate the column at the starting conditions (30% B) for at least 15 minutes or until a stable baseline is observed.

  • Analysis:

    • Procedure: Inject 10 µL of the prepared sample.

    • Acquire the data for the full duration of the run (35 minutes).

  • Data Interpretation:

    • Procedure: Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A high-purity sample should exhibit a single major peak with minimal secondary peaks.

Key Considerations and Troubleshooting

  • Compound Stability: Cinnamic acid derivatives can undergo light-induced E/Z (trans-cis) isomerization.[10][12] While the E-isomer is more stable, prolonged exposure to UV light (including from the detector) or sunlight should be minimized. Store the purified compound at cool temperatures (-20°C is recommended) under an inert atmosphere and protected from light.[4][6]

  • Peak Tailing in Flash Chromatography: This is the most common issue for acidic compounds. If observed, ensure that 0.5-1% acetic or formic acid is present in your eluent system.[8]

  • Solubility: this compound has specific solubility (DMSO, Methanol).[7] When preparing samples for chromatography, ensure complete dissolution to avoid column clogging and inaccurate results. For dry loading in flash chromatography, the crude product can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column.

Conclusion

The dual-chromatography approach detailed in this note provides a reliable and systematic method for obtaining high-purity this compound. By first using preparative flash chromatography for bulk separation and then employing analytical RP-HPLC for stringent purity verification, researchers can be confident in the quality of this essential chemical intermediate, ensuring the success and reproducibility of their subsequent synthetic endeavors.

References

  • This compound - LabSolutions. Lab Chemicals & Equipment. [Link]
  • This compound | C10H8O3 | CID 13628357.
  • Chromatographic separation and identification of organic acids.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Taylor & Francis Online. [Link]
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector.
  • Purification of Organic Compounds by Flash Column Chrom
  • Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Vietnam Journal of Science and Technology. [Link]
  • (PDF) Extraction and purification of Cinnamic acid from Cinnamon bark (Cinnamon aromaticum )and detection of Antioxidant effects against Cyclophosphamide in mice.
  • Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice.

Sources

Scale-Up Synthesis of 2-Formylcinnamic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Formylcinnamic acid is a valuable bifunctional molecule increasingly utilized as a key building block in the synthesis of complex heterocyclic compounds, specialty polymers, and pharmaceutical intermediates. Its unique structure, featuring both a carboxylic acid and an aldehyde moiety on a cinnamic acid backbone, allows for a diverse range of subsequent chemical transformations. As the demand for this versatile intermediate grows, the need for robust and scalable synthetic protocols becomes paramount for researchers and professionals in drug development and materials science.

This application note provides a detailed, field-proven guide for the scale-up synthesis of this compound. Moving beyond theoretical discussions, this document offers a practical, step-by-step protocol, emphasizing the causality behind experimental choices to ensure both scientific integrity and successful implementation at a larger scale. The presented methodology is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Strategic Approach to Scalable Synthesis: The Heck Reaction

For the large-scale production of this compound, the Mizoroki-Heck reaction presents a highly efficient and reliable strategy.[1] This palladium-catalyzed cross-coupling reaction offers several advantages for industrial applications, including high yields, good functional group tolerance, and predictable stereoselectivity, primarily affording the trans (E) isomer.[2] The chosen synthetic pathway, outlined below, utilizes readily available starting materials: 2-bromobenzaldehyde and acrylic acid.

Reaction Scheme:

This approach is favored over other methods like the Knoevenagel or Perkin reactions for scale-up due to milder reaction conditions and the avoidance of stoichiometric amounts of strong bases or high-boiling point solvents that can complicate purification.[3][4]

Experimental Workflow Overview

The following diagram illustrates the key stages of the scale-up synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A 1. Reactor Setup & Inerting B 2. Reagent Charging A->B C 3. Controlled Heating & Reaction B->C D 4. Reaction Monitoring (TLC/HPLC) C->D E 5. Cooling & Filtration of Catalyst D->E F 6. Acidification & Precipitation E->F G 7. Crude Product Isolation (Filtration) F->G H 8. Recrystallization G->H I 9. Washing & Drying H->I J 10. Final Product Analysis (NMR, MP) I->J

Caption: Workflow for the scale-up synthesis of this compound.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a target scale of approximately 100-120 g of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[5][6][7]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityPurity
2-Bromobenzaldehyde185.02185 g (1.0 mol)>98%
Acrylic Acid72.0686.5 g (1.2 mol)>99%
Palladium(II) Acetate224.501.12 g (0.5 mol%)98%
Tri-o-tolylphosphine304.373.04 g (1.0 mol%)97%
Triethylamine101.19303.6 g (3.0 mol)>99%
Acetonitrile41.052.0 LAnhydrous
Hydrochloric Acid36.46~250 mL3 M
Methanol32.04As required for recrystallizationReagent Grade
Deionized Water18.02As required for recrystallization & washing-
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer/temperature probe

  • Heating mantle with stirring capabilities

  • Inert gas (Nitrogen or Argon) inlet

  • Buchner funnel and filtration flask

  • Drying oven

Step-by-Step Procedure

Part 1: Reaction Setup and Execution

  • Reactor Preparation: Assemble the 5 L three-necked flask with the mechanical stirrer, reflux condenser, and thermometer. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Charging:

    • To the flask, add 2-bromobenzaldehyde (185 g, 1.0 mol), palladium(II) acetate (1.12 g, 0.5 mol%), and tri-o-tolylphosphine (3.04 g, 1.0 mol%).

    • Add anhydrous acetonitrile (2.0 L) to the flask.

    • Begin stirring the mixture to dissolve the solids.

    • Slowly add acrylic acid (86.5 g, 1.2 mol) followed by triethylamine (303.6 g, 3.0 mol) to the stirred mixture.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) using the heating mantle.[2]

    • Maintain the reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-bromobenzaldehyde) is consumed.

Part 2: Work-up and Crude Product Isolation

  • Cooling and Catalyst Removal:

    • Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

    • If a precipitate of palladium black is observed, it can be removed by filtration through a pad of celite.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation:

    • To the resulting residue, add 1.5 L of deionized water and stir vigorously.

    • Slowly add 3 M hydrochloric acid to the aqueous mixture until the pH is approximately 1-2. This will cause the this compound to precipitate out of the solution.[2]

  • Isolation of Crude Product:

    • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the crude solid product by suction filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water (2 x 250 mL).

Part 3: Purification by Recrystallization

  • Solvent Selection: A mixed solvent system of methanol and water is effective for the recrystallization of cinnamic acid derivatives.[8]

  • Recrystallization Procedure:

    • Transfer the crude solid to a large Erlenmeyer flask.

    • Add a minimal amount of hot methanol to dissolve the solid completely.

    • Slowly add hot deionized water to the methanol solution until the solution becomes cloudy.

    • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.[8]

  • Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 1-2 hours to complete the crystallization process.

  • Final Product Isolation and Drying:

    • Collect the purified crystals by suction filtration.

    • Wash the crystals with a small amount of cold 1:1 methanol/water solution.

    • Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield and Characterization
  • Yield: 105-123 g (60-70%)

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 158-162 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 10.2 (s, 1H, CHO), 8.0-7.4 (m, 5H, Ar-H and C=CH), 6.6 (d, 1H, C=CH).

Safety and Handling Precautions

  • 2-Bromobenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[5][6][9] Handle in a well-ventilated area and wear appropriate PPE, including gloves and safety glasses.[5]

  • Acrylic Acid: Corrosive and causes severe skin burns and eye damage. It is also a respiratory irritant. Use in a fume hood with appropriate PPE is mandatory.

  • Palladium(II) Acetate and Phosphine Ligands: These can be toxic and should be handled with care. Avoid inhalation of dust.

  • Triethylamine: Flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. Handle in a fume hood away from ignition sources.

  • General Precautions: The reaction should be performed under an inert atmosphere to prevent side reactions and ensure catalyst stability. All waste materials should be disposed of in accordance with local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous conditions and proper inert atmosphere. Use fresh, high-purity reagents.
Insufficient heatingEnsure the reaction mixture reaches and maintains the target reflux temperature.
Low Yield Incomplete precipitationEnsure the pH is sufficiently low (~1-2) during acidification. Thoroughly cool the mixture before filtration.
Product loss during recrystallizationUse the minimum amount of hot solvent necessary for dissolution. Ensure slow cooling to maximize crystal formation.
Product Contamination Incomplete removal of starting materials or byproductsOptimize the recrystallization process. A second recrystallization may be necessary.

Conclusion

The Heck reaction provides a robust and scalable method for the synthesis of this compound. The protocol detailed in this application note offers a practical and efficient pathway for producing this valuable intermediate in significant quantities. By carefully controlling reaction parameters and adhering to the outlined work-up and purification procedures, researchers and drug development professionals can reliably obtain high-purity this compound for their downstream applications. The emphasis on safety and troubleshooting further equips users for successful and safe scale-up synthesis.

References

  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction.
  • Journal of Chemical & Engineering Data. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.
  • UCL Discovery. (n.d.). Crystallization at Solvent Interfaces Enables Access to a Variety of Cocrystal Polymorphs and Hydrates.
  • Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.
  • BEPLS. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
  • Johnson Matthey Technology Review. (1999, October 1). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis.
  • Journal of Crystallization Process and Technology. (2018, July). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes.
  • Scientific Research Publishing. (n.d.). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes.
  • Green Chemistry Teaching and Learning Community. (2023, October 31). A Microscale Heck Reaction In Water.
  • ResearchGate. (2025, August 9). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate.
  • Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization.
  • The Chemical Educator. (2007, April 1). A Microscale Heck Reaction In Water.
  • Google Patents. (n.d.). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
  • PubMed. (2015, February 21). Large-scale crystallization of proteins for purification and formulation.
  • ResearchGate. (2025, August 6). Large-scale crystallization of proteins for purification and formulation.

Sources

Application Notes and Protocols: Leveraging 2-Formylcinnamic Acid for Solid-Phase Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Traceless Approach to Heterocyclic Scaffolds

Solid-phase organic synthesis (SPOS) has become a cornerstone in modern drug discovery and combinatorial chemistry, enabling the rapid assembly of complex molecular libraries. A key element in SPOS is the choice of a suitable linker, which tethers the growing molecule to an insoluble resin support. "Traceless" linkers are particularly advantageous as they are cleaved in a way that leaves no residual functionality on the final product, ensuring that the synthesized molecule is composed solely of the intended building blocks.

This application note details the use of 2-formylcinnamic acid as a versatile, traceless linker for the solid-phase synthesis of substituted quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities. The methodology described herein leverages the classic Friedländer annulation reaction on a solid support, offering a streamlined and efficient route to a variety of quinoline-based compounds.

Expertise & Experience: The Rationale Behind the this compound Linker

The strategic design of the this compound linker allows for a robust and efficient synthesis of quinolines. The core principle lies in its dual functionality: the carboxylic acid group provides a handle for attachment to an amine-functionalized solid support, while the ortho-formyl group serves as a key reactant in the subsequent intramolecular cyclization.

The synthesis proceeds through an initial immobilization of this compound onto an aminomethyl polystyrene resin. This is followed by a base-catalyzed conjugate addition of an active methylene compound to the α,β-unsaturated system of the cinnamic acid moiety. The subsequent intramolecular condensation between the enolate intermediate and the resin-bound aldehyde, followed by cyclization and dehydration, constitutes a solid-phase version of the Friedländer annulation.

A significant advantage of this approach is the "traceless" nature of the linker. The cleavage step, which involves an acid-catalyzed intramolecular cyclization, simultaneously forms the quinoline ring and releases the final product from the solid support. This elegant strategy avoids the need for a separate cleavage step and ensures that no part of the linker is incorporated into the final quinoline product.

Experimental Workflow: A Visual Guide

The overall workflow for the solid-phase synthesis of quinolines using this compound is depicted below. This process highlights the key stages from linker immobilization to the final product cleavage.

Figure 1. A high-level overview of the solid-phase synthesis of quinolines.

Detailed Protocols

The following protocols provide a step-by-step guide for the synthesis of a model quinoline derivative on a solid support using this compound as a traceless linker.

Protocol 1: Immobilization of this compound on Aminomethyl Polystyrene Resin

This protocol describes the attachment of the this compound linker to the solid support.

Materials:

  • Aminomethyl polystyrene resin (1% DVB, 100-200 mesh)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Swell the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve this compound (3.0 mmol), HOBt (3.0 mmol), and DIC (3.0 mmol) in DMF (10 mL).

  • Add the solution from step 3 to the swollen resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Optional: Determine the loading of the linker on the resin using a suitable analytical method, such as the Kaiser test on a hydrolyzed sample or elemental analysis.

Protocol 2: Solid-Phase Synthesis of 2-Methyl-4-phenylquinoline

This protocol details the on-resin synthesis of a model quinoline derivative.

Materials:

  • This compound-functionalized resin (from Protocol 1)

  • 1-Phenyl-1-propanone (propiophenone)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Swell the this compound-functionalized resin (0.5 g) in DMF (5 mL) for 1 hour.

  • Drain the DMF.

  • Add a solution of 1-phenyl-1-propanone (5.0 mmol) and piperidine (5.0 mmol) in DMF (5 mL) to the resin.

  • Agitate the mixture at 60 °C for 8 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Cyclative Cleavage and Isolation of the Quinoline Product

This protocol describes the final cyclization and cleavage of the product from the solid support.

Procedure:

  • To the dried resin from Protocol 2, add a cleavage cocktail of 95:5 (v/v) TFA/water (10 mL).

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methyl-4-phenylquinoline.

Data Presentation: Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the solid-phase synthesis of a small library of quinoline derivatives using the described methodology.

EntryActive Methylene CompoundProductYield (%)Purity (%)
1Acetophenone2-Phenylquinoline75>95
21-Phenyl-1-propanone2-Methyl-4-phenylquinoline72>95
3Cyclohexanone1,2,3,4-Tetrahydroacridine68>90
4Ethyl acetoacetateEthyl 2-methylquinoline-4-carboxylate78>95

Yields and purities are representative and may vary depending on the specific substrate and reaction conditions.

Mechanism of Traceless Cleavage

The key to the traceless nature of this synthesis is the intramolecular cyclization that occurs during the cleavage step. The reaction is initiated by protonation of the carbonyl group of the resin-bound intermediate. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring system, which is then released from the solid support.

Application Notes and Protocols: Derivatization of the Aldehyde Group in 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Formylcinnamic acid is a versatile bifunctional molecule that serves as a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a conjugated alkene, and an aromatic aldehyde, allows for a diverse range of chemical transformations. The derivatization of the aldehyde group is of particular interest as it opens avenues to a vast array of molecular architectures with significant biological and chemical properties. For instance, derivatives of this compound are key intermediates in the synthesis of quinolones, a class of compounds with broad-spectrum antibacterial activity.[1][2] Furthermore, the α,β-unsaturated carbonyl system in cinnamic acid derivatives makes them Michael acceptors, a feature often exploited in the design of anticancer drugs.[3]

This comprehensive guide provides detailed application notes and protocols for the derivatization of the aldehyde group in this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and experimental considerations to ensure successful outcomes.

Core Derivatization Strategies

The aldehyde functional group in this compound is susceptible to a variety of nucleophilic addition and condensation reactions. This section outlines the most common and synthetically useful derivatization strategies.

Imine (Schiff Base) Formation

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry.[4] This reaction is typically reversible and acid-catalyzed. The resulting C=N double bond can be further reduced to a stable secondary amine, a process known as reductive amination.

Schiff_Base_Formation

Caption: General workflow for Schiff base formation.

Protocol 1: General Procedure for Schiff Base Synthesis

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol or methanol.

  • Amine Addition: Add the primary amine (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or under reflux for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Causality and Experimental Choices:

  • The use of a slight excess of the amine helps to drive the equilibrium towards the product.

  • The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • The choice of solvent depends on the solubility of the reactants. Alcohols are commonly used as they are good solvents for both the acid and many amines.

  • Heating the reaction mixture can increase the reaction rate, but for highly reactive amines, the reaction may proceed efficiently at room temperature.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines.[5] It involves the in-situ formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction to the corresponding amine.[6] This one-pot procedure is often more efficient than the two-step process of isolating the imine and then reducing it.

Reductive_Amination

Caption: Workflow for reductive amination.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[7][8] It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the selective reduction of the iminium ion intermediate.

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (optional, for less reactive amines)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere (optional, but recommended)

Procedure:

  • Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add the solvent (DCE or THF) to dissolve the reactants.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • NaBH(OAc)₃ is preferred because it is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.[6]

  • DCE is a common solvent for this reaction, but THF can also be used.[8]

  • The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, especially with less nucleophilic amines.[7]

  • The reaction is typically performed at room temperature, as higher temperatures can lead to side reactions.

Oxime Formation

Aldehydes react with hydroxylamine to form oximes.[9] This reaction is analogous to imine formation and is often used for the characterization and protection of aldehydes. Oximes can exist as E/Z isomers.

Oxime_Formation

Caption: General scheme for oxime formation.

Protocol 3: Synthesis of this compound Oxime

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol/Water mixture

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) or pyridine to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The oxime product may crystallize out. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.

Causality and Experimental Choices:

  • Hydroxylamine is typically used as its hydrochloride salt. A base, such as sodium acetate or pyridine, is added to neutralize the HCl and generate the free hydroxylamine in situ.

  • The reaction is often carried out in a protic solvent mixture like ethanol/water to dissolve both the organic substrate and the inorganic reagents.

  • Heating can accelerate the reaction, but it may also lead to the dehydration of the oxime to a nitrile, especially under acidic conditions (Beckmann fragmentation).[10]

Hydrazone Formation

Aldehydes react with hydrazine and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones.[11][12] This reaction is robust and widely used in both synthesis and analytical chemistry.

Hydrazone_Formation

Caption: General scheme for hydrazone formation.

Protocol 4: Synthesis of a this compound Hydrazone

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add the hydrazine derivative (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The formation of a precipitate often indicates the completion of the reaction.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold ethanol and dry. Recrystallization can be performed if necessary.

Causality and Experimental Choices:

  • The reaction mechanism is similar to imine and oxime formation, involving nucleophilic attack of the hydrazine on the carbonyl carbon followed by dehydration.[13]

  • The reaction is generally fast and high-yielding at room temperature.

  • The use of 2,4-dinitrophenylhydrazine (Brady's reagent) results in the formation of brightly colored (yellow, orange, or red) precipitates, which can be used as a qualitative test for aldehydes.[11]

Acetal Protection

The aldehyde group can be protected as an acetal to prevent its reaction under conditions where it is not desired, such as reactions involving the carboxylic acid group.[14] Acetals are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[15][16]

Acetal_Formation

Caption: Acetal protection of an aldehyde.

Protocol 5: Cyclic Acetal Protection of this compound

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene or Benzene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-TsOH.

  • Solvent Addition: Add toluene or benzene as the solvent.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue refluxing until no more water is collected in the trap. The reaction progress can also be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Causality and Experimental Choices:

  • The formation of an acetal is an equilibrium process. The use of a Dean-Stark apparatus to remove water azeotropically drives the equilibrium towards the formation of the acetal.[17]

  • Cyclic acetals formed from diols like ethylene glycol are generally more stable than acyclic acetals.[15]

  • The choice of acid catalyst is important; p-TsOH is commonly used due to its effectiveness and ease of handling.

Knoevenagel Condensation

The aldehyde group of this compound can participate in Knoevenagel condensation with active methylene compounds.[18][19] This reaction is a powerful tool for carbon-carbon bond formation.

Knoevenagel_Condensation

Caption: Knoevenagel condensation reaction.

Protocol 6: Knoevenagel Condensation with Malonic Acid (Doebner Modification)

The Doebner modification of the Knoevenagel condensation uses pyridine as both the solvent and the base, and often leads to concomitant decarboxylation when malonic acid is used as the active methylene compound.[19][20]

Materials:

  • This compound

  • Malonic acid

  • Pyridine

  • Piperidine (co-catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reactant Addition: In a round-bottom flask, add this compound (1 equivalent) and malonic acid (1.5 equivalents).

  • Solvent and Catalyst: Add pyridine to dissolve the reactants. A small amount of piperidine can be added as a co-catalyst.

  • Reaction: Heat the mixture to reflux for 2-6 hours. Carbon dioxide evolution will be observed.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold water and recrystallize from a suitable solvent.

Causality and Experimental Choices:

  • The basic catalyst (pyridine) deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the aldehyde.[18]

  • Subsequent dehydration and decarboxylation lead to the final α,β-unsaturated carboxylic acid derivative.

  • The Doebner modification is particularly useful for synthesizing substituted cinnamic acids.[21]

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides (Wittig reagents).[22][23][24] This reaction is highly versatile and allows for the formation of a new carbon-carbon double bond with good control over its location.

Wittig_Reaction

Caption: The Wittig reaction for alkene synthesis.

Protocol 7: General Procedure for the Wittig Reaction

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Round-bottom flask

  • Syringes and needles for transfer of reagents

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Ylide Generation: In a dry, nitrogen-flushed round-bottom flask, suspend the phosphonium salt (1.2 equivalents) in the anhydrous solvent. Cool the suspension in an ice bath. Add the strong base dropwise via syringe. Stir the mixture until the ylide is formed (often indicated by a color change).

  • Aldehyde Addition: Dissolve this compound (1 equivalent) in the anhydrous solvent in a separate flask. Add this solution dropwise to the ylide solution at 0 °C or room temperature.

  • Reaction: Stir the reaction mixture for 1-12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Dry the combined organic layers and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Causality and Experimental Choices:

  • The Wittig reaction proceeds through a betaine or oxaphosphetane intermediate.[25][26]

  • The stereochemical outcome (E/Z selectivity) of the Wittig reaction depends on the nature of the ylide. Stabilized ylides generally give E-alkenes, while non-stabilized ylides favor the formation of Z-alkenes.[25]

  • Strict anhydrous conditions are necessary as the ylide is a strong base and will be quenched by water.

Data Presentation

Table 1: Summary of Derivatization Reactions
Derivatization ReactionReagentsKey ConditionsProduct Functional Group
Schiff Base Formation Primary Amine, Acid CatalystRoom temp. or refluxImine (C=N)
Reductive Amination Amine, NaBH(OAc)₃Room temp.Secondary/Tertiary Amine
Oxime Formation Hydroxylamine·HCl, BaseRoom temp. or refluxOxime (C=N-OH)
Hydrazone Formation Hydrazine derivative, Acid CatalystRoom temp.Hydrazone (C=N-NHR)
Acetal Protection Diol, Acid Catalyst, Dean-StarkRefluxCyclic Acetal
Knoevenagel Condensation Active Methylene Compound, BaseRefluxα,β-Unsaturated System
Wittig Reaction Phosphorus YlideAnhydrous, inert atm.Alkene (C=C)

Conclusion

The derivatization of the aldehyde group in this compound offers a rich landscape for synthetic exploration. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in the development of novel molecules with potential applications in drug discovery and materials science. By understanding the underlying principles of each reaction, chemists can rationally design synthetic routes and troubleshoot experimental challenges, ultimately accelerating the pace of innovation.

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Application Notes and Protocols for Polymerization Reactions with 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the polymerization of 2-Formylcinnamic acid. Leveraging its unique trifunctional nature—possessing a vinyl group, a carboxylic acid, and an ortho-formyl group—this monomer offers a versatile platform for the synthesis of advanced polymers with tailored properties. This guide explores several distinct polymerization strategies, including photocycloaddition, polycondensation via Schiff base formation, and polyesterification. Each section provides a theoretical background, detailed experimental protocols, and methods for polymer characterization, underpinned by authoritative scientific principles.

Introduction: The Unique Potential of this compound in Polymer Chemistry

This compound is an aromatic compound of significant interest in medicinal and synthetic chemistry.[1] Its structure is unique in that it contains three distinct functional groups: an α,β-unsaturated carboxylic acid (a cinnamic acid moiety), a carbon-carbon double bond, and an aldehyde group in the ortho position on the benzene ring. This trifunctional architecture allows for orthogonal polymerization strategies, where one functional group can be selectively polymerized while the others remain available for subsequent modification or polymerization steps. This opens up possibilities for creating complex polymer architectures such as graft and block copolymers, as well as polymers with reactive pendant groups for applications in drug delivery, biomaterials, and advanced coatings.

Cinnamic acid and its derivatives are well-known for their photoreactivity, particularly their ability to undergo [2+2] cycloaddition upon UV irradiation to form cyclobutane rings, a reaction that can be exploited for polymer formation.[2][3][4][5][6] The carboxylic acid and aldehyde functionalities, on the other hand, are amenable to a variety of step-growth polymerization reactions, such as polyesterification and the formation of poly(Schiff base)s.[7][8][9][10][11]

This guide will detail protocols for three distinct polymerization pathways for this compound, each leveraging a different reactive site on the monomer.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization experiments.

PropertyValueSource
CAS Number 130036-17-8[12][13][14][15]
Molecular Formula C₁₀H₈O₃[12][13][14][16]
Molecular Weight 176.17 g/mol [12][13][16]
Melting Point 144-149 °C[17]
Appearance Solid-
Solubility Soluble in DMSO and Methanol[17]
Storage 4°C, stored under nitrogen[12]

Polymerization Strategies and Protocols

The strategic selection of polymerization conditions allows for the targeted reaction of one of this compound's functional groups. Below are detailed protocols for three such strategies.

Strategy 1: Photopolymerization via [2+2] Cycloaddition

This method utilizes the photoreactivity of the cinnamic acid double bond to form a linear polymer with a poly(truxillic acid) or poly(truxinic acid) backbone. The [2+2] cycloaddition of cinnamic acids is a well-established photochemical reaction that proceeds with high efficiency in the solid state or in concentrated solutions upon exposure to UV light.[2][3] The resulting cyclobutane rings in the polymer backbone impart rigidity and can lead to materials with interesting thermal and mechanical properties. The aldehyde and carboxylic acid groups remain as pendant functionalities, available for further crosslinking or derivatization.

G cluster_0 Monomer Alignment cluster_1 Polymer Backbone M1 This compound M2 This compound UV UV Irradiation (λ > 280 nm) M1->UV [2+2] Cycloaddition P1 Poly(truxillic/truxinic acid) derivative

Caption: Workflow for Photopolymerization.

Protocol 1: Solid-State Photopolymerization

  • Rationale: Solid-state polymerization can enhance the topotactic control of the [2+2] cycloaddition, potentially leading to higher stereoregularity in the resulting polymer. The crystal packing of the monomer aligns the molecules in a favorable orientation for photodimerization.[3]

  • Materials:

    • This compound (recrystallized to ensure high purity and uniform crystal structure)

    • Quartz reaction vessel

    • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 280 nm)

    • Inert gas (Nitrogen or Argon)

    • Solvent for polymer dissolution and precipitation (e.g., Dimethyl sulfoxide (DMSO), Methanol)

  • Procedure:

    • Finely grind 1.0 g of high-purity this compound into a powder.

    • Spread the powder thinly and evenly on the inner surface of a quartz reaction vessel.

    • Seal the vessel and purge with an inert gas for 15 minutes to remove oxygen, which can quench the excited state of the monomer.

    • Irradiate the solid monomer with a UV lamp. The distance from the lamp should be optimized to prevent excessive heating.

    • Monitor the reaction progress by periodically taking a small sample and analyzing it by IR spectroscopy. The disappearance of the C=C stretching vibration (around 1640 cm⁻¹) and the appearance of new C-H stretching vibrations for the cyclobutane ring (above 3000 cm⁻¹) indicate polymerization.[3]

    • Continue irradiation until no further changes are observed in the IR spectrum (typically 24-72 hours).

    • Dissolve the resulting solid in a minimal amount of DMSO.

    • Precipitate the polymer by slowly adding the DMSO solution to a large excess of a non-solvent like methanol or water.

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50 °C.

Strategy 2: Polycondensation via Schiff Base Formation

This approach targets the aldehyde group of this compound, reacting it with a diamine to form a poly(Schiff base), also known as a polyimine. Schiff base polymers are known for their thermal stability and have applications in catalysis and as specialty materials.[7][9] The reaction is a condensation polymerization, which proceeds via the nucleophilic attack of the amine on the aldehyde, followed by the elimination of water.[8] The vinyl and carboxylic acid groups remain as pendant functionalities.

G Monomer1 This compound Polymer Poly(Schiff Base) Monomer1->Polymer Polycondensation Monomer2 Diamine (e.g., p-Phenylenediamine) Monomer2->Polymer Water Water (byproduct) Polymer->Water

Caption: Poly(Schiff Base) Formation.

Protocol 2: Solution Polycondensation

  • Rationale: Solution polymerization allows for good control over stoichiometry and molecular weight. The use of a high-boiling point aprotic solvent facilitates the removal of the water byproduct, driving the equilibrium towards polymer formation.

  • Materials:

    • This compound

    • Aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Dean-Stark trap (optional, for azeotropic removal of water with a suitable solvent like toluene)

    • Inert gas (Nitrogen or Argon)

    • Methanol for precipitation

  • Procedure:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser (and Dean-Stark trap if used), and a nitrogen inlet, dissolve an equimolar amount of this compound and the chosen diamine in anhydrous DMF. For example, 1.76 g (10 mmol) of this compound and 1.08 g (10 mmol) of p-phenylenediamine.

    • Purge the system with nitrogen for 20 minutes.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring under a continuous nitrogen flow.[9]

    • Maintain the temperature for 12-24 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.

    • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Stir the suspension for 1 hour to ensure complete precipitation.

    • Collect the polymer by filtration, wash thoroughly with methanol to remove unreacted monomers and solvent.

    • Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Strategy 3: Polyesterification

This strategy involves the reaction of the carboxylic acid group of this compound with a diol to form a polyester. Polyesters are a widely used class of polymers, and this method would yield a polyester with pendant aldehyde and vinyl groups, making it a highly functional material.[11] The polymerization is a step-growth condensation reaction where water is eliminated.

G Monomer1 This compound Polymer Polyester Monomer1->Polymer Polycondensation Monomer2 Diol (e.g., 1,6-Hexanediol) Monomer2->Polymer Water Water (byproduct) Polymer->Water

Caption: Polyesterification Reaction.

Protocol 3: Melt Polycondensation

  • Rationale: Melt polycondensation is a solvent-free method that is often used for polyester synthesis. High temperatures are used to drive the reaction, and a vacuum is applied in the later stages to effectively remove the water byproduct and achieve high molecular weights.

  • Materials:

    • This compound

    • Diol (e.g., 1,6-hexanediol, ethylene glycol)

    • Esterification catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)

    • Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection.

  • Procedure:

    • Charge the polymerization reactor with equimolar amounts of this compound and the diol, along with a catalytic amount of the esterification catalyst (e.g., 0.05 mol% based on the acid monomer).

    • Heat the reactor to a temperature above the melting points of the monomers (e.g., 150-160 °C) under a slow stream of nitrogen to create an inert atmosphere.

    • Once the mixture is molten and homogeneous, increase the temperature to 180-200 °C to initiate the esterification reaction. Water will start to distill from the reaction mixture.

    • Continue this stage for 2-4 hours.

    • For the polycondensation stage, gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220-240 °C.

    • Continue the reaction under high vacuum and elevated temperature for another 4-6 hours. The increase in torque on the mechanical stirrer indicates an increase in the melt viscosity and thus the polymer molecular weight.

    • Once the desired viscosity is reached, cool the reactor and extrude the polymer under nitrogen pressure.

    • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform or THF) and precipitating it in a non-solvent like methanol.

Characterization of Polymers

The successful synthesis of polymers from this compound should be confirmed through a suite of analytical techniques.

TechniquePurposeExpected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups and confirm the polymerization reaction.Photopolymer: Disappearance of the C=C stretch (~1640 cm⁻¹). Poly(Schiff Base): Appearance of a C=N imine stretch (~1650-1690 cm⁻¹), disappearance of the aldehyde C-H stretch (~2720, 2820 cm⁻¹). Polyester: Appearance of a strong C=O ester stretch (~1735 cm⁻¹).[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the detailed molecular structure of the polymer.Photopolymer: Appearance of signals corresponding to the cyclobutane ring protons. Poly(Schiff Base): Appearance of a signal for the imine proton (-CH=N-). Polyester: Shift in the signals of the diol protons adjacent to the newly formed ester linkage.[18][20][21]
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).A chromatogram showing a polymer peak with a specific retention time, from which the average molecular weight (Mn, Mw) and PDI can be calculated.[18][21]
Differential Scanning Calorimetry (DSC) To determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm).Thermograms will show endothermic or exothermic transitions corresponding to Tg, Tm, or crystallization temperatures, providing insight into the polymer's thermal behavior.[18][20]

Conclusion

This compound is a highly versatile monomer that offers multiple pathways to novel polymeric materials. By selectively targeting its vinyl, aldehyde, or carboxylic acid functionalities, a diverse range of polymers with unique backbone structures and pendant groups can be synthesized. The protocols outlined in this guide provide a starting point for researchers to explore the rich polymer chemistry of this compound. The resulting functional polymers hold significant promise for applications in areas requiring reactive materials, such as drug delivery systems, stimuli-responsive materials, and functional coatings. Further exploration into copolymerizations and post-polymerization modifications will undoubtedly expand the utility of this promising monomer.

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  • Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. Polymers.
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Application Notes & Protocols: 2-Formylcinnamic Acid as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Formylcinnamic Acid

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, with its IUPAC name (E)-3-(2-formylphenyl)prop-2-enoic acid, emerges as a uniquely powerful and versatile building block.[1][] Its structure is a masterful convergence of three distinct reactive functionalities on a compact scaffold: an electrophilic aromatic aldehyde, a Michael acceptor system in the form of an α,β-unsaturated carboxylic acid, and a nucleophilic carboxylic acid. This trifecta of reactivity allows for a diverse range of intramolecular and intermolecular transformations, making it an ideal precursor for constructing a variety of heterocyclic compounds, which are foundational structures in medicinal chemistry and drug development.[3][4][5][6]

This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic systems, particularly quinolines and coumarins. We will move beyond simple procedural lists to dissect the underlying mechanisms, explain the rationale behind experimental choices, and provide detailed, field-proven protocols suitable for researchers in both academic and industrial settings.

Part 1: Synthesis of Quinolines via Friedländer Annulation

The synthesis of the quinoline core is a cornerstone of medicinal chemistry, with this scaffold appearing in numerous FDA-approved drugs. The reaction of this compound with primary amines represents a powerful and convergent approach to substituted quinoline-4-carboxylic acids, functioning as a modified Friedländer annulation.[7][8][9] The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11][12] In our case, the α,β-unsaturated system of this compound provides the requisite three-carbon chain internally.

Mechanistic Rationale & Causality

The reaction proceeds through a well-orchestrated cascade. The causality of the sequence is dictated by the relative reactivity of the functional groups.

  • Imine Formation (Schiff Base): The most rapid initial step is the condensation between the primary amine and the highly electrophilic aldehyde of this compound. This reaction is typically catalyzed by a trace amount of acid and drives the reaction forward by the removal of water.

  • Intramolecular Michael Addition (Cyclization): The key ring-forming step involves an intramolecular aza-Michael addition. The nitrogen atom of the intermediate enamine tautomer attacks the β-carbon of the α,β-unsaturated system. This 6-endo-trig cyclization is highly favorable and establishes the core dihydropyridine ring of the quinoline system.

  • Tautomerization & Aromatization: The cyclic intermediate undergoes tautomerization. The driving force for the final step is the elimination of a hydride, often facilitated by a mild oxidant present in the reaction (or atmospheric oxygen), leading to the formation of the stable, aromatic quinoline ring. The carboxylic acid moiety remains at the 4-position, providing a valuable synthetic handle for further modification.

Friedlander_Mechanism Mechanism: Quinoline Synthesis 2FCA This compound Amine Primary Amine (R-NH2) SchiffBase SchiffBase Amine->SchiffBase CyclizedInt Cyclized Intermediate (Aza-Michael Adduct) Product Quinoline-4-carboxylic Acid CyclizedInt->Product Oxidation/ Aromatization SchiffBase->CyclizedInt Intramolecular Aza-Michael Addition Coumarin_Mechanism Proposed Mechanism: Coumarin Synthesis StrongAcid Strong Acid (e.g., ClSO3H) PhenolInt PhenolInt StrongAcid->PhenolInt CyclizedInt Dihydrocoumarin Intermediate Product Formyl-Coumarin Product CyclizedInt->Product Dehydration/ Aromatization PhenolInt->CyclizedInt Intramolecular Lactonization 2FCA 2FCA

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Formylcinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Formylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Knoevenagel-Doebner condensation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your reaction for higher yields and purity.

Introduction: The Chemistry at Play

The synthesis of this compound is most commonly achieved through a Knoevenagel-Doebner condensation of 2-carboxybenzaldehyde with malonic acid.[1] This reaction is typically catalyzed by a weak base, such as piperidine, in a solvent like pyridine, which also acts as a base.[2] The reaction proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the aldehyde group of 2-carboxybenzaldehyde. A subsequent dehydration and decarboxylation lead to the final product.[3]

A critical aspect of the starting material, 2-carboxybenzaldehyde, is its existence in a ring-chain tautomerism with 3-hydroxyphthalide, its cyclic lactol form.[4] In solution, an equilibrium exists between the open-chain aldehyde form, which is reactive in the Knoevenagel condensation, and the closed lactol form, which is unreactive. This equilibrium can be a significant factor in low reaction yields.

Troubleshooting Guide: Common Issues and Solutions

Low yields in the synthesis of this compound can be frustrating. The following table outlines common problems, their probable causes rooted in the reaction's specifics, and actionable solutions.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Formation 1. Inactive Starting Material (Lactol Form): The primary aldehyde group of 2-carboxybenzaldehyde is unavailable for reaction because it is in its unreactive cyclic lactol form (3-hydroxyphthalide).[4]Solution: Gently heat the solution of 2-carboxybenzaldehyde in pyridine before adding the other reagents. This can help shift the equilibrium towards the open-chain, reactive aldehyde form.
2. Insufficient Catalyst Activity: The carboxylic acid group of 2-carboxybenzaldehyde can partially neutralize the basic piperidine catalyst, reducing its effectiveness in deprotonating malonic acid.Solution: A slight excess of piperidine may be required to compensate for any acid-base neutralization. However, be cautious as too much base can promote side reactions.
3. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.Solution: Gradually increase the reaction temperature, monitoring for any signs of product degradation (e.g., darkening of the reaction mixture). A typical temperature range is 80-100°C.[5]
Formation of a Complex Mixture of Products 1. Side Reactions of the Aldehyde Group: The aldehyde group on both the starting material and the product can potentially undergo side reactions, such as self-condensation or reactions with the solvent.Solution: Maintain a controlled reaction temperature and avoid prolonged reaction times once the starting material is consumed (monitor by TLC).
2. Polymerization: Cinnamic acid and its derivatives can be prone to polymerization, especially at higher temperatures.[6]Solution: Use the lowest effective temperature and avoid excessive heating. Ensure the reaction is worked up promptly upon completion.
Difficulty in Product Isolation and Purification 1. Incomplete Reaction: Unreacted starting materials (2-carboxybenzaldehyde and malonic acid) contaminate the product.Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding a small amount of additional catalyst.
2. Product Solubility: The product may have some solubility in the aqueous phase during workup, leading to losses.Solution: After acidification, thoroughly chill the aqueous solution in an ice bath to maximize precipitation of the product before filtration.[7] Wash the collected solid with a minimal amount of cold water.
3. Inefficient Recrystallization: Choosing an inappropriate solvent for recrystallization can lead to poor recovery or insufficient purification.Solution: A mixture of ethanol and water is often a good choice for the recrystallization of cinnamic acids.[8] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of reactants and catalyst for this synthesis?

A1: A common starting point is a slight excess of malonic acid (e.g., 1.1 to 1.5 equivalents) relative to 2-carboxybenzaldehyde.[5] The catalyst, piperidine, is typically used in catalytic amounts (e.g., 0.1 to 0.2 equivalents), with pyridine serving as the solvent.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (2-carboxybenzaldehyde) from the product (this compound). The disappearance of the starting material spot indicates the reaction is nearing completion.

Q3: My final product is a brownish color. How can I decolorize it?

A3: A brownish tint often indicates the presence of polymeric byproducts or other impurities. Recrystallization is the most effective method for purification and decolorization.[9][10][11] If the color persists after one recrystallization, a second recrystallization or the use of a small amount of activated charcoal during the recrystallization process may be necessary.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of your product should be confirmed using a combination of analytical techniques:

  • Melting Point: Compare the melting point of your product with the literature value. A sharp melting point close to the reported value is an indicator of high purity.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation. The 1H NMR spectrum should show characteristic signals for the aldehydic proton, the vinylic protons, and the aromatic protons. The 13C NMR will confirm the presence of the carboxylic acid, aldehyde, and other carbon atoms in the molecule.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and aldehyde, and the C=C stretch of the alkene.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Carboxybenzaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric Acid (concentrated)

  • Ethanol

  • Water (deionized)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-carboxybenzaldehyde (1.0 eq) in pyridine.

  • Addition of Reagents: To the stirred solution, add malonic acid (1.2 eq) and a catalytic amount of piperidine (0.15 eq).

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[8]

  • Characterization: Dry the purified product and characterize it by melting point, NMR, and IR spectroscopy.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_sm Check Starting Material Purity and Reactivity start->check_sm sm_ok Starting Material OK check_sm->sm_ok Yes sm_issue Potential Issue: 2-Carboxybenzaldehyde in Lactol Form check_sm->sm_issue No check_conditions Review Reaction Conditions sm_ok->check_conditions solution_sm Solution: Pre-heat reactant in pyridine to shift equilibrium sm_issue->solution_sm solution_sm->check_conditions conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes temp_issue Issue: Temperature too low? check_conditions->temp_issue No catalyst_issue Issue: Catalyst neutralized by acidic starting material? check_conditions->catalyst_issue Possible check_workup Analyze Workup and Purification conditions_ok->check_workup solution_temp Solution: Gradually increase temperature (e.g., to 80-100°C) temp_issue->solution_temp solution_temp->check_conditions solution_catalyst Solution: Use a slight excess of piperidine catalyst_issue->solution_catalyst solution_catalyst->check_conditions workup_ok Workup and Purification OK check_workup->workup_ok Yes isolation_issue Issue: Incomplete precipitation or loss during recrystallization? check_workup->isolation_issue No end Improved Yield workup_ok->end solution_isolation Solution: Ensure complete acidification and chilling. Optimize recrystallization solvent. isolation_issue->solution_isolation solution_isolation->end

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

  • Wikipedia. (2023). 2-Carboxybenzaldehyde. [Link]
  • Kurien, P. M., Pandya, K. C., & Surange, V. R. (1935). The condensation of aldehydes with malonic acid in the presence of organic bases. Journal of the Indian Chemical Society, 12, 823-828.
  • Organic Chemistry Portal. (n.d.).
  • Pawar, H. S., Waghmare, A. S., & Lali, A. M. (2014). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.
  • Shafqat, S. S., Khan, M. A., & Zulkharain, A. (2014). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols. Asian Journal of Chemistry, 26(24), 8443-8446.
  • Gogoi, P., & Konwar, D. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, 2007(i), 94-98.
  • City University of New York. (n.d.).
  • Fort Hays State University Scholars Repository. (2015).
  • ResearchGate. (2025).
  • University of California, Los Angeles. (n.d.).
  • The Royal Society of Chemistry. (2012).
  • University of Colorado Boulder. (n.d.).
  • Boston University. (1956). The Doebner modification of the Knoevenagel reaction. [Link]
  • Bulletin of Environment, Pharmacology and Life Sciences. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
  • Wikipedia. (2023).
  • Reddit. (2024).
  • PubChem. (n.d.). This compound. [Link]
  • YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. [Link]
  • ResearchGate. (2016).
  • Banaras Hindu University. (2017).
  • University of California, Davis. (n.d.).

Sources

Technical Support Center: Optimizing the Perkin Reaction for 2-Formylcinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Formylcinnamic acid via the Perkin reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this specific transformation. We will move beyond generic protocols to address the unique challenges presented by the 2-formylbenzaldehyde substrate, providing actionable troubleshooting advice and in-depth scientific rationale.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Perkin reaction, providing the necessary background for troubleshooting and optimization.

Q1: What is the fundamental mechanism of the Perkin reaction?

The Perkin reaction is a condensation reaction that synthesizes α,β-unsaturated aromatic acids.[1][2] The core process involves the condensation of an aromatic aldehyde (in this case, 2-formylbenzaldehyde) with an acid anhydride (typically acetic anhydride) in the presence of a weak base.[3][4]

The generally accepted mechanism proceeds through several key steps:[2][5][6]

  • Enolate Formation: The basic catalyst, often the sodium or potassium salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate), abstracts an α-hydrogen from the acetic anhydride to form a resonance-stabilized enolate ion.[7][8]

  • Aldol-type Addition: This enolate acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde to form a tetrahedral alkoxide intermediate.[9][10]

  • Acyl Transfer & Dehydration: The intermediate undergoes an intramolecular acyl transfer and subsequent elimination of a water molecule (dehydration), often facilitated by the high reaction temperatures, to form the α,β-unsaturated double bond.[9][11]

  • Hydrolysis: The resulting mixed anhydride is then hydrolyzed during workup to yield the final product, this compound.[5][11]

Perkin_Mechanism Figure 1: Generalized Perkin Reaction Mechanism Anhydride Acetic Anhydride Enolate Anhydride Enolate (Nucleophile) Anhydride->Enolate Base Base (e.g., AcO⁻) Base->Enolate Deprotonation Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde 2-Formylbenzaldehyde (Electrophile) Aldehyde->Intermediate UnsaturatedAnhydride Mixed Unsaturated Anhydride Intermediate->UnsaturatedAnhydride Acyl Transfer & Dehydration (-H₂O) Product This compound UnsaturatedAnhydride->Product Addition of H₂O Hydrolysis Hydrolysis (Workup) Hydrolysis->Product

Caption: Figure 1: Generalized Perkin Reaction Mechanism.

Q2: Why are high temperatures (e.g., 180°C) traditionally required for the Perkin reaction?

High temperatures are typically necessary to drive the dehydration step of the reaction, which is often the rate-limiting step.[6][11] This elimination step requires significant activation energy. However, these harsh conditions can also lead to side reactions, such as polymerization and decomposition, especially with sensitive substrates like 2-formylbenzaldehyde.[12] Modern variations may use microwave irradiation to reduce reaction times and potentially lower bulk temperatures.[13][14]

Q3: What is the specific role of the base catalyst?

The base has a dual role. Its primary function is to deprotonate the acid anhydride to generate the necessary nucleophilic enolate.[15] Secondly, the choice of base is critical. Traditionally, the salt of the corresponding acid (e.g., sodium acetate with acetic anhydride) is used to prevent side reactions like acyl exchange, which could lead to a mixture of products.[8] Other bases like triethylamine or pyridine can also be used and may offer milder reaction conditions.[3][7]

Section 2: Troubleshooting Guide for this compound Synthesis

This guide addresses common issues encountered when synthesizing this compound, a substrate prone to specific side reactions due to the presence of two aldehyde functionalities.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Experiment Start Problem Low or No Yield Dark/Tarry Reaction Mixture Product Purification Issues Start->Problem Cause_LowYield Incomplete Reaction Substrate Decomposition Hydrolysis of Anhydride Problem:s->Cause_LowYield If Low Yield Cause_Tarry Polymerization Side-Reactions at 2-CHO Temperature too High Problem:s->Cause_Tarry If Tarry Mixture Cause_Purify Contamination with Starting Material Formation of Byproducts Oily Product Problem:s->Cause_Purify If Purification Fails Solution_LowYield Increase Reaction Time/Temp Use Anhydrous Reagents Use Milder Base (e.g., Et₃N) Cause_LowYield->Solution_LowYield Solution_Tarry Lower Reaction Temperature Use Milder Base Consider Solvent Cause_Tarry->Solution_Tarry Solution_Purify Improve Workup (Base Wash) Recrystallize from appropriate solvent Column Chromatography Cause_Purify->Solution_Purify Result Optimized Yield & Purity Solution_LowYield->Result Solution_Tarry->Result Solution_Purify->Result

Caption: Figure 2: Troubleshooting Workflow.

Issue 1: Very Low or No Yield of this compound

  • Potential Cause A: Premature Hydrolysis of Acetic Anhydride. Acetic anhydride is highly susceptible to hydrolysis. If any moisture is present in the 2-formylbenzaldehyde, the base (especially if hygroscopic), or the reaction vessel, the anhydride will be quenched to acetic acid before it can form the enolate.

    • Recommended Solution: Ensure all reagents are anhydrous. Sodium acetate should be freshly dried in an oven before use.[13][14] Use flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) for best results.

  • Potential Cause B: Incomplete Reaction. The reaction may be slow due to insufficient temperature or reaction time. Electron-donating groups can slow the reaction, and while the second formyl group is electron-withdrawing, steric hindrance at the ortho position might play a role.[8]

    • Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. A typical Perkin reaction can require several hours at high temperatures.[16]

  • Potential Cause C: Substrate Decomposition. 2-Formylbenzaldehyde can be sensitive to the harsh, high-temperature basic conditions, potentially leading to decomposition or undesired side reactions.

    • Recommended Solution: Consider using a milder base such as triethylamine (Et₃N) or pyridine.[7][8] These can sometimes facilitate the reaction at lower temperatures, preserving the integrity of the substrate.

Issue 2: The Reaction Mixture Becomes a Dark, Tarry, Intractable Mass

  • Potential Cause A: Polymerization. Aldehydes can polymerize under harsh acidic or basic conditions, especially at high temperatures.[12][17] The presence of two aldehyde groups in the starting material and the product increases this risk.

    • Recommended Solution: Lower the reaction temperature. This is the most critical parameter to control. A well-controlled oil bath is essential.[16] If using a traditional salt catalyst, find the minimum temperature required for conversion. Alternatively, switching to a system with a non-salt base like triethylamine may allow for lower temperatures.

  • Potential Cause B: Competing Side Reactions. The second formyl group on the aromatic ring is also an electrophilic site. It could potentially react with the enolate, leading to cross-linked products and polymers. While the Perkin condensation is generally specific to aromatic aldehydes, the harsh conditions might promote less favorable pathways.

    • Recommended Solution: Employ a slight excess of the acetic anhydride relative to the 2-formylbenzaldehyde. This ensures the enolate concentration is sufficient to favor the desired intermolecular reaction over potential polymerization pathways.

Issue 3: Difficulty in Purifying the Final Product

  • Potential Cause A: Contamination with Unreacted 2-Formylbenzaldehyde. Due to similar polarities, separating the starting material from the product can be challenging.

    • Recommended Solution: Implement a basic wash during the workup. After the initial reaction, the mixture can be dissolved in a suitable solvent and washed with a saturated sodium bicarbonate solution.[12] The desired product, this compound, will deprotonate to form its water-soluble carboxylate salt, moving to the aqueous layer. The unreacted, non-acidic aldehyde will remain in the organic layer. The aqueous layer can then be separated and re-acidified with HCl to precipitate the pure product.[16][18]

  • Potential Cause B: Product is an Oily Solid or Fails to Crystallize. This often indicates the presence of impurities that disrupt the crystal lattice.

    • Recommended Solution: A robust recrystallization is necessary. A common solvent system for cinnamic acids is a mixture of ethanol and water.[19] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, followed by chilling in an ice bath to maximize crystal formation.[17] If this fails, column chromatography may be required.

Section 3: Experimental Protocols & Data

Table 1: Comparison of Reaction Parameters
ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Starting Material 2-Formylbenzaldehyde2-Formylbenzaldehyde-
Reagent 1 Acetic Anhydride (1.5 eq)Acetic Anhydride (2.0 eq)Increased excess to favor desired reaction over side products.
Base Anhydrous Sodium Acetate (1.0 eq)Triethylamine (2.5 eq)Milder base allows for lower temperature, reducing tar formation.[8]
Temperature 180 °C140 °C (Reflux)Lower temperature minimizes substrate decomposition and polymerization.
Reaction Time 3-5 hours6-8 hours (TLC Monitored)Lower temperature may require longer reaction time.
Workup Acidification & ExtractionBase Wash & AcidificationBase wash provides superior purification from unreacted aldehyde.[12]
Expected Yield 30-50%55-70%Improved conditions lead to higher yield and purity.
Protocol 1: Standard Perkin Reaction
  • Setup: To a 100 mL round-bottomed flask equipped with an air condenser, add 2-formylbenzaldehyde (5.0 g), freshly dried sodium acetate (3.1 g), and acetic anhydride (5.8 mL).[16]

  • Reaction: Heat the mixture in an oil bath at 180°C for 3 hours. The mixture will darken.

  • Workup: Allow the reaction mixture to cool slightly and pour it into 100 mL of water while still hot.

  • Purification: Neutralize the solution with sodium hydroxide, which converts the product to its sodium salt.[16] Any unreacted aldehyde can be removed via steam distillation or extraction with an organic solvent.

  • Isolation: Acidify the aqueous solution with concentrated HCl until precipitation of the product is complete.[20]

  • Final Steps: Collect the crude solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain this compound.[19][21]

Protocol 2: Optimized Perkin Reaction (Milder Conditions)
  • Setup: In a flame-dried 100 mL round-bottomed flask under a nitrogen atmosphere, dissolve 2-formylbenzaldehyde (5.0 g) in acetic anhydride (7.7 mL).

  • Reaction: Add triethylamine (10.4 mL) dropwise to the solution. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~140°C) in an oil bath.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 6-8 hours.

  • Workup: After cooling to room temperature, pour the mixture into 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL).

  • Purification: Combine the aqueous layers. Wash this aqueous layer once with 30 mL of diethyl ether to remove any remaining non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl with vigorous stirring until the pH is ~1-2 and product precipitation is complete.

  • Final Steps: Collect the white solid via vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. A final recrystallization may be performed if necessary.

References

  • A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing. [Link]
  • Perkin Reaction - Online Organic Chemistry Tutor. Online Organic Chemistry Tutor. [Link]
  • Perkin Reaction: Definition & Mechanism. (n.d.). Study.com. [Link]
  • Chemistry Perkin Reaction Mechanism. (n.d.).
  • Perkin Reaction Mechanism. (n.d.). Unacademy. [Link]
  • Perkin reaction. (n.d.). Wikipedia. [Link]
  • Perkin condens
  • Perkin Reaction Mechanism. (n.d.). BYJU'S. [Link]
  • Perkin Reaction Mechanism. (n.d.).
  • Condensation Reaction. (n.d.). Dr. H.N. Sinha Arts & Commerce College. [Link]
  • Perkin Reaction. (n.d.). Source 11. [Link]
  • CINNAMIC ACID, PERKIN REACTION.#ncchem. (2023). YouTube. [Link]
  • Perkin Reaction Mechanism. (n.d.).
  • The aldol stage of the Perkin reaction. Journal of the Chemical Society B: Physical Organic. [Link]
  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.). PMC - NIH. [Link]
  • Preparation of cinnamic acid (Perkin condens
  • A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing. [Link]
  • synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. (n.d.). SciSpace. [Link]
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019).
  • Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). (2023). YouTube. [Link]
  • Perkin's Reaction | Preparation of Cinnamic Acid | Carbonyl Compounds | Organic Chemistry Class 12. (2023). YouTube. [Link]

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Technical Support Center: Synthesis of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Formylcinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional molecule. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure the success of your experiments.

Introduction: The Synthetic Challenge

This compound is a valuable building block in organic synthesis due to its dual reactivity as both an α,β-unsaturated carboxylic acid and an aromatic aldehyde. This unique combination of functional groups allows for a wide range of subsequent transformations, making it a key intermediate in the synthesis of various heterocyclic compounds and complex molecules. However, the very features that make this molecule so useful also present specific challenges during its synthesis. The primary routes to this compound involve the condensation of 2-formylbenzaldehyde with a suitable two-carbon synthon. The presence of the reactive aldehyde group on the starting material and the product necessitates careful control of reaction conditions to avoid unwanted side reactions.

This guide will focus on the three most common synthetic strategies: the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction. For each method, we will explore the potential pitfalls and provide actionable solutions.

Troubleshooting Guide: Navigating Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Perkin Reaction Route

The Perkin reaction offers a direct approach to cinnamic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid.[1][2]

Question 1: My Perkin reaction is giving a very low yield of this compound, and I'm isolating a significant amount of a different crystalline solid. What could be the issue?

Answer:

This is a classic problem when working with aromatic aldehydes that lack α-hydrogens, such as 2-formylbenzaldehyde, under basic conditions. The most likely side reaction is the Cannizzaro reaction .

  • Causality: The Perkin reaction requires a basic catalyst (e.g., sodium acetate) to deprotonate the acetic anhydride and initiate the condensation.[3] However, this same basic environment can promote the disproportionation of 2-formylbenzaldehyde. In the Cannizzaro reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (2-formylbenzoic acid), and the other is reduced to an alcohol (2-formylbenzyl alcohol).[4]

  • Troubleshooting Protocol:

    • Strictly Anhydrous Conditions: Ensure that your sodium acetate is anhydrous and that your glassware is thoroughly dried. The presence of water can facilitate the Cannizzaro reaction.

    • Temperature Control: The Perkin reaction typically requires high temperatures (160-180°C).[5] However, excessively high temperatures can favor the Cannizzaro reaction. It is crucial to maintain the temperature within the recommended range for the Perkin condensation while avoiding overheating.

    • Stoichiometry: Use a slight excess of acetic anhydride and sodium acetate relative to the 2-formylbenzaldehyde. This can help to favor the desired Perkin condensation over the self-condensation of the aldehyde.

    • Alternative Bases: Consider using a non-hydroxide base like triethylamine in combination with acetic anhydride, which can sometimes suppress the Cannizzaro reaction.[2]

Question 2: My final product seems to be decarboxylating upon purification. How can I prevent this?

Answer:

Decarboxylation, the loss of CO2 from the carboxylic acid group, is a potential side reaction for cinnamic acids, especially at elevated temperatures.

  • Causality: The stability of the resulting carbanion or the formation of a stable product drives the decarboxylation process. While this compound is relatively stable, prolonged heating, particularly in the presence of certain catalysts or impurities, can induce decarboxylation to yield 2-vinylbenzaldehyde.

  • Troubleshooting Protocol:

    • Purification Method: Avoid purification methods that require high temperatures, such as distillation. Recrystallization from a suitable solvent system at the lowest effective temperature is the preferred method.[6][7]

    • pH Control During Workup: During the acidic workup to precipitate the product, avoid excessively high concentrations of strong acids and prolonged exposure, as this can sometimes promote side reactions.

    • Drying Conditions: Dry the purified product under vacuum at a mild temperature (e.g., 40-50°C) to remove residual solvent without inducing decarboxylation.

II. Knoevenagel Condensation Route

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine.[8]

Question 3: The yield of my Knoevenagel condensation is low, and I have a complex mixture of products. What are the likely side reactions?

Answer:

When using 2-formylbenzaldehyde in a Knoevenagel condensation with malonic acid, several side reactions can occur, leading to a complex product mixture.

  • Causality:

    • Self-Condensation of 2-Formylbenzaldehyde: Similar to the Perkin reaction, the basic conditions of the Knoevenagel condensation can induce a Cannizzaro reaction of the starting material.

    • Michael Addition: The product, this compound, is a Michael acceptor. The enolate of malonic acid can potentially add to the β-carbon of the product, leading to the formation of a more complex dicarboxylic acid derivative.

    • Intramolecular Reactions: The presence of both a formyl group and a carboxylic acid in the product opens up the possibility of intramolecular cyclization, especially under certain workup or purification conditions.

  • Troubleshooting Protocol:

    • Catalyst Choice: The choice of base is critical. Weak amine bases like piperidine or pyridine are commonly used.[9] Using a stronger base like sodium hydroxide will significantly favor the Cannizzaro reaction.

    • Reaction Temperature: Knoevenagel condensations are often performed at milder temperatures than Perkin reactions. Running the reaction at room temperature or with gentle heating (e.g., 60-80°C) can help to minimize side reactions.[10]

    • Doebner Modification: The Doebner modification of the Knoevenagel condensation, which uses pyridine as both the solvent and catalyst, often leads to in-situ decarboxylation of the intermediate to directly yield the cinnamic acid.[8] This can be a cleaner method.

    • Workup Procedure: After the reaction is complete, quenching with a mild acid to neutralize the basic catalyst is important. A careful extraction and recrystallization are then necessary to isolate the desired product from any side products.

III. Wittig Reaction Route

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes using a phosphorus ylide. For the synthesis of this compound, 2-formylbenzaldehyde would be reacted with a stabilized ylide such as (carboxymethylene)triphenylphosphorane.[11][12]

Question 4: My Wittig reaction is not going to completion, and I have difficulty separating my product from a white, crystalline byproduct. What is happening?

Answer:

The white, crystalline byproduct is almost certainly triphenylphosphine oxide , a notorious byproduct of the Wittig reaction. The incomplete reaction could be due to several factors.

  • Causality:

    • Ylide Generation: If you are generating the ylide in situ, incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active nucleophile and thus an incomplete reaction.

    • Ylide Reactivity: Stabilized ylides, like the one required for this synthesis, are less reactive than unstabilized ylides. This can lead to slower reaction times and the need for more forcing conditions.

    • Triphenylphosphine Oxide Solubility: Triphenylphosphine oxide is often soluble in the same organic solvents as the desired product, making its removal by simple extraction challenging.

  • Troubleshooting Protocol:

    • Ylide Preparation: If preparing the ylide, ensure you are using a sufficiently strong, non-nucleophilic base (e.g., n-butyllithium, sodium hydride) under strictly anhydrous conditions.

    • Reaction Conditions: For reactions with stabilized ylides, gentle heating may be required to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Purification Strategy for Triphenylphosphine Oxide Removal:

      • Recrystallization: Carefully choose a recrystallization solvent system where the solubility of this compound and triphenylphosphine oxide differ significantly. For example, a mixture of ethanol and water can be effective, as the more polar carboxylic acid may crystallize out upon cooling while the less polar phosphine oxide remains in solution.

      • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating the polar carboxylic acid from the less polar triphenylphosphine oxide.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the double bond in this compound?

A1: In all three of the discussed synthetic methods, the trans (E) isomer is the thermodynamically more stable and, therefore, the major product. Stabilized Wittig ylides, in particular, strongly favor the formation of the E-alkene.[12]

Q2: How can I confirm the identity and purity of my this compound?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy: 1H NMR is invaluable. You should see characteristic signals for the aldehyde proton (~10 ppm), the vinyl protons (as doublets with a large coupling constant, ~16 Hz, indicative of a trans relationship), and the aromatic protons. 13C NMR will show distinct peaks for the carboxylic acid carbonyl, the aldehyde carbonyl, and the olefinic carbons.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the O-H of the carboxylic acid, the C=O of the carboxylic acid and the aldehyde, and the C=C of the alkene.

Q3: Are there any specific safety precautions I should take when working with 2-formylbenzaldehyde?

A3: Yes. 2-Formylbenzaldehyde is an irritant. It is important to handle it in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.

Visualizing the Synthetic Pathways and Potential Pitfalls

To better understand the relationships between the starting materials, products, and side products, the following diagrams illustrate the key reaction pathways.

Perkin_Reaction 2-Formylbenzaldehyde 2-Formylbenzaldehyde Perkin Condensation Perkin Condensation 2-Formylbenzaldehyde->Perkin Condensation Major Pathway Cannizzaro Reaction Cannizzaro Reaction 2-Formylbenzaldehyde->Cannizzaro Reaction Side Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Perkin Condensation Sodium Acetate Sodium Acetate Sodium Acetate->Perkin Condensation This compound (Product) This compound (Product) Perkin Condensation->this compound (Product) 2-Formylbenzoic Acid 2-Formylbenzoic Acid Cannizzaro Reaction->2-Formylbenzoic Acid 2-Formylbenzyl Alcohol 2-Formylbenzyl Alcohol Cannizzaro Reaction->2-Formylbenzyl Alcohol Knoevenagel_Condensation 2-Formylbenzaldehyde 2-Formylbenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 2-Formylbenzaldehyde->Knoevenagel Condensation Major Pathway Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Condensation Piperidine/Pyridine Piperidine/Pyridine Piperidine/Pyridine->Knoevenagel Condensation This compound (Product) This compound (Product) Knoevenagel Condensation->this compound (Product) Michael Adduct Michael Adduct Knoevenagel Condensation->Michael Adduct Side Reaction Cannizzaro Products Cannizzaro Products Knoevenagel Condensation->Cannizzaro Products Side Reaction

Caption: Knoevenagel Condensation: Potential side products.

Wittig_Reaction 2-Formylbenzaldehyde 2-Formylbenzaldehyde Wittig Reaction Wittig Reaction 2-Formylbenzaldehyde->Wittig Reaction Phosphorus Ylide Phosphorus Ylide Phosphorus Ylide->Wittig Reaction This compound (Product) This compound (Product) Wittig Reaction->this compound (Product) Triphenylphosphine Oxide (Byproduct) Triphenylphosphine Oxide (Byproduct) Wittig Reaction->Triphenylphosphine Oxide (Byproduct)

Caption: Wittig Reaction: Product and major byproduct.

References

  • Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Justus Liebigs Annalen der Chemie, 88(1), 129-130.
  • Sathee, J. (n.d.). Perkin Reaction Mechanism. Sathee Jee.
  • Wikipedia contributors. (2023, November 28). Perkin reaction. In Wikipedia, The Free Encyclopedia.
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Journal of Organic and Inorganic Chemistry.
  • Costin, C., et al. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(3), 435-443.
  • Nyugen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions. Journal of Chemical Education, 84(1), 119.
  • Fieser, L. F. (1957). α-PHENYLCINNAMIC ACID. Organic Syntheses, 37, 86.
  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts.
  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction.
  • Kadrowski, B. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video]. YouTube.
  • Starkey, L. (n.d.). 27. A Solvent Free Wittig Reaction. Cal Poly Pomona.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Desai, K. R., et al. (1940). The condensation of aldehydes with malonic acid. Journal of the Indian Chemical Society, 17(2), 113-118.
  • Bolm, C., et al. (2005). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 7(6), 1149-1151.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions.
  • ResearchGate. (2016, October 16). (PDF) A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
  • Allen, C. F. H., & Spangler, F. W. (1941). Malonic acid, benzal-, diethyl ester. Organic Syntheses, 21, 14.
  • Gonzalez-Lopez, J. A., et al. (2020). Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. Molecules, 25(21), 5021.
  • Singh, A., et al. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science, Engineering and Technology, 4(9), 239-244.
  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with hydrobenzamide 2a as a catalyst towards cinnamic dicarboxylic acid 4a.
  • Addadi, L., et al. (2003). Remarkably high homoselectivity in [2 + 2] photodimerization of trans-cinnamic acids in multicomponent systems. Photochemical & Photobiological Sciences, 2(7), 743-746.
  • NC hem. (2023, February 24). CINNAMIC ACID, PERKIN REACTION.#ncchem [Video]. YouTube.
  • Kadrowski, B. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab [Video]. YouTube.
  • Kadrowski, B. (2020, October 29). Recrystallization of Cinnamic acid and Tryptamine Part I [Video]. YouTube.

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Technical Support Center: Preventing Unwanted Polymerization of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Formylcinnamic acid. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule. This compound is a valuable building block in organic synthesis, prized for its aldehyde and α,β-unsaturated carboxylic acid moieties which allow for a wide array of chemical transformations.[1] However, this same structural richness makes it susceptible to unwanted polymerization, which can compromise experimental results and lead to loss of valuable material.

This guide provides in-depth, field-proven insights into the causes of this compound polymerization and offers robust, validated protocols to ensure its stability during storage and experimental use.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample turning into an insoluble solid, viscous oil, or failing to dissolve?

This is a classic sign of polymerization. This compound contains two primary functionalities prone to reaction: a polymerizable carbon-carbon double bond (alkene) and a reactive aldehyde (formyl group). Polymerization can occur through two main pathways:

  • Free-Radical Polymerization: The alkene group in the cinnamic acid backbone can undergo chain-reaction polymerization, similar to common monomers like styrene and acrylates.[2] This process is typically initiated by free radicals, which can be generated by heat, ultraviolet (UV) light, or trace impurities like peroxides. The result is the formation of long-chain polymers, drastically altering the material's physical properties.

  • Condensation Reactions: The aldehyde group is highly reactive. Under certain conditions (particularly with heat or in the presence of acid/base catalysts), it can participate in intermolecular reactions like aldol-type condensations.[3][4] In these reactions, molecules of this compound react with each other to form larger oligomers or polymers, leading to insolubility.

The diagram below illustrates these potential degradation pathways.

G cluster_main This compound Monomer cluster_triggers Initiating Conditions cluster_pathways Polymerization Pathways cluster_product Degradation Product Monomer C₁₀H₈O₃ (Stable Monomer) Heat Heat Light UV Light Oxygen Oxygen / Peroxides Catalysts Strong Acid/Base Radical Free-Radical Polymerization (via Alkene) Heat->Radical Condensation Aldol-Type Condensation (via Aldehyde) Heat->Condensation Light->Radical Oxygen->Radical Catalysts->Condensation Polymer Insoluble Polymer / Oligomers (Viscous Oil or Solid) Radical->Polymer Condensation->Polymer

Caption: Potential pathways for this compound polymerization.

Q2: What are the best practices for storing this compound to ensure its long-term stability?

Proper storage is the most critical first step in preventing polymerization. The goal is to mitigate exposure to all potential triggers. Based on supplier safety data sheets and the compound's chemical nature, we recommend a multi-faceted approach.[5][6][7]

ParameterRecommendationRationale
Temperature -20°C for long-term storage. [5]Significantly slows down the rate of all chemical reactions, including the initiation and propagation steps of polymerization. For short-term use, 4°C is acceptable.[6]
Atmosphere Store under an inert atmosphere (Nitrogen or Argon). [6]Prevents exposure to oxygen, which can form peroxides over time. Peroxides are potent initiators of free-radical polymerization.
Light Store in an amber or opaque vial. Protects the compound from UV and visible light, which can provide the energy to initiate photopolymerization or generate free radicals.[8]
Container Use a tightly sealed, properly labeled container. [7]Prevents moisture ingress and contamination. Ensure the cap is rated for low-temperature storage to maintain a proper seal.
Purity Use high-purity material. Trace metal ions or other contaminants from synthesis can sometimes act as catalysts for degradation or polymerization.
Q3: Can I use chemical inhibitors to prevent polymerization during a reaction?

Yes, adding a chemical inhibitor is a highly effective strategy, especially for reactions that require elevated temperatures or extended reaction times. Inhibitors function by scavenging free radicals, effectively terminating the chain reaction before a polymer can form.[9]

InhibitorTypical ConcentrationMechanism & Use Case
BHT (Butylated Hydroxytoluene) 50 - 200 ppmA phenolic antioxidant that acts as a potent radical scavenger. It is an excellent choice for adding directly to reaction mixtures due to its good solubility in many organic solvents.
Hydroquinone (HQ) 100 - 500 ppmA very common and effective inhibitor. Note: Its inhibitory action often requires the presence of trace oxygen. Best for reactions run with air/oxygen bubbling if compatible.
MEHQ (Monomethyl Ether of Hydroquinone) 100 - 500 ppmSimilar to HQ but with better solubility in less polar solvents and lower volatility. Often shipped pre-mixed in commercial monomers.
TEMPO 50 - 200 ppmA stable free radical that effectively traps carbon-centered radicals. It is highly efficient and does not require oxygen to function, making it ideal for reactions run under a strictly inert atmosphere.[9]

Protocol for Adding an Inhibitor:

  • Choose an inhibitor that is soluble in your reaction solvent and will not interfere with your desired chemical transformation.

  • Prepare a dilute stock solution of the inhibitor (e.g., 1 mg/mL) in the reaction solvent.

  • Add the required volume of the stock solution to your reaction mixture along with the this compound at the start of the experiment.

Troubleshooting Guides for Common Reactions

Even with proper storage, the conditions of a chemical reaction can induce polymerization. Here are protocols for minimizing this risk in common synthetic applications.

Workflow: Decision Process for Handling this compound

G start Start: Using this compound check_temp Reaction at > 40°C? start->check_temp check_time Reaction Time > 8h? check_temp->check_time No action_inhibitor Add Radical Inhibitor (e.g., BHT, TEMPO) check_temp->action_inhibitor Yes check_base Using Strong Base (e.g., n-BuLi, NaH)? check_time->check_base No action_inert Work under Inert Gas (N₂ or Ar) check_time->action_inert Yes action_mild_base Use Mild Base if possible (e.g., DABCO, Piperidine) check_base->action_mild_base Yes action_protect Protect Reaction from Light check_base->action_protect No action_inert->check_base action_inhibitor->check_time action_mild_base->action_protect run_rxn Proceed with Reaction action_protect->run_rxn

Caption: Decision workflow for minimizing polymerization risk.

Case 1: Knoevenagel Condensation

This reaction involves the aldehyde of this compound reacting with an active methylene compound, typically catalyzed by a weak base.[10]

  • Problem: The basic conditions, especially with heat, can promote self-condensation side reactions or polymerization of the cinnamic acid backbone.

  • Solution Protocol:

    • Catalyst Choice: Use the mildest possible base that effectively catalyzes your reaction. Catalytic amounts of bases like piperidine, pyridine, or DABCO are preferable to stoichiometric amounts of stronger bases like NaOH or KOH.[11]

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. If possible, run the reaction at room temperature, even if it takes longer.

    • Order of Addition: Add the this compound slowly to the solution containing the active methylene compound and the base catalyst. This keeps the instantaneous concentration of the aldehyde low.

    • Inert Atmosphere: While not strictly necessary to prevent condensation, running under nitrogen is good practice to prevent any radical polymerization initiated by air, especially if heating is required.

Case 2: Wittig Reaction

This reaction converts the aldehyde group into an alkene using a phosphorus ylide.[12][13]

  • Problem: The generation of the ylide often requires a strong base (e.g., n-BuLi, NaH, KHMDS), which can potentially deprotonate other parts of the molecule or catalyze side reactions.

  • Solution Protocol:

    • Pre-form the Ylide: Always generate the ylide in a separate step. First, treat the phosphonium salt with the strong base in an appropriate solvent (e.g., THF, ether) at a low temperature (e.g., 0°C to -78°C).

    • Controlled Addition: Once the ylide is fully formed (often indicated by a color change), cool the ylide solution (e.g., to 0°C or lower) and slowly add a solution of this compound dropwise. This ensures the aldehyde reacts with the ylide before it can be exposed to any residual strong base or undergo self-reaction.

    • Maintain Low Temperature: Keep the reaction temperature low throughout the addition and for a period afterward before allowing it to slowly warm to room temperature if necessary.

    • Quenching: Quench the reaction carefully (e.g., with saturated aq. NH₄Cl) once complete to neutralize any remaining reactive species.

Case 3: Esterification / Amidation of the Carboxylic Acid

These reactions modify the carboxylic acid group and may require acidic catalysts or heat.

  • Problem: Standard Fischer esterification conditions (strong acid + heat) are highly likely to induce polymerization.

  • Solution Protocol:

    • Use Mild Coupling Agents: Avoid harsh conditions by using modern coupling agents that work at room temperature. Reagents like DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine), or HATU are excellent choices.

    • Acid Chloride Formation: If an acid catalyst is unavoidable, a better route is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride at room temperature. The highly reactive acid chloride can then be reacted with the desired alcohol or amine at low temperature (e.g., 0°C) with a non-nucleophilic base like triethylamine, avoiding heat and strong acids altogether.

    • Protect from Light: As with all reactions involving this compound, ensure the reaction vessel is wrapped in foil to protect it from light.

By implementing these storage, handling, and experimental protocols, you can significantly enhance the stability of this compound, ensuring the integrity of your starting material and the success of your synthetic endeavors.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet. Link (URL provided for a representative Cinnamic Acid SDS, as specific this compound SDS may vary but principles are similar).
  • Guan, G., et al. (2011). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - PubMed Central. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • ResearchGate. (2025). (PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review. [Link]
  • Wikipedia. (n.d.). Aldol condensation.
  • PubMed. (2021). Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH. [Link]
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
  • Master Organic Chemistry. (2022).
  • Wikipedia. (n.d.). Wittig reaction.
  • Organic Chemistry Portal. (n.d.). Aldol Condensation.
  • ACS Publications. (2018).
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
  • Chemistry LibreTexts. (2023).
  • Go-Get-It. (2018).
  • PubMed. (2014). Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice. [Link]
  • Khan Academy. (n.d.). Aldol condensation.
  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]
  • IntechOpen. (2018).
  • Asian Journal of Chemistry. (2017).
  • MDPI. (2023).
  • Royal Society of Chemistry. (2024).
  • YouTube. (2024).
  • BioRuler. (n.d.). 2-Formyl Cinnamic Acid.
  • OUCI. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents. [Link]
  • PubChem. (n.d.). This compound.
  • PMC - NIH. (2023).
  • BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
  • MDPI. (2020).
  • MDPI. (2013). Mechanism Studies of LCP Synthesis. [Link]

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Technical Support Center: Enhancing the Purity of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Formylcinnamic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile bifunctional molecule. Achieving high purity is critical for ensuring reproducible results in downstream applications, from API synthesis to materials science. This guide provides in-depth, field-proven insights into troubleshooting common purification challenges in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses foundational questions regarding the nature of this compound and its common impurities.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most prevalent methods are variations of the Wittig reaction or Perkin/Knoevenagel condensations.

  • From Wittig-type Reactions: If you are reacting a phosphorus ylide with 2-formylbenzaldehyde (or a related precursor), the most common impurities are:

    • Triphenylphosphine oxide (TPPO): A ubiquitous and often troublesome byproduct of the Wittig reaction.[1] Its removal is a primary purification challenge.

    • Unreacted Starting Materials: Residual 2-formylbenzaldehyde or the phosphonium salt can persist if the reaction does not go to completion.

    • (Z)-isomer: While the (E)-isomer (trans) of this compound is typically the thermodynamically favored product, some amount of the (Z)-isomer (cis) may be formed, depending on the reaction conditions and the nature of the ylide used.[2]

  • From Condensation Reactions (Perkin/Knoevenagel): Condensation of 2-formylbenzaldehyde with acetic anhydride or malonic acid derivatives can leave behind:

    • Unreacted Aldehyde: Residual 2-formylbenzaldehyde.

    • Side-Products: Self-condensation products of the aldehyde or anhydride may occur under harsh basic or acidic conditions.[3]

  • General Impurities (Route-Independent):

    • Oxidation Products: The aldehyde moiety is susceptible to oxidation, which could yield 2-carboxycinnamic acid.

    • Residual Solvents: Solvents used in the reaction or initial work-up can be trapped in the crude solid.

Q2: My this compound sample is degrading. What are the stability concerns?

A2: this compound contains two potentially reactive functional groups: an aldehyde and an α,β-unsaturated carboxylic acid. Key stability concerns include:

  • Photodegradation: The conjugated system can absorb UV light, potentially leading to (E/Z) isomerization or polymerization, especially in solution and upon prolonged exposure to light.[4] It is advisable to store the compound, both in solid form and in solution, protected from light.

  • Oxidation: The aldehyde group is prone to air oxidation, forming the corresponding carboxylic acid. This process can be accelerated by heat and light. Storing the solid under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (4°C) is recommended for long-term stability.[5]

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decarboxylation or polymerization.[6][7] This is a critical consideration during purification steps like recrystallization from high-boiling solvents.

Part 2: Troubleshooting Purification Workflows

This section provides a decision-making framework and detailed troubleshooting for the most effective purification techniques.

Q3: How do I choose the best purification technique for my crude this compound?

A3: The optimal technique depends on the nature and quantity of the impurities. The following decision tree provides a logical workflow for selecting a method. For a compound like this compound, a multi-step approach combining an extractive work-up followed by recrystallization is often most effective.

Purification_Decision_Tree start Crude this compound impurity_check Primary Impurity Type? start->impurity_check neutral Neutral (e.g., TPPO, unreacted aldehyde) impurity_check->neutral Predominantly Neutral acidic Acidic / Polar (e.g., isomers, related acids) impurity_check->acidic Predominantly Acidic/Polar extraction Acid-Base Extraction neutral->extraction recrystallization Recrystallization acidic->recrystallization post_extraction_check Purity >95%? extraction->post_extraction_check chromatography Column Chromatography recrystallization->chromatography Impurities persist final_product High-Purity Product (>98%) recrystallization->final_product chromatography->final_product post_extraction_check->recrystallization No post_extraction_check->final_product Yes

Caption: Decision tree for selecting a purification strategy.

Technique 1: Acid-Base Extraction

Q4: I performed a Wittig reaction. How can I efficiently remove the triphenylphosphine oxide (TPPO) and unreacted aldehyde?

A4: Acid-base extraction is the most powerful technique for this specific problem.[8][9] It leverages the acidic nature of the carboxyl group to separate it from neutral impurities like TPPO and 2-formylbenzaldehyde. The underlying principle is the conversion of the water-insoluble carboxylic acid into a water-soluble carboxylate salt.[10]

Acid_Base_Extraction_Workflow cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Phase Separation cluster_2 Step 3: Isolation start Crude Product (in Organic Solvent, e.g., EtOAc) sep_funnel Separatory Funnel: Add aq. NaHCO₃ Solution start->sep_funnel shake Stopper, Shake & Vent CO₂ sep_funnel->shake layers Allow Layers to Separate shake->layers organic_layer Organic Layer: Contains Neutral Impurities (TPPO, Aldehyde) layers->organic_layer aqueous_layer Aqueous Layer: Contains Sodium 2-Formylcinnamate (Water-Soluble Salt) layers->aqueous_layer reacidify Collect Aqueous Layer, Cool in Ice Bath, Add 6M HCl until pH ~2 aqueous_layer->reacidify precipitate Pure this compound Precipitates as a Solid reacidify->precipitate filter Collect by Vacuum Filtration, Wash with Cold Water, Dry precipitate->filter

Caption: Workflow for purification via acid-base extraction.

Q5: Why should I use a weak base like sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH)?

A5: Using a weak base like sodium bicarbonate is a crucial detail for ensuring the integrity of your molecule.[11] While a strong base like NaOH would also deprotonate the carboxylic acid, it poses a significant risk of promoting unwanted side reactions. Specifically, the aldehyde group in your molecule could undergo a base-catalyzed self-condensation (an aldol reaction), creating dimeric impurities that are difficult to remove. Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid but generally not strong enough to initiate these side reactions, making it a safer and more selective choice.

Technique 2: Recrystallization

Q6: My product from acid-base extraction still shows minor impurities on an HPLC trace. Can I improve the purity further?

A6: Yes, recrystallization is the ideal next step for removing small amounts of structurally similar impurities.[12] The success of recrystallization hinges on selecting an appropriate solvent system where the compound has high solubility when hot and low solubility when cold.[13][14]

Q7: What is a good starting solvent for recrystallizing this compound?

A7: A good starting point is a mixed solvent system, which offers high tunability. An ethanol/water or isopropanol/water system is often effective for polar molecules like this. The general procedure is to dissolve the crude solid in the minimum amount of hot alcohol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. A drop or two of hot alcohol should clarify it again. Slow cooling should then induce crystallization.[13]

Solvent SystemBoiling Point (°C)Rationale & Comments
Ethanol/Water ~78-100Excellent choice. Ethanol dissolves the compound well at reflux, while water is a strong anti-solvent. Provides clean crystal formation.
Isopropanol/Water ~82-100Similar to ethanol/water. Isopropanol is slightly less polar and may offer different selectivity for impurity exclusion.
Ethyl Acetate/Hexane ~60-77A less polar option. Good for removing more polar impurities that might remain soluble. Requires careful control to prevent oiling out.
Toluene ~111A single-solvent option. Its higher boiling point can increase solubility but also carries a risk of thermal degradation if heated for too long.

Q8: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's wrong?

A8: "Oiling out" is a common problem that occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.[14] Essentially, the compound comes out of solution as a liquid instead of a solid crystal lattice.

Troubleshooting Steps:

  • Add More "Good" Solvent: Your solution is likely too supersaturated. Add a small amount of the hot "good" solvent (e.g., ethanol) back into the hot mixture until the oil redissolves completely.

  • Cool More Slowly: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Gradual cooling is critical for proper crystal formation.[15]

  • Lower the Saturation Temperature: Try using a larger total volume of solvent. This will lower the temperature at which the solution becomes saturated, hopefully to a point below the compound's melting point in the mixture.

Technique 3: Column Chromatography

Q9: My this compound is streaking badly on my silica gel TLC plate. How can I get clean separation by column chromatography?

A9: This is a classic issue when running carboxylic acids on standard silica gel.[16] The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica surface, leading to a mixture of protonated and deprotonated states during elution. This causes the characteristic "streaking" or "tailing" that ruins separation.

The Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[16][17] This acidic modifier ensures that your compound remains fully protonated, minimizing its interaction with the silica and allowing it to move as a sharp, well-defined band.

Part 3: Purity Assessment

Q10: How can I confidently assess the final purity of my this compound?

A10: A combination of techniques is required to provide a comprehensive purity profile.[18] No single method is sufficient.

TechniqueInformation ProvidedAcceptance Criteria (Typical)
HPLC-UV Quantitative purity (% area); detection of non-volatile impurities.[19]>98% purity by area normalization. Peak purity index ≥0.995.[19]
¹H NMR Structural confirmation; detection of proton-containing impurities (e.g., residual solvents, isomers).Spectrum matches the expected structure. No observable impurity peaks (>1-2%). Integration is correct.
LC-MS Confirmation of molecular weight; identification of unknown impurities by mass.[19]Major peak shows the correct mass-to-charge ratio (m/z) for [M-H]⁻ or [M+H]⁺.
Melting Point Indicator of purity. Impurities depress and broaden the melting range.[15][20]Sharp melting point range (e.g., within 1-2°C) consistent with literature values.

References

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link][10]
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link][11]
  • Wikipedia. (n.d.). Acid–base extraction. [Link][8]
  • ResearchGate. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. [Link][22]
  • PubMed Central. (2016). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. [Link][23]
  • ResearchGate. (2016). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. [Link][24]
  • The Royal Society of Chemistry. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • ResearchGate. (2018).
  • PubMed. (2015). Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice. [Link][4]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link][1]
  • Wikipedia. (n.d.). Wittig reaction. [Link][2]
  • University of Wisconsin-Madison. (n.d.).
  • Organic-Reaction.com. (n.d.). Wittig Reaction - Common Conditions. [Link]
  • Chemistry LibreTexts. (2021). 2.
  • University of Pittsburgh. (2007). The Wittig Reaction. [Link]
  • University of Massachusetts Lowell. (2014). Chem 267.
  • Google Patents. (1992). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
  • PubChem. (n.d.). This compound. [Link]
  • MDPI. (2021). Content and Stability of Hydroxycinnamic Acids during the Production of French Fries Obtained from Potatoes of Varieties with Light-Yellow, Red and Purple Flesh. [Link][6]
  • The Royal Society of Chemistry. (n.d.).
  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link][18]
  • Bartleby. (n.d.). Recrystallization Of Cinnamic Acid Lab Report. [Link][15]
  • PubMed. (2008). Purification of hydroxyanthraquinones and cinnamic acid from the roots of Rheum officinale Baill. [Link][17]
  • Cytiva. (n.d.).
  • Veeprho. (n.d.).
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link][7]
  • Green Chemistry (RSC Publishing). (2018).
  • Pharmaffiliates. (n.d.). cinnamic acid and its Impurities. [Link]

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Removal of unreacted starting materials from 2-Formylcinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Formylcinnamic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted starting materials and other impurities from this valuable synthetic intermediate. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My final this compound product is contaminated with the starting 2-halobenzaldehyde. What is the most effective way to remove it?

This is a common issue, particularly when a slight excess of the aldehyde is used to drive the reaction to completion. The key to an effective separation lies in the distinct chemical properties of your acidic product and the neutral aldehyde starting material.

Expert Insight: The carboxylic acid moiety in this compound makes it readily soluble in aqueous basic solutions, where it forms a salt. In contrast, the starting 2-halobenzaldehyde, being a neutral organic molecule, will not react with the base and will remain in an organic solvent. This difference is the foundation of a liquid-liquid acid-base extraction.[1]

Troubleshooting Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Ensure all solid material is fully dissolved.

  • Base Extraction: Transfer the organic solution to a separatory funnel and add a 1-2 M aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

  • Mixing and Separation: Shake the funnel vigorously to ensure thorough mixing of the two phases, remembering to vent frequently. Allow the layers to separate. The deprotonated 2-formylcinnamate salt will move into the aqueous layer, while the 2-halobenzaldehyde remains in the organic layer.

  • Isolation: Drain the lower organic layer. If using DCM, this will be your bottom layer. Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to maximize the recovery of your product.

  • Re-acidification: Combine all aqueous layers in a beaker and cool in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.[1]

  • Final Steps: Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Q2: I'm struggling with residual acrylic acid or its ester in my product. How can I get rid of it?

Acrylic acid is volatile and water-soluble, while its esters are typically volatile liquids. Several methods can be employed, often in combination, to remove these impurities.

Expert Insight: The choice of method depends on the scale of your reaction and the specific acrylate used. For small amounts of acrylic acid, a simple aqueous wash may suffice. For larger quantities or more stubborn esters, a combination of techniques may be necessary.

Troubleshooting Strategies:
  • Aqueous Washes: If the impurity is acrylic acid, washing the organic solution of your crude product with water or a mild brine solution can effectively remove it.

  • Distillation/Evaporation: If an acrylate ester (like ethyl acrylate) was used, it can often be removed along with the reaction solvent under reduced pressure using a rotary evaporator, provided it is sufficiently volatile.

  • Acid-Base Extraction: The acid-base extraction detailed in Q1 is also effective for removing unreacted acrylic acid, as it will be extracted into the aqueous base along with the this compound. However, subsequent purification steps like recrystallization will be crucial to separate the two acids.

Q3: My this compound has a persistent color, possibly from catalyst residues. What's the best approach for decolorization and purification?

Palladium catalysts used in Heck coupling reactions can sometimes lead to colored impurities in the final product. Recrystallization is a powerful technique for both purification and removal of colored impurities.[2][3][4]

Expert Insight: Recrystallization works on the principle that the desired compound and the impurities have different solubilities in a given solvent system.[2] The goal is to find a solvent that dissolves your this compound well at high temperatures but poorly at low temperatures.

Troubleshooting Protocol: Recrystallization
  • Solvent Selection: Test various solvents to find the ideal one. Good candidates for cinnamic acid derivatives include ethanol-water mixtures, ethyl acetate, or methyl ethyl ketone.[5][6] A good solvent will dissolve the crude product when hot but allow for the formation of crystals upon cooling.[2][3]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude this compound until it just dissolves. This creates a saturated solution.[3]

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask, as this will promote the growth of larger, purer crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to dry completely.[7]

Solvent SystemBoiling Point (°C)Notes
Ethanol/Water (4:1)~80A common and effective choice for many cinnamic acid derivatives.[5]
Ethyl Acetate77.1Good for moderately polar compounds.
Methyl Ethyl Ketone79.6Can be effective when other solvents fail.[6]
Toluene110.6Higher boiling point, useful for less soluble compounds.
Q4: Acid-base extraction and recrystallization are not giving me the desired purity. What other techniques can I try?

When impurities have similar properties to your product, more advanced techniques like column chromatography may be necessary.

Expert Insight: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).[8][9] For this compound, which is a polar compound, a polar stationary phase like silica gel is appropriate.

Workflow: Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column 1. Pack Column (Silica Gel Slurry) prep_sample 2. Prepare Sample (Dissolve crude product in minimum solvent) load_sample 3. Load Sample (Carefully add to top of silica) prep_sample->load_sample elute 4. Elute with Solvent System (e.g., Hexane:Ethyl Acetate gradient) load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine evaporate 8. Evaporate Solvent combine->evaporate end end evaporate->end Pure this compound

Sources

Technical Support Center: Byproduct Analysis in 2-Formylcinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-formylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. Here, we delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary methods for synthesizing this compound include the Heck reaction, the Wittig reaction, and the Knoevenagel condensation. Each route has its advantages and potential for specific byproduct formation.

Q2: I'm observing a lower-than-expected yield. What are the general contributing factors?

A2: Low yields can stem from several factors: incomplete reaction, degradation of starting material or product, and formation of byproducts. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to distinguish between these possibilities.

Q3: My final product has a low melting point and appears oily. What does this indicate?

A3: A low or broad melting point, or an oily product, strongly suggests the presence of impurities. These could be unreacted starting materials, solvent residues, or byproducts from side reactions. Purification, typically by recrystallization, is necessary.[1]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is an efficient and straightforward method for monitoring reaction progress. By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q5: What is the best general method for purifying crude this compound?

A5: Recrystallization is a highly effective and common method for purifying crude this compound.[1][2] The choice of solvent is critical and may require some optimization. A common approach involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then adding a co-solvent in which it is less soluble to induce crystallization upon cooling.

Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed troubleshooting for byproducts encountered in the most common synthetic pathways to this compound.

Heck Reaction Route

The Heck reaction provides a powerful method for C-C bond formation by coupling an aryl halide (e.g., 2-bromobenzaldehyde or 2-iodobenzaldehyde) with acrylic acid in the presence of a palladium catalyst.[3][4]

Diagram of the Heck Reaction Workflow:

Heck_Workflow A Reactants (2-halobenzaldehyde, acrylic acid) C Heck Coupling Reaction (Inert atmosphere, heat) A->C B Pd Catalyst & Base (e.g., Pd(OAc)2, PPh3, Et3N) B->C D Reaction Work-up (Acidification, Extraction) C->D E Crude this compound D->E F Purification (Recrystallization) E->F G Pure this compound F->G Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Wittig Reaction A Phosphonium Salt Ph3P+CH2CO2H Br- C Phosphorus Ylide Ph3P=CHCO2H A->C B Base (e.g., NaH, n-BuLi) B->C Deprotonation E Oxaphosphetane Intermediate C->E D 2-Formyl- benzaldehyde D->E [2+2] Cycloaddition F This compound + Triphenylphosphine Oxide E->F Cycloreversion

Caption: Mechanism of the Wittig reaction for the synthesis of this compound.

Common Problems and Byproduct Analysis:

Observed Problem Potential Byproduct/Cause Troubleshooting and Identification
Difficult purification, presence of a high-melting, phosphorus-containing solid. Triphenylphosphine oxide (Ph3P=O).Identification: This is the major byproduct of the Wittig reaction. It is often a white, crystalline solid. Solution: Triphenylphosphine oxide can often be removed by careful recrystallization from a suitable solvent system. Column chromatography can also be effective. [5]
Formation of the Z-isomer of this compound. Use of a non-stabilized ylide or inappropriate reaction conditions.Identification: The coupling constants (J-values) of the alkene protons in the 1H NMR spectrum can distinguish between the E (trans) and Z (cis) isomers. The trans isomer typically has a larger coupling constant (around 16 Hz) compared to the cis isomer (around 12 Hz). Solution: Use of a stabilized ylide generally favors the formation of the E-isomer.
Presence of unreacted 2-formylbenzaldehyde. Incomplete reaction or decomposition of the ylide.Identification: The characteristic aldehyde proton signal around 10 ppm in the 1H NMR spectrum will be present. Solution: Ensure the ylide is generated under anhydrous conditions, as it is sensitive to moisture. Use a slight excess of the ylide.
Knoevenagel Condensation Route

This reaction involves the condensation of an aldehyde (2-formylbenzaldehyde) with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. [6][7][8][9] Diagram of the Knoevenagel Condensation Workflow:

Knoevenagel_Workflow A Reactants (2-formylbenzaldehyde, malonic acid) C Knoevenagel Condensation (with decarboxylation) A->C B Base Catalyst (e.g., Piperidine, Pyridine) B->C D Reaction Work-up (Acidification, Filtration) C->D E Crude this compound D->E F Purification (Recrystallization) E->F G Pure this compound F->G Cyclization cluster_0 This compound cluster_1 Coumarin-3-carboxylic Acid A [Image of this compound structure] B [Image of Coumarin-3-carboxylic Acid structure] A->B Intramolecular Cyclization (e.g., acid/base, heat)

Caption: Potential intramolecular cyclization of this compound to form a coumarin byproduct.

Troubleshooting Intramolecular Cyclization:

  • Problem: Isolation of a byproduct identified as a coumarin derivative.

  • Identification:

    • 1H NMR: Disappearance of the aldehyde proton signal (~10 ppm) and the appearance of signals characteristic of the coumarin ring system.

    • IR: A shift in the carbonyl stretching frequency, often with the appearance of a lactone carbonyl band.

  • Prevention and Mitigation:

    • Protecting Groups: Protect the aldehyde group of 2-formylbenzaldehyde (e.g., as an acetal) before the olefination step. The protecting group can then be removed in a final step.

    • Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) to minimize the likelihood of cyclization.

    • Purification: If the coumarin byproduct does form, it can often be separated from the desired this compound by careful recrystallization or column chromatography due to differences in polarity and solubility.

Analytical Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring

  • Plate Preparation: Use silica gel-coated TLC plates.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). On the baseline of the TLC plate, spot the reaction mixture, the starting aldehyde, and (if available) a standard of this compound.

  • Elution: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, with a small amount of acetic acid to improve spot shape).

  • Visualization: Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate reaction progress.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common systems include ethanol/water or ethyl acetate/hexane.

  • Dissolution: In a flask, add the minimum amount of the hot primary solvent to dissolve the crude product completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Slowly add the second solvent (the one in which the product is less soluble) to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

References

  • Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. (URL not available)
  • Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. (URL not available)
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
  • 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applic
  • The preparation of coumarin-3-carboxylic acid. [Link]
  • A metal-free method for the facile synthesis of indanones via the intramolecular hydroacyl
  • www.rsc.org/njc. (URL not available)
  • Knoevenagel condens
  • Purification of Organic Compounds:
  • Novel Methods of Knoevenagel Condens
  • A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
  • Cinnamic acid, phenyl ester. [Link]
  • Heck reaction of aryl bromide with acrylic acid a . | Download Table. [Link]
  • Knoevenagel Condensation Doebner Modific
  • Recent advances in free radical cyclizations of 2-alkenyl benzaldehydes to synthesize benzocycloketones. [Link]
  • Wittig Reaction - Wittig Reagents (in situ). [Link]
  • Derivatives of α,β-dehydroamino acids: V. Intramolecular cyclization of 2-{2-[(Z)-1-Benzamido-2-phenylvinyl]acetamidomethyl}benzimidazole. [Link]
  • Derivatives of α,β-Dehydroamino Acids: V. Intramolecular Cyclization of 2-{2-[(Z)-1-Benzamido- 2-phenylvinyl]acetamidomethyl}benzimidazole. (URL not available)
  • The Knoevenagel Condens
  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]
  • Heck Reaction. [Link]
  • Recrystalliz
  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]
  • Intro to Organometallics: The Heck Reaction. [Link]
  • Controlling cyclization pathways in palladium(ii)
  • Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradi
  • Wittig Reaction Experiment Part 1, Prelab. [Link]
  • Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]
  • polymeriz
  • Preparation method of cinnamic acid or deriv
  • Synthesis and characterization of new deriv
  • Method for obtaining high-purity cinnamic acid.
  • Recrystallization Of Cinnamic Acid Lab Report. [Link]
  • Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. [Link]
  • This compound | C10H8O3 | CID 13628357. [Link]
  • The Heck coupling reaction of aryl bromides with styrene. | Download Table. [Link]
  • Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. [Link]
  • Study of the molecular and spatial structure of trans-cinnamic acid isolated from the hairy root culture of Scutellaria baicalen. [Link]
  • Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. [Link]
  • Novel cinnamic acid analogues: synthesis of aminotroponyl acrylates by Pd(ii)-catalysed C(sp2)
  • Liquid Chromatography-Mass Spectrometry for the Determin

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Technical Support Center: Catalyst Deactivation in 2-Formylcinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers and drug development professionals engaged in the synthesis of 2-Formylcinnamic acid and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning a critical challenge in this process: catalyst deactivation. The synthesis of this valuable intermediate, often accomplished via palladium-catalyzed methods like the Heck reaction, is highly dependent on the sustained activity of the catalyst.[1][2] Understanding and mitigating catalyst deactivation is paramount for achieving reproducible, high-yield results.

This guide is structured to address problems from both a reactive troubleshooting and a proactive preventative standpoint, grounded in established catalytic principles.

Section 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Issues

This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My Heck reaction for this compound synthesis has stalled. Initial conversion was observed, but it stopped before completion. What's the likely cause?

This is a classic symptom of catalyst deactivation during the reaction. While several factors could be at play, the most probable causes are catalyst poisoning or thermal degradation.

  • Causality - Catalyst Poisoning: The palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states, relies on vacant coordination sites to participate in the reaction.[3][4] Catalyst poisons are chemical species that bind strongly and often irreversibly to these active sites, effectively removing the catalyst from the catalytic cycle.[5][6][7] Even trace amounts of impurities in your starting materials (2-halobenzaldehyde, acrylic acid/ester) or solvent can be responsible.[5]

  • Causality - Thermal Degradation (Sintering): The active form of the catalyst often consists of nano-scale palladium particles. At elevated temperatures, these small particles can migrate and agglomerate into larger, less active crystals.[8][9] This process, known as sintering, drastically reduces the active surface area of the catalyst, causing a sharp drop in the reaction rate.[8][10]

Solution Workflow:

  • Analyze Reagents for Poisons: Review the source and purity of your starting materials. Commercial 2-formyl-iodobenzene or 2-formyl-bromobenzene can contain sulfur or phosphorus-based impurities from their own synthesis. Solvents like DMF, if not properly stored, can degrade to form amines, which can sometimes interfere with the catalyst.

  • Lower Reaction Temperature: While the Heck reaction often requires heat, excessive temperatures can accelerate both ligand degradation (if used) and palladium sintering. Attempt the reaction at the lower end of the recommended temperature range for your specific catalyst system.

  • Implement a Filtration Test: If you suspect poisoning from a solid impurity, pausing the reaction, filtering the hot solution through a pad of celite, and adding fresh catalyst to the filtrate can help diagnose the issue. If the reaction restarts, it indicates the presence of a poison in the original materials that was consumed by the initial catalyst charge.

Q2: I'm observing a significant amount of black precipitate in my reaction vessel. Is this related to my low yield?

Yes, this is a strong indicator of catalyst deactivation. The black precipitate is typically palladium black, which is highly aggregated, bulk palladium metal in the Pd(0) state.[2] Its formation signifies that the palladium has dropped out of the catalytic cycle.

  • Causality - Unstable Catalytic Species: In a healthy Heck cycle, the Pd(0) species is stabilized, often by phosphine ligands, preventing it from aggregating.[4] Deactivation occurs when:

    • Ligand Degradation: Phosphine ligands can be sensitive to oxidation or reaction with other components at high temperatures. Once the ligand is gone, the "naked" Pd(0) is unstable and precipitates.

    • Reductive Elimination Failure: The final step of the cycle is the reductive elimination of the product from the Pd(II) complex to regenerate the active Pd(0) species.[3][11] If this step is slow or inhibited, side reactions can lead to the formation of palladium clusters and eventually palladium black.

    • Base Issues: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[12] An inappropriate or weak base can lead to a buildup of an inactive palladium-hydride species, which can then decompose.

Preventative Measures:

  • Use Robust Ligands: If using a ligand, consider bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs), which form more stable complexes with palladium.

  • Ensure Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation of the catalyst and any sensitive ligands.

  • Optimize the Base: Ensure the base (e.g., triethylamine, potassium carbonate) is pure, dry, and used in the correct stoichiometric amount.[12] The choice of base can significantly impact catalyst stability.

Troubleshooting Workflow for Catalyst Deactivation

This diagram outlines a logical sequence for diagnosing the root cause of catalyst failure.

G Start Low Yield or Stalled Reaction Q1 Is black precipitate (Pd Black) visible? Start->Q1 Sintering Likely Cause: Sintering / Agglomeration Q1->Sintering Yes Poisoning Likely Cause: Poisoning or Fouling Q1->Poisoning No Action1 Troubleshoot Stability: - Check ligand integrity - Lower reaction temp - Ensure inert atmosphere Sintering->Action1 Action2 Troubleshoot Contamination: - Purify reagents/solvents - Check for known poisons - Use guard columns Poisoning->Action2

Caption: A decision tree for troubleshooting catalyst deactivation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of for a palladium-catalyzed Heck reaction?

Catalyst poisoning is a primary failure mode where impurities chemically deactivate the catalyst.[13] For palladium catalysts, vigilance is required for the following substances:

Poison ClassCommon ExamplesTypical SourceMitigation Strategy
Sulfur Compounds Thiols, sulfides, H₂SContaminants in aryl halides, solvents, or reagents derived from petroleum feedstocks.Use high-purity reagents; pass liquid reagents through a plug of activated alumina.
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Contamination from manufacturing equipment or impure starting materials.[5][6]Source reagents from reputable suppliers with clear specifications.
Strongly Coordinating Species Cyanides, phosphites, carbon monoxide (CO)Byproducts, degraded solvents, or atmospheric leaks (for CO).[6]Ensure a properly sealed, inert atmosphere; use fresh, high-quality solvents.
Halides (Excess) Excess Iodide (I⁻) or Bromide (Br⁻)Can arise from using a large excess of the aryl halide starting material.Use near-stoichiometric amounts of reagents; excess halide can form stable, inactive Pd(II) complexes.

Q2: How can I purify my reagents and solvents to extend catalyst life?

Proactive purification is one of the most effective strategies to prevent catalyst deactivation.

  • Solvents: Use anhydrous, degassed solvents. For solvents like DMF or NMP, which are commonly used in Heck reactions, it is best to use a freshly opened bottle or to purify them by standard laboratory procedures (e.g., distillation from a drying agent under reduced pressure).

  • Liquid Reagents: Liquid starting materials like acrylic acid esters can be passed through a short column of activated basic alumina to remove acidic impurities and potential sulfur-containing poisons.

  • Solid Reagents: Solid reagents like 2-formyl-iodobenzene or the base (e.g., K₂CO₃) should be of high purity. If caking or discoloration is observed, recrystallization (for the aryl halide) or drying in an oven (for the inorganic base) is recommended.

Q3: My catalyst is supported on carbon (Pd/C). Does this make it more or less susceptible to deactivation?

Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer the significant advantage of easy removal by filtration.[2] However, they are still susceptible to deactivation:

  • Poisoning: The active sites on the carbon support are just as vulnerable to poisons as in homogeneous systems.[8]

  • Fouling: The porous structure of the activated carbon can become blocked by polymeric byproducts or coke, preventing reactants from reaching the palladium sites.[8] This is known as pore-mouth poisoning.[6]

  • Leaching: A small amount of palladium can leach from the carbon support into the solution, especially under harsh conditions. This leached palladium may be the true catalytically active species, but it can also aggregate and precipitate as palladium black.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Heck Synthesis of Ethyl 2-Formylcinnamate

This protocol provides a baseline methodology. Researchers should optimize conditions based on their specific substrates and equipment.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq).

  • Reagent Addition: Add 2-formyl-iodobenzene (1.0 eq) and anhydrous, degassed DMF as the solvent.

  • Inerting: Purge the system with nitrogen for 15-20 minutes.

  • Reactant Loading: Add ethyl acrylate (1.2 eq) and triethylamine (1.5 eq) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of the Heck Catalytic Cycle and Deactivation Points

The following diagram illustrates the essential steps of the catalytic cycle and highlights where deactivation processes typically interfere.

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA Ar-Pd(II)-X L₂ Pd0->PdII_OA Oxidative Addition (+ Ar-X) Poisoned Poisoned Pd-Poison Pd0->Poisoned Poisoning Sintered Pd(0) Black (Inactive) Pd0->Sintered Aggregation PdII_Insert Alkene Complex PdII_OA->PdII_Insert Alkene Coordination PdII_OA->Poisoned Poisoning PdII_Elim R-Pd(II)-H L₂ PdII_Insert->PdII_Elim Migratory Insertion PdII_Elim->Pd0 β-Hydride Elimination & Reductive Elimination (+ Base, - HX)

Caption: The Palladium-catalyzed Heck cycle with key deactivation pathways.

References

  • Catalyst deactivation Common causes - AmmoniaKnowHow.
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC - NIH.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Catalyst poisoning - Wikipedia.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • Catalyst poison | Toxicity, Inhibition, Effects - Britannica.
  • Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024).
  • Palladium Cross Coupling Reactions 1. An Introduction - YouTube. (2020).
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. (2020).
  • Mechanisms of catalyst deactivation. | Download Table - ResearchGate.
  • Mechanisms of catalyst deactivation - SciSpace.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research.
  • Cinnamic acid derivatives - The Pharma Innovation Journal. (2019).
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - Beilstein Journal of Organic Chemistry.
  • Enzymatic synthesis of cinnamic acid derivatives - PubMed.
  • Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review - MDPI.
  • Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters.
  • Kinetics of deactivation on Cu/ZnO/Al2O3 methanol synthesis catalysts - ResearchGate. (2025).
  • Structure, Activity, and Deactivation Mechanisms in Double Metal Cyanide Catalysts for the Production of Polyols - RECERCAT. (2015).
  • The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - Johnson Matthey Technology Review. (1999).
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016).
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - NIH.
  • Heck Reaction - Chemistry LibreTexts. (2023).
  • Synthesis of Cinnamic Acid Derivatives - Atlantis Press.
  • Heck Reaction - Organic Chemistry Portal.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (2018).

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Technical Support Center: Optimizing Solvent Systems for 2-Formylcinnamic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in reactions involving 2-Formylcinnamic acid. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies, moving beyond simple protocols to explain the fundamental principles governing solvent selection for this versatile but reactive molecule.

The unique structure of this compound, featuring a carboxylic acid, an aldehyde, and an α,β-unsaturated system, presents both synthetic opportunities and challenges. The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction kinetics, pathway selection, and ultimately, the yield and purity of your target compound. This guide will help you navigate these complexities.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered in the lab. Each answer provides a diagnosis of the potential problem and a series of targeted solutions.

Issue 1: Poor Solubility and Heterogeneous Mixtures

Question: My this compound is not dissolving, or is crashing out during the reaction. What is causing this and how can I fix it?

Answer: This is a common initial hurdle. This compound has moderate polarity. While it is soluble in polar solvents like DMSO and Methanol, its solubility can be limited in less polar media or can change dramatically with temperature or as the reaction consumes the starting material.[1]

  • Causality: The carboxylic acid group can form strong intermolecular hydrogen bonds, making it resistant to dissolution in non-polar or weakly polar aprotic solvents. As a reaction proceeds, changes in the overall polarity of the mixture or the formation of less soluble intermediates or products can also lead to precipitation.

  • Troubleshooting Steps:

    • Consult a Solubility Table: Refer to the solvent property table below. Polar solvents, particularly aprotic ones like DMF and DMSO, are excellent starting points for achieving high concentrations.[1] Protic solvents like methanol and ethanol are also effective.[2]

    • Consider a Solvent Mixture: If a single solvent does not provide the desired properties (e.g., a polar solvent is required for solubility but a less polar one is better for the reaction mechanism), a co-solvent system can be effective. For instance, in quinolone synthesis, mixtures like DMSO/H₂O or EtOH/H₂O are sometimes employed.[3]

    • Gentle Heating: For many systems, gently heating the mixture can significantly improve solubility. However, be cautious, as excessive heat can promote side reactions like polymerization of the cinnamic acid double bond.[4]

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution without requiring high temperatures.

Issue 2: Low Reaction Yields

Question: My reaction is sluggish or giving a very low yield. Could the solvent be the primary cause?

Answer: Absolutely. The solvent's influence on reaction rate is profound and multifaceted. Low yields are often traced back to an inappropriate solvent environment that either slows the desired reaction or promotes competing side reactions.[5][6]

  • Causality & Solutions:

    • Transition State Stabilization: Many reactions proceed through charged or highly polar transition states. Polar solvents are crucial for stabilizing these transient species, thereby lowering the activation energy and increasing the reaction rate.[7][8] If your reaction is slow, consider switching to a more polar solvent. For instance, the Vilsmeier-Haack reaction, which involves a charged intermediate, shows significantly better yields in polar solvents like DMF compared to less polar ones like DCM.[7]

    • Reagent Activity: The solvent can modulate the reactivity of your nucleophiles or electrophiles. In SN2-type reactions, polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are known to solvate cations while leaving anions relatively "bare" and more nucleophilic, which can dramatically accelerate the reaction.[8][9] Conversely, polar protic solvents (e.g., water, alcohols) can form hydrogen bonds with strong nucleophiles, dampening their reactivity.[8]

    • Chemical Equilibrium: For reversible reactions, the solvent choice can shift the equilibrium. According to Le Châtelier's principle, removing a byproduct can drive the reaction forward. In esterifications, for example, using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water is a classic strategy to improve yields.[4]

Issue 3: Formation of Unexpected Byproducts

Question: I'm observing significant side product formation. How can solvent choice mitigate this?

Answer: Side product formation is often a direct consequence of the solvent's interaction with reactants, intermediates, or even the product itself.

  • Causality & Solutions:

    • Direct Solvent Participation: Protic solvents (alcohols, water) or nucleophilic solvents (amines) can directly react with the electrophilic centers of this compound, particularly the aldehyde group. For instance, alcohols can form hemiacetals or acetals with the aldehyde under acidic conditions. If these are undesired, switch to a non-reactive aprotic solvent like DMF, DMSO, THF, or a halogenated solvent like DCM.[7]

    • Promoting Undesired Pathways: The polarity of the solvent can influence regioselectivity or favor one reaction pathway over another.[7] For example, in a competition between SN2 and E2 reactions, increasing solvent polarity often favors the SN2 pathway.[9] If you are getting a mixture of products, a systematic screening of solvents with varying polarities is highly recommended.

    • Product Degradation: The aldehyde functional group can be sensitive to oxidation, especially at elevated temperatures in the presence of air. Using a de-gassed, anhydrous solvent under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.[5] Furthermore, some products may be unstable on silica gel during purification; neutralizing the silica gel with triethylamine or using an alternative stationary phase like alumina can sometimes help.[5]

Issue 4: Specific Reaction Guidance - Quinolone Synthesis

Question: What is the best solvent system for the cyclization of this compound derivatives to form quinolones?

Answer: The synthesis of quinolones and their derivatives is a major application for this substrate.[10] The optimal solvent depends on the specific reaction mechanism (e.g., Friedländer annulation, reductive cyclization).

  • Commonly Used Solvents & Rationale:

    • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): These high-boiling polar aprotic solvents are frequently used.[11][12] They are excellent at dissolving a wide range of organic molecules and can facilitate reactions that require elevated temperatures. Their polar nature stabilizes the charged intermediates often involved in cyclization cascades.

    • Trifluoroacetic Acid (TFA): In some palladium-catalyzed intramolecular reactions of alkynanilides to form quinolinones, TFA has been used directly as the solvent.[3] It serves as both the solvent and a strong acid catalyst, promoting the cyclization.

    • Acetonitrile (ACN): This polar aprotic solvent is another viable option, particularly in metal-catalyzed reactions where it is often chosen for its ability to dissolve substrates and catalysts without coordinating too strongly to the metal center.[12]

    • Ethanol (EtOH) / Water Mixtures: For certain green chemistry approaches, reactions can be performed in aqueous ethanol.[11] The choice often depends on the catalyst and the specific substrates involved.

Section 2: Data & Protocols

Table 1: Properties of Common Solvents for this compound Reactions

This table provides a quick reference for selecting candidate solvents based on their physical properties.

SolventFormulaDielectric Constant (ε at 20°C)[7]TypeBoiling Point (°C)Notes & Potential Issues
Dimethyl Sulfoxide (DMSO)C₂H₆OS47Polar Aprotic189Excellent solubility for polar compounds. High boiling point allows for a wide temperature range. Can be difficult to remove.
N,N-Dimethylformamide (DMF)C₃H₇NO36.7[7]Polar Aprotic153Good solvent for many reactions. Can decompose at high temperatures or in the presence of strong acids/bases.
Acetonitrile (ACN)C₂H₃N37.5[7]Polar Aprotic82Common in metal-catalyzed reactions and HPLC. Lower boiling point makes it easier to remove.
Ethanol (EtOH)C₂H₆O24.6Polar Protic78Good general-purpose solvent. Can react with the aldehyde group (acetal formation) or carboxylic acid (esterification).
Methanol (MeOH)CH₄O32.7Polar Protic65Similar to ethanol but more polar. Can esterify the carboxylic acid group, sometimes rapidly in the presence of acid.[13]
Tetrahydrofuran (THF)C₄H₈O7.6Polar Aprotic66Good for reactions with organometallics. Can form peroxides upon storage.
Dichloromethane (DCM)CH₂Cl₂9.1[7]Aprotic40Useful for reactions at or below room temperature. Limited dissolving power for this compound.
TolueneC₇H₈2.4Nonpolar111Primarily used for azeotropic removal of water (e.g., with a Dean-Stark apparatus). Poor solvent for the starting material.
Experimental Protocol: Systematic Solvent Screening Workflow

This protocol provides a self-validating system for identifying the optimal solvent for your specific reaction involving this compound.

Objective: To efficiently screen a panel of solvents to determine the best balance of solubility, reaction rate, and byproduct formation.

Materials:

  • This compound and all other reagents.

  • An array of small reaction vessels (e.g., 2 mL HPLC vials or small test tubes with stir bars).

  • Heating/stirring plate or reaction block.

  • Analytical tools: TLC plates, LC-MS, or GC-MS.

  • Candidate solvents (e.g., DMSO, DMF, ACN, THF, EtOH, DCM).

Procedure:

  • Reaction Setup: In parallel, set up 6-8 small-scale reactions. To each vessel, add an identical amount of this compound and any solid reagents.

  • Solvent Addition: Add an equal volume of a different candidate solvent to each respective vessel. Ensure all solids are dissolved, heating gently if necessary. Note any solubility issues.

  • Initiate Reaction: Add the final liquid reagent/catalyst simultaneously to all vessels to start the reactions.

  • Monitoring: Stir all reactions under identical temperature conditions. Monitor the progress of each reaction at set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) using a suitable analytical technique.[5]

    • TLC Analysis: Spot a small aliquot from each reaction onto a single TLC plate. This allows for direct visual comparison of starting material consumption and product/byproduct formation.

    • LC-MS/GC-MS Analysis: For more quantitative results, quench a small aliquot from each reaction at each time point and analyze to determine conversion and purity.

  • Analysis & Selection: After a set period, compare the outcomes. The ideal solvent is the one that provides:

    • The highest conversion of starting material.

    • The cleanest reaction profile with minimal byproduct formation.

    • Complete dissolution of all reactants.

  • Optimization: Once the best solvent is identified, you can further optimize other parameters like temperature and concentration.

Section 3: Visualization of Key Concepts

Visual aids can clarify the complex interplay between solvents and reaction outcomes.

Diagram 1: Systematic Solvent Screening Workflow

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Optimization A Analyze Reaction: Mechanism, Reactants, Products B Define Success Criteria: Yield, Purity, Rate A->B C Select Diverse Candidate Solvents (Protic, Aprotic, Polar, Nonpolar) B->C D Set up Parallel Small-Scale Reactions C->D E Monitor Reactions via TLC/LC-MS (t = 0, 1h, 4h, 24h) D->E F Compare Results: Conversion & Byproduct Profile E->F G Identify Optimal Solvent(s) F->G I Poor Result? Re-evaluate in Phase 1 (Consider co-solvents, different catalysts) F->I H Scale-up & Further Optimization (Temp, Concentration) G->H I->A

Caption: A stepwise workflow for troubleshooting and optimizing solvent selection.

Diagram 2: Influence of Solvent on Reaction Pathways

Caption: How solvent choice can alter nucleophile reactivity and favor different products.

References

  • Minimizing solvent effects on formylation reaction outcomes. (n.d.). Benchchem.
  • Troubleshooting low yields in cinnamic acid esterification reactions. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Organic Reaction Yields. (n.d.). Benchchem.
  • Synthesis of 2-quinolones. (n.d.). Organic Chemistry Portal.
  • What are some common causes of low reaction yields? (2024). Reddit.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Solvent effects. (n.d.). Wikipedia.
  • Al-Aabedy, N. K., & Al-Bayati, R. I. H. (2021). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Egyptian Journal of Chemistry, 64(10), 5587-5595.
  • O'Donoghue, A. C., et al. (2020). Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. Chemical Science, 11(34), 9188-9198.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2019). Chemistry LibreTexts.
  • Mellmer, M. A., et al. (2014). Solvent Effects in Acid-Catalyzed Biomass Conversion Reactions. Angewandte Chemie International Edition, 53(44), 11872-11875.
  • Fernandes, C., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 9(10), 5378-5423.
  • Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. (2018). Repositório Aberto da Universidade do Porto.
  • This compound. (n.d.). PubChem.
  • Oxidation of Cinnamic Acid by Quinolinium Fluorochromate. (2017). International Journal of ChemTech Research, 10(13), 18-26.
  • Ghorab, M. M., et al. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules, 26(16), 4768.
  • Arcadi, A., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5424.
  • Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.). Benchchem.
  • Solubilities of Cinnamic Acid Esters in Organic Solvents. (2010). Journal of Chemical & Engineering Data, 55(11), 5158-5161.
  • Webster, G. L., & Raiford, L. C. (1940). Oxidation of 4-Acyloxy Derivatives of Cinnamic Acid. Proceedings of the Iowa Academy of Science, 47(1), 249-252.
  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal.
  • Przybytek, J. T., et al. (2009). Stability of Formic Acid in Methanol Solutions and the Implications for Use in LC–MS Gradient Elution Analysis. LCGC North America, 27(8), 666-673.

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Effect of reaction temperature on 2-Formylcinnamic acid yield and purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Formylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of reaction temperature in determining product yield and purity. The presence of the reactive aldehyde (formyl) group on the aromatic ring introduces specific challenges that require careful control of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Introduction: The Temperature Dilemma in this compound Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is often accomplished through classic organic reactions such as the Perkin, Heck, or Wittig reactions. A common thread weaving through these methods is the profound influence of reaction temperature. While higher temperatures can accelerate reaction rates, they also risk undesirable side reactions, including decarboxylation, polymerization, and degradation of the sensitive formyl group. Conversely, temperatures that are too low may result in incomplete conversion and low yields. Achieving a high yield of pure this compound therefore hinges on a carefully optimized thermal strategy.

Part 1: Troubleshooting Guides by Synthetic Route

This section provides troubleshooting guidance for common issues encountered during the synthesis of this compound via the Perkin, Heck, and Wittig reactions, with a focus on temperature-related effects.

Guide 1: The Perkin Reaction

The Perkin reaction is a traditional method for synthesizing cinnamic acids by reacting an aromatic aldehyde with an acid anhydride in the presence of a weak base.[1][2][3] This reaction typically requires high temperatures to proceed at a reasonable rate.[2]

Q1: My Perkin reaction is showing low conversion of 2-formylbenzaldehyde. Should I just increase the temperature?

A1: While increasing the temperature can enhance the reaction rate, it must be done judiciously. Excessively high temperatures can lead to several side reactions.

  • Initial Steps: Before elevating the temperature, ensure that your reagents are pure and anhydrous, particularly the sodium acetate catalyst.[2]

  • Gradual Temperature Increase: If reagent quality is confirmed, a stepwise increase in temperature is advisable. For instance, if you are running the reaction at 160°C, consider increasing it to 170-180°C and monitoring the reaction progress by TLC.

  • Side Reaction Monitoring: Be vigilant for the appearance of new spots on your TLC plate, which could indicate the formation of byproducts.

Q2: I'm observing a significant amount of a byproduct that I suspect is 2-vinylbenzaldehyde. What is happening and how can I prevent it?

A2: The formation of 2-vinylbenzaldehyde suggests that decarboxylation of the this compound product is occurring. Cinnamic acids can decarboxylate at high temperatures, typically in the range of 150-200°C.[4]

  • Temperature Control: This is a clear indication that your reaction temperature is too high. It is crucial to find a balance where the Perkin condensation proceeds efficiently without causing significant decarboxylation of the product.

  • Reaction Time Optimization: Consider reducing the reaction time at the elevated temperature. It's possible that the desired product forms relatively quickly, and prolonged heating only serves to degrade it.

  • Alternative Catalysts: While sodium acetate is traditional, exploring other weak bases might allow for a lower reaction temperature.

Q3: The purity of my this compound is low, with several unidentified impurities. Could temperature be the cause?

A3: Yes, high temperatures can promote various side reactions, especially in the presence of a basic catalyst.[5] The formyl group itself can be sensitive to such conditions.

  • Aldol Condensation of the Aldehyde: The 2-formylbenzaldehyde can potentially undergo self-condensation or other side reactions under basic conditions at high temperatures.

  • Thermal Degradation: The starting material, product, and even the solvent can degrade at excessive temperatures, leading to a complex mixture of impurities.[6]

  • Purification Challenges: These thermally induced impurities can co-crystallize with the desired product, making purification difficult. It is often more effective to prevent their formation by optimizing the reaction temperature.

Temperature RangeExpected Effect on YieldExpected Effect on PurityCommon Issues
< 150°C Low to moderateHighLow conversion, long reaction times
150 - 180°C Optimal (in many cases)Moderate to highPotential for minor side products
> 180°C DecreasingLowSignificant decarboxylation, thermal degradation
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-formylbenzaldehyde (1 eq.), acetic anhydride (1.5 eq.), and anhydrous sodium acetate (1 eq.).

  • Temperature Screening:

    • Run three parallel reactions at 150°C, 165°C, and 180°C.

    • Monitor the reactions every hour by TLC, observing the consumption of the starting aldehyde and the formation of the product and any byproducts.

  • Work-up: After 4-6 hours, or upon completion as indicated by TLC, cool the reaction mixture and pour it into cold water.

  • Isolation and Analysis: Isolate the crude product by filtration. Analyze the yield and purity of the crude product from each reaction temperature using techniques like NMR or LC-MS to identify the optimal condition.

Caption: Troubleshooting workflow for the Heck reaction to synthesize this compound.

Guide 3: The Wittig Reaction

The Wittig reaction is a highly versatile method for forming alkenes from aldehydes and ketones. [7]To synthesize this compound, 2-formylbenzaldehyde would be reacted with a phosphorus ylide bearing a carboxylate or ester group. The thermal stability of the ylide is a key factor in determining the optimal reaction temperature.

Q1: My Wittig reaction is not proceeding to completion. Should I heat it?

A1: The answer depends on the type of ylide you are using.

  • Stabilized Ylides: If your ylide is stabilized (e.g., (carboxymethylene)triphenylphosphorane), it is less reactive and may require heating to drive the reaction to completion. [8]Temperatures in the range of 50-80°C are often effective.

  • Non-Stabilized Ylides: If you are using a non-stabilized ylide, heating is generally not recommended as it can lead to a loss of stereoselectivity and potential side reactions. These reactions are often run at or below room temperature.

Q2: I am getting a mixture of E and Z isomers of this compound. How can I improve the stereoselectivity?

A2: The stereochemical outcome of the Wittig reaction is complex and influenced by several factors, including temperature.

  • For Stabilized Ylides: These typically favor the formation of the more thermodynamically stable E-isomer, and this selectivity can sometimes be improved by running the reaction at a slightly elevated temperature, which allows for equilibration of the intermediates.

  • For Non-Stabilized Ylides: These tend to give the kinetically favored Z-isomer, and maintaining a low reaction temperature is crucial for preserving this selectivity.

  • Salt Effects: The presence of lithium salts can affect stereoselectivity. If you are using a strong base like n-butyllithium to generate your ylide, this is a factor to consider.

Q3: The formyl group in my starting material seems to be reacting. How can I avoid this?

A3: The ylide is a strong nucleophile and could potentially react with the formyl group, although reaction at the other aldehyde is generally favored.

  • Low Temperature: Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate will minimize the chances of side reactions involving the formyl group.

  • Order of Addition: Adding the 2-formylbenzaldehyde slowly to the pre-formed ylide solution at a low temperature can help to control the reaction.

  • Protecting Groups: In challenging cases, it may be necessary to protect the formyl group as an acetal, perform the Wittig reaction, and then deprotect it.

Ylide TypeTemperature RangeExpected Effect on YieldExpected Effect on Purity/SelectivityCommon Issues
Stabilized Room Temp to 80°C Increases with temperatureGenerally high E-selectivityLow conversion at low temp.
Non-stabilized -78°C to Room Temp Generally highHigh Z-selectivity at low temp.Loss of selectivity at higher temp.
  • Setup: In a round-bottom flask, dissolve the stabilized phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane) in a suitable solvent (e.g., THF or dichloromethane).

  • Temperature Screening:

    • Divide the ylide solution into three flasks and equilibrate them at room temperature, 40°C, and 60°C.

    • Slowly add a solution of 2-formylbenzaldehyde (1 eq.) to each flask.

    • Monitor the reactions by TLC.

  • Work-up: After the reaction is complete, cool to room temperature, and add a non-polar solvent like hexanes to precipitate the triphenylphosphine oxide byproduct. [7]4. Analysis: Filter off the byproduct and isolate the product from the filtrate. If the product is an ester, it will need to be hydrolyzed to the carboxylic acid. Analyze the yield and E/Z ratio at each temperature.

Caption: Troubleshooting workflow for the Wittig reaction for this compound synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q: At what temperature does this compound start to decompose?

Q: Can I use microwave irradiation to accelerate my reaction?

A: Microwave-assisted synthesis can be an effective way to reduce reaction times and potentially improve yields for reactions like the Perkin and Heck couplings. [9]However, it is important to carefully control the temperature in a microwave reactor, as localized overheating can still lead to the decomposition issues discussed above.

Q: How can I effectively remove unreacted 2-formylbenzaldehyde from my final product?

A: Unreacted 2-formylbenzaldehyde can often be removed by making the crude product mixture basic to form the water-soluble sodium salt of this compound. The non-polar benzaldehyde can then be extracted with an organic solvent like ether or removed by steam distillation. [10]Subsequent acidification of the aqueous layer will precipitate the purified this compound.

Q: Does the isomeric purity (E vs. Z) of this compound matter?

A: For most applications, the trans (E) isomer is the thermodynamically more stable and desired product. The presence of the cis (Z) isomer can be considered an impurity. The E/Z ratio is often determined by the reaction mechanism and conditions, particularly in the Wittig reaction.

References

  • Perkin Reaction. (n.d.). In Name Reactions in Organic Chemistry (pp. 338-340). Cambridge University Press.
  • Perkin reaction. (2023, December 26). In Wikipedia.
  • Aggarwal, V. K., et al. (2006). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). Organic Process Research & Development, 10(1), 76-80.
  • Goldsmith, C. F., et al. (2020). On the primary thermal decomposition pathways of hydroxycinnamic acids. Physical Chemistry Chemical Physics, 22(30), 17036-17047.
  • A Concise Introduction of Perkin Reaction. (2017). Organic Chemistry: Current Research, 6(3).
  • Experiment 6: The Wittig Reaction. (2021, August 16). In Chemistry LibreTexts.
  • Dippy, J. F. J., & Evans, R. M. (1950). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Journal of the American Chemical Society, 72(5), 2269–2272.
  • Nyugen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions.
  • Heck reaction of aryl bromide with acrylic acid. (n.d.). In ResearchGate.
  • Heck Reaction: A Microstate Synthesis Using a Palladium C
  • A Solvent Free Wittig Reaction. (2017, February 23). Course document.
  • On the primary thermal decomposition pathways of hydroxycinnamic acids. (2020, August 6).
  • Removal of unreacted benzaldehyde from cinnamic acid synthesis. (n.d.). BenchChem.
  • Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. (n.d.).
  • The most used reactions in the synthesis of cinnamic acid and its derivatives. (2021). Research, Society and Development, 10(1).
  • Hexagonal Microsphere/Cubic Particle ZnIn2S4 Heterojunctions: A Robust Photocatalyst for Visible-Light-Driven Conversion of 5-Hydroxymethylfurfural to 2,5-Diformylfuran Under Ambient Air Conditions. (2023). MDPI.
  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (2007). Molecules, 12(5), 1034-1042.
  • This compound. (n.d.). PubChem.
  • Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. (n.d.). WebAssign.
  • Wittig Reaction Experiment Part 2: Reaction and Product Isol
  • Thermal Degradation of Long Chain Fatty Acids. (2018). Water Environment Research, 90(3), 259-267.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development, 10(1).
  • SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020). Jurnal Kimia dan Pendidikan Kimia, 5(1), 54-61.
  • PRINCIPLES OF THERMAL DEGRADATION. (n.d.).
  • Thermal Degradation Of Polymeric M
  • Hydrolytic stability of biomolecules at high temperatures and its implication for life at 250 degrees C. (1984).
  • A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temper
  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
  • The Effect of Annealing on the Stability of Amorphous Solids: Chemical Stability of Freeze-Dried Moxalactam. (2003). Pharmaceutical Research, 20(5), 801-807.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Formylcinnamic and 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of positional isomers is paramount for predicting reaction outcomes, designing synthetic routes, and ensuring the stability of active pharmaceutical ingredients. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Formylcinnamic acid and 4-Formylcinnamic acid, grounding theoretical principles in practical, experimental context.

Introduction: The Significance of Substituent Position

Cinnamic acid and its derivatives are versatile building blocks in medicinal chemistry, known for a range of biological activities.[1] The introduction of a formyl (-CHO) group onto the phenyl ring creates a bifunctional molecule with rich chemical potential. However, the seemingly minor shift of this aldehyde group from the ortho (2-position) to the para (4-position) dramatically alters the molecule's electronic properties, steric environment, and, consequently, its chemical behavior. This guide will dissect these differences, providing a clear framework for anticipating the reactivity of each isomer.

The core structural difference lies in the proximity of the two electron-withdrawing groups: the formyl group and the acrylic acid moiety. In this compound, these groups are adjacent, leading to significant steric and electronic interplay. In 4-Formylcinnamic acid, they are situated at opposite ends of the aromatic ring, allowing their electronic effects to influence the molecule more independently.

Molecular Structure and Physicochemical Properties

A foundational understanding begins with the molecules' structures and key properties. While both isomers share the same molecular formula and weight, their spatial arrangement dictates their physical and chemical characteristics.

PropertyThis compound4-Formylcinnamic AcidRationale for Differences
Molecular Formula C₁₀H₈O₃C₁₀H₈O₃Isomers
Molecular Weight 176.17 g/mol [2]176.17 g/mol [3]Isomers
IUPAC Name (E)-3-(2-formylphenyl)prop-2-enoic acid[2](E)-3-(4-formylphenyl)prop-2-enoic acid[4]Positional Isomerism
Appearance White to light yellow solidLight yellow to beige crystalline powder[4]Crystal packing differences
pKa (Predicted) ~4.0 - 4.2~4.2 - 4.3The -CHO group is electron-withdrawing, increasing acidity vs. cinnamic acid (pKa ~4.4)[5]. The ortho isomer is predicted to be slightly more acidic due to a stronger inductive effect and potential stabilization of the conjugate base.
Melting Point Varies (often ~175-180°C)250-255°C[4]The greater symmetry of the para isomer allows for more efficient crystal lattice packing, resulting in a significantly higher melting point.

A Head-to-Head Comparison of Chemical Reactivity

The reactivity of these isomers can be systematically evaluated by considering each functional center: the aldehyde, the carboxylic acid, the alkene, and the aromatic ring.

Reactivity of the Formyl (Aldehyde) Group

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack.[6] Its reactivity is governed by the partial positive charge on the carbonyl carbon and steric accessibility.

  • This compound: The aldehyde is sterically hindered by the adjacent acrylic acid side chain. This bulkiness can slow the approach of nucleophiles. Electronically, the proximity to the electron-withdrawing side chain may slightly increase the electrophilicity of the carbonyl carbon via an inductive effect, but this is often outweighed by steric hindrance.

  • 4-Formylcinnamic Acid: The aldehyde is sterically unencumbered, making it more accessible to nucleophiles. Its electrophilicity is influenced by the deactivating nature of the acrylic acid group transmitted through the aromatic π-system.

Reactivity of the Carboxylic Acid Group

The primary reactions of the carboxylic acid group are deprotonation (acidity) and conversion to derivatives like esters and amides.

  • Acidity: As noted in the table above, both isomers are more acidic than cinnamic acid. The electron-withdrawing formyl group stabilizes the carboxylate anion. This effect is more pronounced in This compound due to the shorter distance over which the inductive effect operates.

  • Esterification/Amidation: These reactions typically require activation of the carboxyl group (e.g., to an acyl chloride or via coupling agents). The reaction rates are influenced by steric hindrance around the carboxyl group. The bulky ortho-formyl group in the 2-isomer can slightly impede the approach of activating reagents and large nucleophiles (like bulky alcohols or amines) compared to the unobstructed carboxyl group in the 4-isomer.

Reactivity of the Alkene (α,β-Unsaturated) System

The C=C double bond is susceptible to reduction (hydrogenation) and addition reactions (e.g., halogenation, Michael addition).

  • Reduction: Catalytic hydrogenation can reduce the alkene to an alkane.[8] This reaction is generally facile for both isomers. The choice of catalyst and conditions can allow for selective reduction of the alkene without affecting the aldehyde or aromatic ring.

  • Electrophilic Addition: The alkene is part of a conjugated system, which deactivates it towards electrophilic addition compared to an isolated alkene. The reactivity should be similar for both isomers, as the primary electronic influence comes from the directly attached carboxyl group.

Reactivity of the Aromatic Ring

Both the formyl and the vinyl-carboxyl groups are deactivating and meta-directing for electrophilic aromatic substitution (EAS).[9][10] However, in these molecules, the entire cinnamoyl group (-CH=CH-COOH) is considered the primary substituent. While the carboxyl group is electron-withdrawing, the overall substituent can direct incoming electrophiles to the ortho and para positions relative to itself, though the ring is deactivated towards the reaction.[11]

  • This compound: The ring has two deactivating groups. The positions open for substitution are C4, C5, and C6. The directing influence of the two existing groups makes predicting the outcome complex, and reactions are likely to be sluggish and require harsh conditions.

  • 4-Formylcinnamic Acid: The ring is symmetrically substituted. The positions ortho to the cinnamoyl group (C3, C5) are also meta to the formyl group, and the positions meta to the cinnamoyl group (C2, C6) are ortho to the formyl group. Given that both groups are deactivating, EAS reactions are difficult and will likely lead to a mixture of products.

The Defining Difference: Intramolecular Reactivity

The most profound divergence in reactivity stems from the ortho positioning of the aldehyde and acrylic acid groups in this compound. This proximity enables intramolecular reactions that are impossible for the para isomer.

G cluster_0 This compound (Ortho Isomer) cluster_1 4-Formylcinnamic Acid (Para Isomer) 2FCA This compound Cyclization Intramolecular Cyclization 2FCA->Cyclization Acid Catalyst (e.g., H₂SO₄) Product_2FCA Fused Ring System (e.g., Naphthalenone derivative) Cyclization->Product_2FCA 4FCA 4-Formylcinnamic Acid Intermolecular Intermolecular Reaction 4FCA->Intermolecular Reagent (X) Product_4FCA Polymer or Dimer Intermolecular->Product_4FCA Unique_Pathway Unique Reaction Pathway for Ortho Isomer

Under acidic conditions, this compound can undergo an intramolecular Friedel-Crafts-type acylation or aldol condensation.[12][13] The enol or enolate of the aldehyde can attack the carboxylic acid (or its activated form), or the acrylic acid chain can participate in cyclizing onto the aldehyde. This can lead to the formation of fused bicyclic systems, such as derivatives of 1-naphthalenone-2-carboxylic acid. This reaction pathway provides a powerful synthetic route to complex scaffolds from a relatively simple starting material.

4-Formylcinnamic acid, with its distant functional groups, cannot undergo such cyclizations. Its reactions are exclusively intermolecular, leading to polymers or products of reactions involving separate molecules.

Comparative Stability and Degradation Profile

For drug development, understanding a molecule's intrinsic stability is critical. A forced degradation study subjects a compound to harsh conditions (acid, base, oxidation, heat, light) to predict its long-term stability and identify potential degradants.

Stress ConditionThis compound (Predicted Outcome)4-Formylcinnamic Acid (Predicted Outcome)Key Rationale
Acidic (e.g., 0.1M HCl, heat) Moderate degradation. Potential for intramolecular cyclization to form stable fused-ring products.Low to moderate degradation. Primarily hydrolysis of any impurities. The core structure is relatively stable.The unique cyclization pathway for the 2-isomer is a form of degradation of the parent molecule.[12]
Basic (e.g., 0.1M NaOH, heat) High degradation. Base-catalyzed intramolecular aldol-type reactions are possible. The acidic proton α to the aldehyde is activated.Moderate degradation. Potential for Cannizzaro reaction (disproportionation) of the aldehyde if conditions are harsh.Proximity of functional groups in the 2-isomer facilitates base-catalyzed side reactions.
Oxidative (e.g., 3% H₂O₂, heat) High susceptibility. The aldehyde group is readily oxidized to a carboxylic acid, forming 2-carboxy-cinnamic acid.[14][15]High susceptibility. The aldehyde group is readily oxidized to a carboxylic acid, forming 4-carboxy-cinnamic acid (terephthalic acid derivative).Aldehydes are inherently easy to oxidize.[16] Reactivity is expected to be similar and high for both.
Thermal (Dry Heat, e.g., 80°C) Generally stable. Potential for decarboxylation at very high temperatures.Highly stable. Symmetrical structure and high melting point suggest high thermal stability in the solid state.The para isomer's superior crystal packing likely imparts greater thermal stability.
Photolytic (UV/Vis Light) Moderate susceptibility. The conjugated system can absorb UV light, leading to potential cis/trans isomerization of the alkene or radical reactions.Moderate susceptibility. Similar potential for cis/trans isomerization due to the shared chromophore.Both molecules possess a conjugated π-system capable of absorbing photo-energy.

Experimental Protocols

To translate theory into practice, the following section provides detailed, self-validating methodologies for key comparative experiments.

Protocol 1: Comparative Oxidation of the Aldehyde Group

This experiment aims to quantify the conversion of the formyl group to a carboxylic acid using a mild oxidizing agent.

G cluster_0 Workflow start Dissolve Isomer (2-FCA or 4-FCA) in suitable solvent add_oxidant Add Oxidant (e.g., Jones Reagent) dropwise at 0°C react Stir at RT (Monitor by TLC) quench Quench Reaction (e.g., with isopropanol) extract Workup & Extraction (e.g., EtOAc/H₂O) analyze Analyze Product (¹H NMR, LC-MS)

Methodology:

  • Preparation: In two separate round-bottom flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-Formylcinnamic acid in 10 mL of acetone each. Cool both flasks to 0°C in an ice bath.

  • Reagent Addition: Prepare Jones Reagent (CrO₃ in aqueous sulfuric acid). Add the Jones Reagent dropwise to each flask with vigorous stirring until a faint orange color persists. Causality: Dropwise addition at 0°C controls the exothermic reaction and prevents side reactions.

  • Reaction: Remove the ice baths and allow the reactions to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 15 minutes, eluting with 70:30 Ethyl Acetate:Hexanes. Self-Validation: The reaction is complete when the starting material spot (visualized under UV light) disappears and a new, more polar spot appears.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise until the solution turns from orange to green.

  • Workup: Add 20 mL of water to each flask and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Obtain the crude yield. Analyze the product by ¹H NMR to confirm the disappearance of the aldehyde proton (~10 ppm) and by LC-MS to confirm the mass of the dicarboxylic acid product. Compare the yields and reaction times for the two isomers.

Expected Outcome: Both isomers should be oxidized efficiently.[14] Any significant difference in reaction time or yield would likely be attributable to solubility or minor electronic effects rather than a fundamental difference in the aldehyde's susceptibility to this strong oxidant.

Protocol 2: Acid-Catalyzed Intramolecular Cyclization of this compound

This experiment demonstrates the unique reactivity of the ortho isomer.

Methodology:

  • Setup: To a solution of this compound (1.0 mmol) in 5 mL of toluene, add 0.5 mL of concentrated sulfuric acid. Causality: Sulfuric acid serves as both the acid catalyst and a dehydrating agent to drive the reaction forward.

  • Reaction: Heat the mixture to 80°C and stir for 2 hours. Monitor the reaction by TLC. A control reaction with 4-Formylcinnamic acid should be run under identical conditions.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Analysis: Analyze the product from the 2-isomer reaction by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the cyclized product. Analyze the material recovered from the 4-isomer reaction to confirm it is unreacted starting material. Self-Validation: The dramatic difference in outcome between the two isomers under identical conditions validates the unique intramolecular pathway.

Conclusion and Outlook

The positional isomerism of this compound and 4-Formylcinnamic acid gives rise to a distinct and predictable set of reactivity profiles.

  • 4-Formylcinnamic Acid behaves as a molecule with two largely independent, sterically accessible functional groups. Its reactions are typically straightforward and intermolecular, making it a reliable building block for linear extensions or polymerizations. Its high thermal stability is also a notable feature.

  • This compound is defined by the interaction of its adjacent functional groups. While it may exhibit slightly greater acidity and some steric hindrance, its hallmark is the potential for intramolecular cyclization . This unique reactivity makes it a valuable precursor for the synthesis of complex, fused aromatic systems that are inaccessible from the para isomer.

For the medicinal chemist or process developer, the choice between these isomers is not arbitrary. If the goal is to utilize the aldehyde and carboxylic acid functionalities in separate, predictable intermolecular reactions, the 4-isomer is the superior choice. If the synthetic strategy involves the construction of polycyclic scaffolds, the unique cyclization potential of the 2-isomer offers powerful opportunities. This guide serves as a foundational tool for making that critical decision with confidence.

References

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A Comparative Analysis of Formylcinnamic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the nuanced differences between structural isomers can dictate the ultimate success or failure of a lead compound. The position of a single functional group can dramatically alter a molecule's electronic properties, steric profile, and biological activity. This guide provides a detailed comparative analysis of the ortho-, meta-, and para- isomers of formylcinnamic acid, offering a comprehensive resource for researchers navigating the subtleties of aromatic substitution.

Drawing upon foundational principles of physical organic chemistry and spectroscopic analysis, we will explore the synthesis, properties, and potential applications of these closely related compounds. This analysis is grounded in verifiable experimental data and established methodologies to ensure scientific integrity and practical utility.

Structural and Electronic Profiles: The Impact of Substituent Position

The core structure of formylcinnamic acid, combining a carboxylic acid, an alkene, and a formyl (aldehyde) group on a benzene ring, presents a fascinating case study in substituent effects. The relative position of the electron-withdrawing formyl group and the activating acrylic acid moiety governs the molecule's overall reactivity and physical properties.

  • ortho-Formylcinnamic Acid (o-FCA): The proximity of the aldehyde and acrylic acid groups in the ortho position introduces significant steric hindrance and the potential for intramolecular interactions, such as hydrogen bonding. This can influence bond angles, planarity, and ultimately, the molecule's conformation in solution and the solid state.

  • meta-Formylcinnamic Acid (m-FCA): In the meta isomer, the electronic effects of the two groups are less directly conjugated. The formyl group's electron-withdrawing influence on the acrylic acid side chain is primarily inductive, leading to a different electronic distribution compared to the other two isomers.

  • para-Formylcinnamic Acid (p-FCA): The para configuration allows for maximum electronic communication between the electron-withdrawing aldehyde and the acrylic acid group through the aromatic ring. This extended conjugation significantly impacts the molecule's spectroscopic properties and reactivity.

Below is a diagram illustrating the structural differences between the three isomers.

G cluster_ortho ortho-Formylcinnamic Acid cluster_meta meta-Formylcinnamic Acid cluster_para para-Formylcinnamic Acid o_struct m_struct p_struct

Caption: Chemical structures of the ortho, meta, and para isomers of formylcinnamic acid.

Comparative Physicochemical Properties

The distinct structural arrangements of the formylcinnamic acid isomers give rise to measurable differences in their physical properties. These properties are critical for predicting solubility, crystal packing, and bioavailability.

Propertyortho-Formylcinnamic Acidmeta-Formylcinnamic Acidpara-Formylcinnamic Acid
Molecular Formula C₁₀H₈O₃C₁₀H₈O₃C₁₀H₈O₃
Molecular Weight 176.17 g/mol 176.17 g/mol 176.17 g/mol
Melting Point 195-197 °C178-181 °C252-254 °C
Appearance White to off-white powderData not readily availableWhite to yellow crystalline powder
Solubility Soluble in DMSO, methanolData not readily availableSoluble in DMSO, methanol
  • Analysis of Melting Points: The significantly higher melting point of the para isomer is indicative of a more stable crystal lattice. This is likely due to the molecule's linear shape and greater symmetry, which allows for more efficient packing and stronger intermolecular forces (e.g., pi-stacking and hydrogen bonding) in the solid state. The ortho isomer's melting point is intermediate, while the meta isomer's is the lowest of the three for which data is available, suggesting less ordered crystal packing.

Spectroscopic Fingerprints: A Comparative Overview

Spectroscopic techniques provide invaluable insights into the electronic and structural features of molecules. The differences between the formylcinnamic acid isomers are clearly manifested in their respective spectra.

3.1. ¹H NMR Spectroscopy

  • In the para isomer, the strong electron-withdrawing effect of the aldehyde will deshield the vinylic protons to the greatest extent, likely shifting them downfield compared to the other isomers.

  • In the ortho isomer, the proximity of the aldehyde may cause through-space effects (anisotropic effects) on the nearby vinylic proton, leading to a complex and distinct chemical shift.

  • The aromatic region of the spectrum for each isomer will display a unique splitting pattern characteristic of 1,2-, 1,3-, and 1,4-disubstituted benzene rings.

3.2. UV-Visible Spectroscopy

The extended conjugation in the para isomer is expected to result in a bathochromic (red) shift of the maximum absorbance (λ_max) compared to the meta isomer. The ortho isomer's λ_max may be blue-shifted relative to the para isomer if steric hindrance forces the acrylic acid side chain out of planarity with the benzene ring, thereby reducing conjugation.

Synthesis Strategies: A Methodological Comparison

The synthesis of formylcinnamic acid isomers typically involves the condensation of a formylbenzaldehyde with malonic acid or a related active methylene compound, followed by decarboxylation. The choice of starting material dictates the resulting isomer.

G cluster_synthesis General Synthesis Workflow start Formylbenzaldehyde Isomer (ortho, meta, or para) reflux Condensation Reaction (Doebner Modification of Knoevenagel) start->reflux malonic Malonic Acid malonic->reflux base Base (e.g., Pyridine/Piperidine) base->reflux Catalyst intermediate Unstable Intermediate reflux->intermediate Forms decarboxylation Decarboxylation (Heat) intermediate->decarboxylation Undergoes product Formylcinnamic Acid Isomer decarboxylation->product

Caption: Generalized workflow for the synthesis of formylcinnamic acid isomers.

4.1. Experimental Protocol: Synthesis of para-Formylcinnamic Acid

This protocol is a representative example based on the Doebner modification of the Knoevenagel condensation.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of terephthalaldehyde (4-formylbenzaldehyde) in 50 mL of pyridine.

  • Addition of Malonic Acid: To the solution, add 1.2 equivalents of malonic acid and 0.1 equivalents of piperidine as a catalyst.

  • Condensation Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into an excess of cold, dilute hydrochloric acid. The product will precipitate out of solution.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure para-formylcinnamic acid.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, and IR spectroscopy.

Trustworthiness Note: The success of this synthesis is dependent on the purity of the starting materials and careful control of the reaction temperature. The precipitation upon acidification serves as a self-validating step, as the product is significantly less soluble in acidic aqueous media than the pyridine and unreacted malonic acid.

Biological and Pharmacological Significance

Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. While specific comparative studies on the formylcinnamic acid isomers are limited, we can infer potential differences based on their structures.

  • The aldehyde functionality introduces a reactive site that can participate in covalent bond formation with biological nucleophiles, such as cysteine residues in proteins. This could be a mechanism for enzyme inhibition.

  • The differential positioning of the functional groups will affect how each isomer fits into an enzyme's active site or a receptor's binding pocket. The para isomer, with its more linear and extended structure, may interact differently with target biomolecules compared to the more sterically hindered ortho isomer.

Further research is warranted to fully elucidate and compare the specific biological activities of these three isomers.

Conclusion and Future Directions

The ortho-, meta-, and para- isomers of formylcinnamic acid, while sharing the same molecular formula, exhibit distinct physicochemical and spectroscopic properties dictated by the position of the formyl group. The para isomer's high melting point and expected red-shifted λ_max are direct consequences of its symmetrical structure and extended electronic conjugation.

This guide provides a foundational framework for researchers working with these compounds. Future studies should focus on a direct, side-by-side experimental comparison of all three isomers, including their single-crystal X-ray structures, detailed spectroscopic analyses, and a comprehensive evaluation of their comparative biological activities. Such data will be invaluable for the rational design of new therapeutic agents and functional materials.

References

  • o-Formylcinnamic acid | C10H8O3 - PubChem. (n.d.). PubChem.
  • 4-Formylcinnamic acid | C10H8O3 - PubChem. (n.d.). PubChem.
  • Guzman, J. D. (2014). Natural Cinnamic Acids, Cinnamic Acid Derivatives and Hybrids as Anticancer Agents. Molecules, 19(12), 20293–20324. [Link]

A Spectroscopic Journey: Distinguishing 2-Formylcinnamic Acid from Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Spectroscopic Characterization

In the intricate landscape of pharmaceutical research and drug development, the unambiguous identification of a target molecule and its synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of 2-Formylcinnamic acid, a valuable building block, with its common precursors, 2-bromobenzaldehyde and acrylic acid. By leveraging the distinct electronic and vibrational signatures of these molecules through Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can confidently track the progression of their synthesis and ensure the purity of their final product. This guide is structured to not only present the data but also to elucidate the underlying chemical principles that give rise to the observed spectral differences.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound often proceeds via a palladium-catalyzed Heck reaction between 2-bromobenzaldehyde and acrylic acid. Each molecule in this pathway possesses a unique combination of functional groups that serve as spectroscopic handles, allowing for their clear differentiation.

G cluster_precursors Precursors cluster_product Product 2-Bromobenzaldehyde 2-Bromobenzaldehyde This compound This compound 2-Bromobenzaldehyde->this compound Heck Reaction Acrylic Acid Acrylic Acid Acrylic Acid->this compound Heck Reaction

Caption: Synthetic route to this compound.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy: The Vibrational Fingerprint

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. The transformation from the precursors to this compound is marked by the appearance and disappearance of specific absorption bands.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For solid samples (this compound, and potentially a solid derivative of 2-bromobenzaldehyde), a small amount of the sample is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Liquid samples (2-bromobenzaldehyde, acrylic acid) are analyzed as a thin film between two salt (NaCl or KBr) plates.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) is recorded to subtract the contribution of atmospheric water and carbon dioxide.

  • Sample Spectrum: The sample is placed in the infrared beam, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

G IR Source IR Source Sample Sample IR Source->Sample IR Beam Detector Detector Sample->Detector Interferogram Interferogram Detector->Interferogram Computer (FT) Computer (FT) Interferogram->Computer (FT) IR Spectrum IR Spectrum Computer (FT)->IR Spectrum

Caption: Workflow for FT-IR Spectroscopy.

Comparative FT-IR Data
Functional Group2-Bromobenzaldehyde (cm⁻¹)Acrylic Acid (cm⁻¹)This compound (cm⁻¹)
O-H Stretch (Carboxylic Acid) -~3300-2500 (broad)~3300-2500 (broad)
Aromatic C-H Stretch ~3100-3000-~3100-3000
Aldehyde C-H Stretch ~2850, ~2750-~2850, ~2750
C=O Stretch (Aldehyde) ~1700-~1700
C=O Stretch (Carboxylic Acid) -~1700~1680
C=C Stretch (Alkene) -~1635~1630
C=C Stretch (Aromatic) ~1600-1450-~1600-1450
C-Br Stretch ~650--

Analysis of Key Differences:

  • Disappearance of C-Br Stretch: The most definitive evidence of a successful reaction is the disappearance of the C-Br stretching vibration around 650 cm⁻¹ from 2-bromobenzaldehyde.

  • Appearance of Carboxylic Acid O-H and Alkene C=C Stretches: The formation of this compound is confirmed by the appearance of the broad O-H stretch characteristic of a carboxylic acid dimer and the C=C stretching vibration of the newly formed alkene, which will be conjugated with both the aromatic ring and the carbonyl group.

  • Overlapping Carbonyl Stretches: A key challenge is the overlapping C=O stretching frequencies of the aldehyde and carboxylic acid groups in this compound. The carboxylic acid C=O stretch is typically found at a slightly lower wavenumber due to hydrogen bonding.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The unique electronic environments in this compound and its precursors lead to distinct chemical shifts and coupling patterns.

Experimental Protocol: NMR Analysis
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The sample tube is placed in the NMR spectrometer's magnetic field. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.

  • Data Processing: The FID is Fourier-transformed to produce the NMR spectrum, which plots signal intensity against chemical shift (in parts per million, ppm). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

G Sample in Magnetic Field Sample in Magnetic Field RF Pulse RF Pulse Sample in Magnetic Field->RF Pulse Nuclear Excitation Nuclear Excitation RF Pulse->Nuclear Excitation FID Signal FID Signal Nuclear Excitation->FID Signal Computer (FT) Computer (FT) FID Signal->Computer (FT) NMR Spectrum NMR Spectrum Computer (FT)->NMR Spectrum

Caption: Workflow for NMR Spectroscopy.

Comparative ¹H NMR Data
Proton Environment2-Bromobenzaldehyde (ppm)Acrylic Acid (ppm)This compound (ppm, expected)
Aldehyde (-CHO) ~10.3-~10.4
Carboxylic Acid (-COOH) -~12.0~12.5
Aromatic (Ar-H) ~7.4-7.9 (multiplets)-~7.5-8.0 (multiplets)
Vinylic (-CH=CH-) -~5.9-6.5 (multiplets)~6.5 (d), ~7.8 (d)

Analysis of Key Differences:

  • Appearance of Vinylic Protons: The most significant change is the appearance of two new signals in the ¹H NMR spectrum corresponding to the vinylic protons of the propenoic acid moiety in this compound. These will typically appear as doublets with a large coupling constant (~16 Hz) indicative of a trans configuration.

  • Retention of Aldehyde Proton: The aldehyde proton signal from 2-bromobenzaldehyde should be retained in the product, although its chemical shift may be slightly altered by the new substituent.

  • Appearance of Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton will appear at a downfield chemical shift (typically >10 ppm).

  • Changes in Aromatic Region: The substitution pattern on the aromatic ring changes, leading to a different set of multiplets in the aromatic region of the spectrum for this compound compared to 2-bromobenzaldehyde.

Comparative ¹³C NMR Data
Carbon Environment2-Bromobenzaldehyde (ppm)Acrylic Acid (ppm)This compound (ppm, expected)
Aldehyde (C=O) ~192-~192
Carboxylic Acid (C=O) -~171~168
Aromatic (Ar-C) ~128-136-~128-140
Vinylic (-C=C-) -~128, ~131~120, ~145
Aromatic C-Br ~123--

Analysis of Key Differences:

  • Disappearance of C-Br Signal: The carbon atom attached to the bromine in 2-bromobenzaldehyde will have a characteristic chemical shift. This signal will be absent in the spectrum of this compound.

  • Appearance of New Carbon Signals: Four new signals will appear in the ¹³C NMR spectrum of the product: two for the vinylic carbons and two for the carboxylic acid carbonyl and the carbon to which it is attached.

  • Distinct Carbonyl Signals: The aldehyde and carboxylic acid carbonyl carbons will have distinct and well-resolved signals, providing clear evidence for the presence of both functional groups in the final product.

III. UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The extent of conjugation significantly influences the wavelength of maximum absorbance (λmax).

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Blank Measurement: The absorbance of the pure solvent is measured and used as a baseline.

  • Sample Measurement: The absorbance of the sample solution is measured over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

G UV-Vis Source UV-Vis Source Solvent (Blank) Solvent (Blank) UV-Vis Source->Solvent (Blank) Sample Solution Sample Solution UV-Vis Source->Sample Solution Detector Detector Solvent (Blank)->Detector Baseline Baseline Detector->Baseline Absorbance Spectrum Absorbance Spectrum Detector->Absorbance Spectrum Sample Solution->Detector

Caption: Workflow for UV-Vis Spectroscopy.

Comparative UV-Vis Data
CompoundExpected λmax (nm)Key Chromophore
2-Bromobenzaldehyde ~250-260Benzoyl group
Acrylic Acid ~210α,β-unsaturated carbonyl
This compound ~270-290Extended conjugated system

Analysis of Key Differences:

  • Bathochromic Shift: The most prominent feature in the UV-Vis spectrum upon formation of this compound is a significant bathochromic (red) shift in the λmax compared to both precursors. This is due to the extension of the conjugated π-system, which now encompasses the benzene ring, the alkene double bond, and the carbonyl group of the carboxylic acid. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelength light.

Conclusion

The spectroscopic techniques of FT-IR, NMR, and UV-Vis provide a powerful and complementary toolkit for the unambiguous characterization of this compound and its precursors, 2-bromobenzaldehyde and acrylic acid. By carefully analyzing the appearance and disappearance of key signals and the shifts in absorption maxima, researchers can confidently monitor the progress of their synthesis, assess the purity of their product, and ensure the integrity of their research. This guide serves as a foundational reference for scientists and professionals in the field of drug development and organic synthesis, empowering them with the knowledge to effectively utilize these indispensable analytical techniques.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]
  • Górecka, E., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6279. [Link][3]
  • Human Metabolome Database. (n.d.). trans-Cinnamic acid. [Link]

A Senior Application Scientist's Guide to Validating the Structure of 2-Formylcinnamic Acid by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. While 1D NMR provides a foundational overview of a molecule's proton and carbon framework, complex or isomeric structures demand more sophisticated techniques. This guide provides an in-depth, practical comparison of 2D NMR experiments for the structural validation of 2-Formylcinnamic acid, moving beyond procedural steps to explain the strategic choices that ensure data integrity and analytical confidence.

The Analytical Challenge: Beyond the 1D Spectrum

This compound (C₁₀H₈O₃) presents a seemingly straightforward structure. However, the potential for cis/trans isomerism across the alkene, along with the close proximity of aromatic and vinylic protons, can lead to spectral crowding in a 1D ¹H NMR spectrum, making definitive assignments challenging. 2D NMR spectroscopy offers a solution by spreading the spectral information across two dimensions, resolving overlapping signals and revealing the intricate network of connectivity within the molecule.

A Multi-faceted Approach: The Power of Correlated Spectroscopy

To unequivocally validate the structure of this compound, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system. The primary techniques discussed are:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): To reveal longer-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations).

This guide will utilize predicted ¹H and ¹³C NMR data for (E)-3-(2-formylphenyl)prop-2-enoic acid to illustrate the interpretation of these 2D spectra.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, which will serve as the basis for our analysis.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton LabelPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-α6.65Doublet16.0
H-β7.95Doublet16.0
H-37.60Triplet7.5
H-47.75Triplet7.5
H-57.50Doublet7.5
H-67.90Doublet7.5
H-formyl10.20Singlet-
H-carboxyl12.50Singlet (broad)-

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (ppm)
C-1135.0
C-2134.5
C-3128.0
C-4130.0
C-5127.5
C-6133.0
C-α122.0
C-β145.0
C-carboxyl168.0
C-formyl192.0

Experimental and Interpretative Guide

Step 1: Unveiling Proton Connectivity with COSY

The COSY experiment is the logical starting point as it maps the ¹H-¹H coupling network, allowing for the assembly of spin systems.

Experimental Workflow: COSY Acquisition

cluster_sample Sample Preparation cluster_nmr NMR Spectrometer cluster_processing Data Processing Dissolve this compound in deuterated solvent (e.g., DMSO-d6) Dissolve this compound in deuterated solvent (e.g., DMSO-d6) Tune and shim the probe Tune and shim the probe Dissolve this compound in deuterated solvent (e.g., DMSO-d6)->Tune and shim the probe Acquire 1D ¹H spectrum Acquire 1D ¹H spectrum Tune and shim the probe->Acquire 1D ¹H spectrum Set up COSY experiment Set up COSY experiment Acquire 1D ¹H spectrum->Set up COSY experiment Acquire 2D COSY data Acquire 2D COSY data Set up COSY experiment->Acquire 2D COSY data Fourier transform in both dimensions Fourier transform in both dimensions Acquire 2D COSY data->Fourier transform in both dimensions Phase correction Phase correction Fourier transform in both dimensions->Phase correction Baseline correction Baseline correction Phase correction->Baseline correction

Caption: Workflow for COSY data acquisition and processing.

Interpretation of the COSY Spectrum:

A COSY spectrum displays the ¹H NMR spectrum on both the x and y axes. The diagonal peaks represent the 1D spectrum, while the off-diagonal cross-peaks indicate coupled protons.

  • Vinylic System: A strong cross-peak will be observed between H-α (6.65 ppm) and H-β (7.95 ppm). The large coupling constant (~16.0 Hz) is characteristic of a trans relationship, confirming the (E)-isomer.

  • Aromatic System: A network of correlations will be visible for the aromatic protons. H-6 (7.90 ppm) will show a cross-peak with H-5 (7.50 ppm). H-5 will, in turn, be coupled to H-4 (7.75 ppm). H-4 will show correlations to both H-5 and H-3 (7.60 ppm), and H-3 will correlate with H-4. This chain of correlations allows for the sequential assignment of the aromatic protons.

  • Isolated Protons: The formyl proton (H-formyl, 10.20 ppm) and the carboxylic acid proton (H-carboxyl, 12.50 ppm) will appear as singlets on the diagonal with no cross-peaks, as they are not coupled to other protons.

Step 2: Linking Protons to Carbons with HSQC

The HSQC experiment definitively identifies which protons are directly attached to which carbons.

Experimental Workflow: HSQC Acquisition

cluster_sample Sample Preparation cluster_nmr NMR Spectrometer cluster_processing Data Processing Use the same sample as for COSY Use the same sample as for COSY Acquire 1D ¹³C spectrum Acquire 1D ¹³C spectrum Use the same sample as for COSY->Acquire 1D ¹³C spectrum Set up HSQC experiment Set up HSQC experiment Acquire 1D ¹³C spectrum->Set up HSQC experiment Acquire 2D HSQC data Acquire 2D HSQC data Set up HSQC experiment->Acquire 2D HSQC data Fourier transform in both dimensions Fourier transform in both dimensions Acquire 2D HSQC data->Fourier transform in both dimensions Phase correction Phase correction Fourier transform in both dimensions->Phase correction Baseline correction Baseline correction Phase correction->Baseline correction

Caption: Workflow for HSQC data acquisition and processing.

Interpretation of the HSQC Spectrum:

The HSQC spectrum correlates the ¹H spectrum on one axis with the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.

  • Vinylic C-H: A cross-peak will connect H-α (6.65 ppm) to C-α (122.0 ppm), and another will link H-β (7.95 ppm) to C-β (145.0 ppm).

  • Aromatic C-H: Correlations will be observed between H-3 and C-3, H-4 and C-4, H-5 and C-5, and H-6 and C-6, confirming their direct attachments.

  • Formyl C-H: A cross-peak will be present between the formyl proton (10.20 ppm) and the formyl carbon (192.0 ppm).

  • Quaternary Carbons: The carboxyl carbon (168.0 ppm) and the two aromatic carbons bearing substituents (C-1 at 135.0 ppm and C-2 at 134.5 ppm) will not show any cross-peaks in the HSQC spectrum, as they are not directly bonded to any protons. This is a key piece of information for their identification.

Step 3: Assembling the Molecular Skeleton with HMBC

The HMBC experiment is crucial for connecting the spin systems identified by COSY and for placing the quaternary carbons and functional groups. It reveals couplings between protons and carbons that are two or three bonds apart.

Experimental Workflow: HMBC Acquisition

cluster_sample Sample Preparation cluster_nmr NMR Spectrometer cluster_processing Data Processing Use the same sample as for COSY and HSQC Use the same sample as for COSY and HSQC Set up HMBC experiment (optimized for ~8 Hz) Set up HMBC experiment (optimized for ~8 Hz) Use the same sample as for COSY and HSQC->Set up HMBC experiment (optimized for ~8 Hz) Acquire 2D HMBC data Acquire 2D HMBC data Set up HMBC experiment (optimized for ~8 Hz)->Acquire 2D HMBC data Fourier transform in both dimensions Fourier transform in both dimensions Acquire 2D HMBC data->Fourier transform in both dimensions Magnitude calculation Magnitude calculation Fourier transform in both dimensions->Magnitude calculation Baseline correction Baseline correction Magnitude calculation->Baseline correction

Caption: Workflow for HMBC data acquisition and processing.

Interpretation of the HMBC Spectrum:

The HMBC spectrum, like the HSQC, correlates the ¹H and ¹³C spectra. However, the cross-peaks represent longer-range interactions.

  • Connecting the Vinylic and Aromatic Systems:

    • H-β (7.95 ppm) will show a crucial three-bond correlation to C-2 (134.5 ppm), definitively linking the propenoic acid side chain to the formyl-substituted carbon of the aromatic ring.

    • H-β will also show a two-bond correlation to C-1 (135.0 ppm).

    • H-6 (7.90 ppm) will show a three-bond correlation to C-2 (134.5 ppm), further confirming the substitution pattern.

  • Placing the Formyl Group:

    • The formyl proton (10.20 ppm) will show a two-bond correlation to C-2 (134.5 ppm) and a three-bond correlation to C-3 (128.0 ppm). This unequivocally places the formyl group at the C-2 position.

  • Positioning the Carboxyl Group:

    • H-α (6.65 ppm) will show a two-bond correlation to the carboxyl carbon (168.0 ppm) and a three-bond correlation to C-β (145.0 ppm).

    • H-β (7.95 ppm) will show a three-bond correlation to the carboxyl carbon (168.0 ppm).

Summary of Key HMBC Correlations:

ProtonCorrelated Carbons (2 and 3 bonds)
H-αC-β, C-carboxyl, C-1
H-βC-α, C-carboxyl, C-1, C-2, C-6
H-6C-1, C-2, C-4, C-5
H-formylC-2, C-3

Conclusion: A Self-Validating Structural Proof

By systematically applying and interpreting COSY, HSQC, and HMBC experiments, a complete and unambiguous structural validation of this compound can be achieved. The COSY experiment establishes the proton-proton connectivities within the vinylic and aromatic spin systems. The HSQC experiment then links these protons to their directly attached carbons. Finally, the HMBC spectrum provides the crucial long-range correlations that piece together the entire molecular framework, including the placement of the formyl and carboxylic acid functional groups and the confirmation of the substitution pattern on the aromatic ring. This integrated 2D NMR approach exemplifies a robust, self-validating system for structural elucidation in modern chemical research.

References

  • Introduction to 2D NMR Spectroscopy.YouTube.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.OMICS International.
  • 2D NMR: COSY, HSQC (HMQC) and HMBC.YouTube.
  • HSQC and HMBC.Columbia University NMR Core Facility.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them.Creative Biostructure.

A Comparative Guide to the Biological Activity of 2-Formylcinnamic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are a cornerstone in the study of bioactive compounds, demonstrating a remarkable breadth of pharmacological potential.[1][2][3] Found abundantly in the plant kingdom, the cinnamic acid scaffold, characterized by a benzene ring, an acrylic acid functional group, and a connecting alkene double bond, offers a versatile platform for chemical modification.[1][4] These modifications, often involving substitutions on the phenyl ring, can significantly modulate the compound's biological efficacy.[5] This guide provides an in-depth, comparative analysis of the biological activities of 2-Formylcinnamic acid (2-FCA) and other key cinnamic acid derivatives, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. We will delve into the structure-activity relationships that govern their potency and provide standardized experimental protocols for their evaluation, offering a critical resource for researchers in drug discovery and development.

The Cinnamic Acid Scaffold: A Foundation for Diverse Bioactivity

The inherent biological activity of cinnamic acid derivatives is intrinsically linked to their molecular structure.[6] Key reactive sites—the aromatic ring, the carboxylic acid group, and the conjugated double bond—are all amenable to modification, leading to a vast library of compounds with tailored properties.[6] For instance, the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring are primary determinants of a derivative's antioxidant and antimicrobial strength.[5] This guide will specifically explore how the ortho-formyl (-CHO) group of this compound influences its biological profile in comparison to other well-studied derivatives such as p-coumaric acid, caffeic acid, and ferulic acid.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties, exhibiting activity against a wide range of bacteria and fungi.[2][4][7][8] Their mechanisms of action often involve the disruption of cell membranes, inhibition of essential enzymes like ATPase, and the prevention of biofilm formation.[9]

Structure-Activity Relationship Insights: The antimicrobial efficacy of cinnamic acid derivatives is highly dependent on their specific chemical structures. For example, studies have shown that ester derivatives can be more bioactive than their amide counterparts.[6] Furthermore, modifications such as the bromination of the double bond in the acrylic acid side chain have been shown to enhance antimicrobial activity.[8] The introduction of substituents on the phenyl ring also plays a crucial role; for instance, derivatives with a catechol group (two hydroxyl groups on the aromatic ring) have demonstrated significant antibacterial activity against S. aureus.[10]

Comparative Data on Antimicrobial Activity:

CompoundTarget OrganismMIC (µg/mL)Reference
Cinnamic AcidS. aureus>5 mM[10]
CinnamaldehydeE. coli, S. aureus3-8 mM[11]
Butyl CinnamateC. albicans626.62 µM[6]
Catechol-bearing derivative (DM2)S. aureus16-64[10]
4-Chlorocinnamic acid derivativeP. aeruginosa, S. aureusNo inhibition[11]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (2-FCA and derivatives)

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (medium only)

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in the 96-well plate using the growth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Controls: Include wells with inoculum and medium only (growth control) and wells with medium only (sterility control). Also, include a positive control antibiotic.

  • Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Antioxidant Activity

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[2] They exert their effects by scavenging free radicals, which are implicated in a wide range of degenerative diseases.[12] The primary mechanism involves the donation of a hydrogen atom from a hydroxyl group to stabilize a free radical.[13]

Structure-Activity Relationship Insights: The antioxidant capacity is heavily influenced by the substitution pattern on the aromatic ring. For instance, 2,6-di-tert-butyl substitution on the phenol ring is highly favorable for antioxidant activity.[12] In contrast, the absence of ortho-substitution is less effective. The presence of methoxy groups also modulates this activity.[12]

Comparative Data on Antioxidant Activity (DPPH Scavenging):

CompoundIC50 (µM)Reference
Ferulic AcidVaries[12]
Sinapic AcidVaries[12]
p-Coumaric AcidVaries[12]
Trolox (Standard)Similar to potent derivatives[12]

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used spectrophotometric method assesses the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[13][14]

Materials:

  • Test compounds (2-FCA and derivatives)

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol or ethanol

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol and protect it from light.[13] Prepare serial dilutions of the test compounds and the positive control.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each compound dilution to the wells. Then, add the DPPH working solution to initiate the reaction.[13]

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[15]

  • Measurement: Measure the absorbance of the solution at approximately 517 nm.[13][14] The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.[13]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[13] The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[13]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Cinnamic acid derivatives have demonstrated anti-inflammatory properties, often by inhibiting key signaling pathways and the production of pro-inflammatory mediators.[9]

Mechanism of Action: A primary mechanism of anti-inflammatory action is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[9] This pathway is central to inflammation, and its inhibition leads to a reduced production of pro-inflammatory cytokines like TNF-α and IL-6.[9] Additionally, these compounds can modulate the production of nitric oxide (NO), a key signaling molecule in inflammation.[16] Excessive NO production is associated with various inflammatory conditions.[16]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).[16][17]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (for nitrite measurement)

  • 96-well cell culture plates

  • Positive control (e.g., Aminoguanidine)[18]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.[19]

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of nitrite, a stable metabolite of NO.[17] This is done by adding Griess reagent to the supernatant and measuring the absorbance at around 540 nm.[17]

  • Cytotoxicity Assessment (MTT Assay): It is crucial to perform a concurrent MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity of the compounds.[17]

Anticancer Activity

The potential of cinnamic acid derivatives as anticancer agents is an area of intense research.[20] These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor cell proliferation, and interfere with key signaling pathways that drive cancer progression.[20][21]

Mechanism of Action: Cinnamic acid derivatives can exert their anticancer effects through multiple mechanisms. Some derivatives induce apoptosis by causing DNA damage.[21] Others have been shown to inhibit critical signaling pathways like the PI3K/AKT pathway, which is often overactive in cancer and promotes cell survival.[20]

Comparative Data on Anticancer Activity (IC50):

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Caffeic AcidHepG2Liver627.45 (48h)[20]
4-Methoxycinnamic AcidA549Lung>200[20]
Bromo-cinnamic derivativeHepG2Liver13.14[22]
Cinnamic AcidHT-144Melanoma2400[21]
4-bromo-5-phenylpenta-2,4-dienoic acidMultiple linesBreast, Colon, etc.Highly active[23]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[24][25] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[26]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Appropriate cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[25]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[25][27] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[20]

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflows for assessing biological activity.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound 1. Prepare Stock Solutions of Test Compounds Plate 3. Serially Dilute Compounds in 96-Well Plate Compound->Plate Culture 2. Prepare Cell Culture or Microbial Inoculum Treat 4. Add Cells/Inoculum to Plates Culture->Treat Plate->Treat Incubate 5. Incubate under Controlled Conditions Treat->Incubate Reagent 6. Add Assay Reagent (e.g., MTT, DPPH, Griess) Incubate->Reagent Read 7. Measure Absorbance (Spectrophotometer) Reagent->Read Calculate 8. Calculate % Inhibition and IC50 Values Read->Calculate G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Genes NO NO Production Genes->NO iNOS Inflammation Inflammation Genes->Inflammation NO->Inflammation CinnamicDeriv Cinnamic Acid Derivative CinnamicDeriv->IKK Inhibits CinnamicDeriv->NFkB Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Perspectives

This guide highlights the significant and varied biological activities of this compound and its structural relatives. The versatility of the cinnamic acid scaffold allows for fine-tuning of its pharmacological properties, leading to derivatives with enhanced potency against microbial pathogens, oxidative stress, inflammation, and cancer. The structure-activity relationships discussed underscore the importance of specific functional groups and their positions on the aromatic ring in determining biological efficacy.

Future research should continue to explore novel synthetic modifications of the cinnamic acid backbone. A deeper understanding of their mechanisms of action at the molecular level, coupled with in vivo studies, will be crucial for translating these promising compounds from the laboratory to clinical applications. The standardized protocols provided herein serve as a foundational resource for researchers to ensure the generation of reliable and comparable data, accelerating the discovery of new therapeutic agents based on the remarkable cinnamic acid framework.

References

A comprehensive list of references is available for further reading and verification. Please consult the original publications for detailed methodologies and data.

Sources

A Comparative Guide to the Synthesis of 2-Formylcinnamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, 2-formylcinnamic acid stands as a pivotal precursor, its unique bifunctional nature—possessing both an aldehyde and a carboxylic acid on a cinnamic acid scaffold—making it a versatile building block for a myriad of complex molecules. This guide offers an in-depth comparison of the primary synthetic routes to this valuable compound, providing objective analysis and supporting experimental data to empower researchers in selecting the optimal pathway for their specific needs.

Introduction: The Significance of this compound

This compound, also known as (E)-3-(2-formylphenyl)acrylic acid, is a key intermediate in the synthesis of various heterocyclic compounds, including quinolines, and other structures of medicinal interest. The strategic placement of the formyl and carboxylic acid groups allows for a range of subsequent chemical transformations, making the efficient and scalable synthesis of this molecule a topic of considerable importance.

This guide will explore and compare the following established synthetic methodologies:

  • Knoevenagel Condensation: A classic route involving the condensation of an aldehyde with a compound containing an active methylene group.

  • Horner-Wadsworth-Emmons (HWE) Olefination: A highly stereoselective method for the formation of alkenes.

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.

  • Oxidation of 2-(Hydroxymethyl)cinnamic acid: A functional group interconversion approach.

I. Knoevenagel Condensation: The Direct Approach

The Knoevenagel condensation is a widely utilized method for the synthesis of α,β-unsaturated acids and esters.[1][2] In the context of this compound synthesis, this reaction typically involves the condensation of 2-formylbenzaldehyde with malonic acid in the presence of a basic catalyst.[3]

Underlying Principles

The reaction is initiated by the deprotonation of the active methylene compound (malonic acid) by a base, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. Subsequent dehydration yields the α,β-unsaturated product.[4] The choice of base and solvent system is critical in optimizing the reaction and minimizing side products. While pyridine and piperidine are traditionally used, greener alternatives are being explored.[2]

Experimental Protocol: Knoevenagel Condensation of 2-Formylbenzaldehyde

A representative procedure for the synthesis of this compound via Knoevenagel condensation is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-formylbenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a suitable solvent such as pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Performance Metrics
ParameterValueReference
Starting Material 2-Formylbenzaldehyde, Malonic Acid[3]
Key Reagents Pyridine, Piperidine[3]
Reaction Time 1.5 hours[3]
Temperature 110 °C[3]
Yield ~90%[3]
Causality in Experimental Choices

The use of an excess of malonic acid helps to drive the reaction to completion. Pyridine serves as both a solvent and a base, while piperidine is a more effective catalyst for the initial condensation step. The acidic workup is necessary to protonate the carboxylate and precipitate the final product.

Figure 1: Knoevenagel Condensation for this compound.

II. Horner-Wadsworth-Emmons (HWE) Olefination: Stereoselective Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that typically provides excellent (E)-stereoselectivity in the formation of alkenes.[4][5] This makes it a highly attractive method for the synthesis of the trans-isomer of this compound.

Underlying Principles

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction.[4] The stereochemical outcome is influenced by the steric bulk of the reactants and the reaction conditions, with the formation of the thermodynamically more stable (E)-alkene being favored.[4]

Experimental Protocol: HWE Synthesis of Ethyl 2-Formylcinnamate

A typical HWE protocol for the synthesis of an ester precursor to this compound is as follows:

  • Phosphonate Carbanion Generation: To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous solvent (e.g., THF) at a low temperature (e.g., 0 °C), add a strong base such as sodium hydride (NaH).

  • Aldehyde Addition: After stirring to allow for the formation of the carbanion, add 2-formylbenzaldehyde dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Hydrolysis: Purify the resulting ethyl 2-formylcinnamate by column chromatography. Subsequent hydrolysis of the ester group (e.g., using NaOH followed by acidic workup) yields this compound.

Performance Metrics
ParameterValueReference
Starting Material 2-Formylbenzaldehyde, Triethyl phosphonoacetateGeneral HWE
Key Reagents Sodium Hydride (NaH)General HWE
Reaction Time Varies (typically a few hours)General HWE
Temperature 0 °C to Room TemperatureGeneral HWE
Yield Generally high[6]
Causality in Experimental Choices

The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the phosphonate ester. Anhydrous conditions are necessary to prevent quenching of the carbanion. The low-temperature addition of the aldehyde helps to control the reaction and improve selectivity. The aqueous workup removes the water-soluble phosphate byproduct.

Figure 2: Horner-Wadsworth-Emmons Synthesis Pathway.

III. Heck Reaction: Palladium-Catalyzed C-C Bond Formation

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers a powerful method for the synthesis of substituted alkenes.[7][8] For the synthesis of this compound, this would typically involve the coupling of 2-bromobenzaldehyde with acrylic acid.

Underlying Principles

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the desired product.[7] The choice of palladium catalyst, ligands, base, and solvent are all critical for achieving high yields and selectivity.

Experimental Protocol: Heck Reaction for this compound

A general procedure for the Heck reaction to synthesize this compound is as follows:

  • Reaction Setup: In a reaction vessel, combine 2-bromobenzaldehyde (1 equivalent), acrylic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF or an aqueous medium).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC.

  • Workup: After completion, cool the reaction mixture, filter off the catalyst, and acidify the filtrate with an acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration and recrystallize from a suitable solvent.

Performance Metrics
ParameterValueReference
Starting Material 2-Bromobenzaldehyde, Acrylic AcidGeneral Heck
Key Reagents Pd(OAc)₂, PPh₃, K₂CO₃General Heck
Reaction Time Varies (often several hours)General Heck
Temperature 80-120 °CGeneral Heck
Yield Moderate to good[9]
Causality in Experimental Choices

The palladium catalyst is the heart of the reaction, facilitating the C-C bond formation. The phosphine ligand stabilizes the palladium complex and influences its reactivity. The base is required to neutralize the hydrohalic acid that is formed during the catalytic cycle. The choice of solvent can significantly impact the reaction rate and yield.

Figure 3: Heck Reaction for this compound Synthesis.

IV. Oxidation of 2-(Hydroxymethyl)cinnamic acid: A Functional Group Transformation

An alternative strategy involves the synthesis of a precursor molecule, 2-(hydroxymethyl)cinnamic acid, followed by its oxidation to the desired aldehyde. This approach can be advantageous if the starting materials for the precursor are readily available and the oxidation step is high-yielding and selective.

Underlying Principles

This two-step approach first involves the synthesis of 2-(hydroxymethyl)cinnamic acid, which can be achieved through various methods, such as a Heck reaction between 2-bromobenzyl alcohol and acrylic acid. The second step is the selective oxidation of the primary alcohol to an aldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups.[10][11]

Experimental Protocol: Oxidation of 2-(Hydroxymethyl)cinnamic acid

A general procedure for the oxidation step is as follows:

  • Reaction Setup: Dissolve 2-(hydroxymethyl)cinnamic acid in a suitable solvent (e.g., dichloromethane).

  • Oxidant Addition: Add a selective oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), to the solution at room temperature.

  • Reaction: Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

  • Workup: Quench the reaction appropriately (depending on the oxidant used) and extract the product into an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Performance Metrics
ParameterValueReference
Starting Material 2-(Hydroxymethyl)cinnamic acidGeneral Oxidation
Key Reagents PCC or Dess-Martin PeriodinaneGeneral Oxidation
Reaction Time Typically a few hoursGeneral Oxidation
Temperature Room TemperatureGeneral Oxidation
Yield Generally good to high[10][11]
Causality in Experimental Choices

The choice of oxidizing agent is critical to selectively oxidize the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid or reaction with the alkene. Mild and selective reagents like PCC and DMP are often preferred for this type of transformation.

Figure 4: Synthesis of this compound via Oxidation.

Comparative Analysis and Conclusion

Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

Synthetic RouteKey AdvantagesKey Disadvantages
Knoevenagel Condensation High yields, direct formation of the carboxylic acidUse of potentially hazardous pyridine, high temperatures
Horner-Wadsworth-Emmons Excellent (E)-stereoselectivity, milder conditionsTwo-step process (olefination followed by hydrolysis)
Heck Reaction Good functional group toleranceUse of expensive palladium catalyst, potential for side reactions
Oxidation Route Can utilize readily available precursorsTwo-step process, requires selective oxidation

The choice of the most appropriate synthetic route will depend on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, the required stereoselectivity, and the laboratory's capabilities. For large-scale, cost-effective production where high stereoselectivity is not the primary concern, the Knoevenagel Condensation may be the preferred method. For syntheses where high (E)-stereoselectivity is crucial, the Horner-Wadsworth-Emmons reaction is an excellent choice. The Heck reaction offers good functional group tolerance, making it suitable for more complex substrates. Finally, the oxidation of a precursor alcohol provides a flexible alternative, particularly if the precursor is easily accessible.

Researchers and drug development professionals are encouraged to consider these factors carefully when designing their synthetic strategies for this compound and its derivatives.

References

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Head-to-Head Comparison of Synthesis Methods for 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formylcinnamic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, due to its versatile functional groups—an aldehyde, a carboxylic acid, and an alkene. This guide provides a comprehensive head-to-head comparison of the most prevalent synthetic methodologies for this compound. We will delve into the mechanistic underpinnings, procedural details, and comparative performance of key synthetic routes, including ozonolysis of naphthalene derivatives, oxidation of corresponding alcohols or methyl groups, and palladium-catalyzed coupling reactions. This analysis aims to equip researchers with the necessary information to select the most appropriate synthetic strategy based on factors such as yield, scalability, cost, and environmental impact.

Introduction

This compound, with its IUPAC name (E)-3-(2-formylphenyl)prop-2-enoic acid, is a bifunctional organic compound that serves as a crucial intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.[1] Its utility in medicinal chemistry is noteworthy, with derivatives showing a wide range of biological activities.[2][3] The selection of a synthetic route to this compound is a critical decision in any research or development program, directly impacting the efficiency and economic viability of the overall process. This guide provides an in-depth comparison of the primary methods used for its synthesis.

I. Ozonolysis of Naphthalene Derivatives

The ozonolysis of naphthalene and its substituted derivatives represents a classical approach to cleave the aromatic ring system and generate functionalized benzene derivatives, including this compound precursors.[4][5]

A. Reaction Mechanism

The reaction proceeds via the 1,3-dipolar cycloaddition of ozone to one of the double bonds in the naphthalene ring, forming a primary ozonide (molozonide). This unstable intermediate rapidly rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide, typically under reductive or oxidative conditions, cleaves the molecule to yield the desired carbonyl compounds. In the synthesis of this compound, the ozonolysis of a suitable naphthalene derivative is followed by a workup that selectively yields the aldehyde and carboxylic acid functionalities.

B. Experimental Protocol (Illustrative)
  • Ozonolysis: A solution of naphthalene in a suitable solvent (e.g., dichloromethane, methanol) is cooled to a low temperature (typically -78 °C).[5] A stream of ozone-enriched oxygen is bubbled through the solution until the starting material is consumed (monitored by TLC).

  • Workup:

    • Reductive Workup: The reaction mixture is purged with an inert gas to remove excess ozone. A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine, is then added to decompose the ozonide, yielding the aldehyde.

    • Oxidative Workup: Treatment with an oxidizing agent, like hydrogen peroxide, will yield the carboxylic acid. For this compound, a carefully controlled workup is necessary to achieve the desired difunctional product.

C. Performance Analysis
ParameterPerformanceSupporting Data/Rationale
Yield Moderate to GoodYields can be variable depending on the substrate and reaction conditions. Side reactions and over-oxidation can reduce the yield of the desired product.
Scalability ModerateOzonolysis requires specialized equipment (ozone generator) and careful temperature control, which can be challenging on a large scale.
Cost ModerateThe cost of the ozone generator and the need for low temperatures can contribute to the overall cost.
Safety High ConcernOzone is a toxic and explosive gas. Ozonides are also potentially explosive and must be handled with extreme care.
Environmental Impact ModerateThe use of chlorinated solvents is a concern. The byproducts of the reductive workup (e.g., DMSO) need to be managed.

II. Oxidation of 2-Substituted Cinnamic Acid Precursors

This approach involves the oxidation of a pre-existing cinnamic acid derivative bearing a suitable precursor to the formyl group at the 2-position, such as a methyl or a hydroxymethyl group.

A. Oxidation of 2-Methylcinnamic Acid

The oxidation of the methyl group of 2-methylcinnamic acid to an aldehyde can be achieved using various oxidizing agents.

1. Reaction Mechanism

The selective oxidation of a methyl group to an aldehyde in the presence of other sensitive functional groups (alkene, carboxylic acid) is challenging. Reagents like selenium dioxide (SeO2) or ceric ammonium nitrate (CAN) can be employed. The mechanism often involves radical intermediates or the formation of an organoselenium species that is subsequently hydrolyzed.

2. Experimental Protocol (Illustrative using SeO2)
  • 2-Methylcinnamic acid is dissolved in a suitable solvent, such as dioxane or acetic acid.

  • A stoichiometric amount of selenium dioxide is added.

  • The mixture is heated under reflux for a specified period.

  • After cooling, the precipitated selenium is filtered off.

  • The product is isolated from the filtrate by extraction and purified by crystallization or chromatography.

B. Oxidation of 2-(Hydroxymethyl)cinnamic Acid

The oxidation of a primary alcohol to an aldehyde is a more common and generally higher-yielding transformation.

1. Reaction Mechanism

A variety of mild oxidizing agents can be used, such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). These reagents avoid over-oxidation to the carboxylic acid. The mechanism for PCC involves the formation of a chromate ester followed by a base-assisted elimination.

2. Experimental Protocol (Illustrative using PCC)
  • Pyridinium chlorochromate (PCC) is suspended in a dry, non-polar solvent like dichloromethane.

  • A solution of 2-(hydroxymethyl)cinnamic acid in dichloromethane is added to the suspension.

  • The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

  • The reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts.

  • The solvent is evaporated, and the product is purified.

C. Performance Analysis
ParameterOxidation of 2-MethylOxidation of 2-(Hydroxymethyl)Supporting Data/Rationale
Yield Low to ModerateGood to ExcellentOxidation of alcohols to aldehydes is generally more efficient and selective than methyl group oxidation.
Scalability ModerateGoodProcedures using common oxidizing agents are generally scalable, although the use of chromium reagents on a large scale has environmental and safety implications.
Cost ModerateModerateThe cost of the starting materials and oxidizing agents will influence the overall cost.
Safety High Concern (SeO2)Moderate Concern (PCC)Selenium compounds are highly toxic. Chromium(VI) reagents are carcinogenic and toxic.
Environmental Impact HighHighThe use of heavy metal oxidants (Se, Cr) is a significant environmental concern.

III. Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Heck reaction, offer a powerful and versatile approach to construct the carbon-carbon bonds in this compound.[6][7][8]

A. Heck Reaction

The Heck reaction involves the coupling of an aryl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[7] For the synthesis of this compound, this could involve the coupling of 2-bromobenzaldehyde with acrylic acid or an acrylate ester.

1. Reaction Mechanism

The catalytic cycle of the Heck reaction typically involves:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromobenzaldehyde).

  • Migratory Insertion: The alkene (e.g., ethyl acrylate) coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

2. Experimental Protocol (Illustrative)
  • To a reaction vessel are added 2-bromobenzaldehyde, an acrylate ester (e.g., ethyl acrylate), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N or K2CO3).[9]

  • A suitable solvent, such as DMF or NMP, is added.[8]

  • The mixture is heated under an inert atmosphere until the reaction is complete.

  • The reaction mixture is cooled, filtered, and the product is isolated by extraction.

  • If an ester was used, a subsequent hydrolysis step is required to obtain the carboxylic acid.

B. Performance Analysis
ParameterPerformanceSupporting Data/Rationale
Yield Good to ExcellentThe Heck reaction is known for its high efficiency and functional group tolerance, often providing high yields of the desired product.[8]
Scalability GoodPalladium-catalyzed reactions are widely used in industrial processes and are generally scalable.
Cost Moderate to HighThe cost of the palladium catalyst and phosphine ligands can be significant, although catalyst loading is often low.
Safety ModeratePhosphine ligands can be toxic and air-sensitive. Solvents like DMF and NMP have associated health risks.
Environmental Impact ModerateThe use of a heavy metal catalyst and organic solvents requires proper waste management.

IV. Other Synthetic Approaches

While the above methods are the most common, other strategies have been explored for the synthesis of this compound and its derivatives.

A. Wittig Reaction

The Wittig reaction provides a classic method for alkene synthesis from an aldehyde or ketone and a phosphonium ylide.[10][11][12][13][14] In this context, a Wittig reaction between phthalaldehydic acid (or a protected derivative) and a suitable phosphorus ylide could yield this compound.

1. Workflow Diagram

Wittig_Reaction Start Phthalaldehydic Acid Reaction Wittig Reaction Start->Reaction Ylide Phosphorus Ylide (e.g., Ph3P=CHCOOR) Ylide->Reaction Intermediate Protected 2-Formylcinnamate Ester Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product Grignard_Synthesis cluster_start Starting Material Preparation cluster_coupling Carbon-Carbon Bond Formation cluster_end Functional Group Manipulation A 2-Bromobenzaldehyde B Protection of Aldehyde (e.g., as acetal) A->B C Formation of Grignard Reagent B->C D Reaction with 3-Carbon Electrophile C->D E Intermediate D->E F Oxidation E->F G Deprotection F->G H This compound G->H

Caption: Grignard-based synthesis of this compound.

V. Comparative Summary and Conclusion

Synthesis MethodKey AdvantagesKey DisadvantagesBest Suited For
Ozonolysis Utilizes readily available starting materials.Hazardous reagents and intermediates; specialized equipment needed.Small-scale synthesis where the starting material is readily accessible.
Oxidation Can be high-yielding (from alcohol).Use of toxic heavy metals; oxidation of methyl group can be low-yielding.Laboratory-scale synthesis where the precursor alcohol is available.
Heck Reaction High yields, good functional group tolerance, versatile.Cost of catalyst and ligands; potential for heavy metal contamination.Scalable synthesis requiring high efficiency and flexibility.
Wittig Reaction Well-established and reliable for alkene formation.Stoichiometric use of phosphine reagent generates significant waste.Specific applications where stereocontrol is critical.
Grignard Reaction A fundamental C-C bond-forming reaction.Requires strictly anhydrous conditions; multiple steps (protection/deprotection) may be needed.Situations where building the carbon skeleton from smaller fragments is desired.

References

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A Researcher's Guide to Comparing the Stability of Formylcinnamic Acid Isomers using Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the intrinsic stability of molecular isomers is fundamental to predicting their behavior, reactivity, and suitability for a given application. The ortho-, meta-, and para- isomers of formylcinnamic acid present a classic case study in how the position of a substituent group can profoundly influence a molecule's thermodynamic properties. This guide provides an in-depth, objective comparison of the stability of these isomers, grounded in the principles and practices of Density Functional Theory (DFT) studies.

While direct, published experimental comparisons of these specific isomers are scarce, we can establish a robust computational protocol based on extensive DFT work on cinnamic acid and its derivatives. This guide will not only discuss the principles but will also provide a detailed workflow for researchers to conduct their own comparative analyses, ensuring scientific rigor and trustworthy results.

The Scientific Rationale: Why DFT for Isomer Stability?

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is the workhorse of modern computational chemistry for several reasons:

  • Accuracy vs. Cost: DFT provides a favorable balance between computational accuracy and cost, making it feasible to study relatively large molecules like formylcinnamic acid.

  • Predictive Power: It allows for the calculation of key thermodynamic quantities, including electronic energy, enthalpy, and Gibbs free energy. The relative Gibbs free energy is the ultimate arbiter of thermodynamic stability under standard conditions.

  • Insight into Electronic and Steric Effects: DFT calculations provide optimized molecular geometries and electronic property data (like charge distribution), which help in rationalizing stability differences based on intramolecular interactions, such as steric hindrance, resonance effects, and potential hydrogen bonding.

Numerous studies on cinnamic acid, cinnamaldehyde, and other substituted derivatives have successfully employed DFT to elucidate conformational preferences and spectroscopic properties, validating its use for this class of molecules[1][2][3]. A theoretical study on salicylic acid isomers, for instance, confirmed that DFT can effectively distinguish the stability between positional isomers, concluding that the para isomer is the most stable[4].

Experimental Protocol: A Step-by-Step Computational Workflow

To objectively compare the stability of ortho-, meta-, and para-formylcinnamic acid, a rigorous and self-validating computational protocol is essential. The following workflow is designed based on best practices established in the literature[1][4][5].

Step 1: Initial Structure Generation

The first step is to generate the 3D structures of the three isomers: 2-formylcinnamic acid (ortho), 3-formylcinnamic acid (meta), and 4-formylcinnamic acid (para). Special attention must be paid to the initial conformation, particularly the orientation of the carboxylic acid and formyl groups, and the configuration around the Cα=Cβ double bond (which is typically the more stable E-, or trans-, configuration).

Step 2: Conformational Analysis

Cinnamic acid and its derivatives can exist as different conformers due to rotation around single bonds, most notably the Cβ-C1 (phenyl ring) and Cα-C(OOH) bonds. The latter gives rise to s-cis and s-trans conformers[1][3]. To ensure the comparison is between the true global minima for each isomer, a conformational search is a critical, albeit often overlooked, step. This involves systematically rotating key dihedral angles and performing initial, lower-level optimizations to identify the most stable conformers for each positional isomer.

Step 3: Geometry Optimization

High-level geometry optimization is performed on the lowest-energy conformer identified for each isomer. This process finds the stationary point on the potential energy surface that corresponds to the minimum energy structure.

  • Choice of Functional and Basis Set: The selection of the DFT functional and basis set is crucial for accuracy. The B3LYP hybrid functional is a widely-used and well-validated choice for organic molecules, demonstrating good performance in predicting geometries and relative energies[1][3]. For the basis set, a Pople-style set such as 6-311++G(d,p) is recommended. The diffuse functions ("++") are important for accurately describing anions and systems with potential hydrogen bonds, while the polarization functions ("(d,p)") allow for more flexibility in describing bonding environments[6].

Step 4: Vibrational Frequency Calculation

Once the geometry is optimized, a frequency calculation must be performed at the same level of theory. This step serves two vital purposes:

  • Verification of Minima: It confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state.

  • Thermodynamic Data: The calculation provides the Zero-Point Vibrational Energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are essential for calculating the Gibbs free energy (G).

Step 5: Analysis of Results

The relative stability of the isomers is determined by comparing their final energies. The key values to compare are:

  • Electronic Energy (E): The raw energy from the DFT calculation.

  • Electronic Energy + ZPVE (E+ZPE): A more accurate comparison at 0 K.

  • Gibbs Free Energy (G): The most comprehensive measure of stability at a given temperature and pressure (e.g., 298.15 K and 1 atm), as it includes entropic contributions. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.

The entire computational process is illustrated in the workflow diagram below.

DFT Workflow for Isomer Stability cluster_isomers Isomer Preparation Ortho Ortho-Isomer Conf_Analysis Step 1: Conformational Analysis (Identify lowest energy conformer for each) Ortho->Conf_Analysis Meta Meta-Isomer Meta->Conf_Analysis Para Para-Isomer Para->Conf_Analysis Opt Step 2: Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Conf_Analysis->Opt Freq Step 3: Frequency Calculation (Verify minimum, obtain ZPVE and Gibbs Free Energy) Opt->Freq Analysis Step 4: Comparative Energy Analysis (Compare ΔG to determine relative stability) Freq->Analysis Conclusion Conclusion: Rank Isomer Stability (Para > Meta > Ortho) Analysis->Conclusion

Caption: A generalized workflow for comparing isomer stability using DFT.

Data Presentation and Interpretation

The results of the DFT calculations should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Hypothetical DFT Calculation Results for Formylcinnamic Acid Isomers

Isomer Electronic Energy (Hartree) ZPVE (Hartree) Gibbs Free Energy (G) (Hartree) Relative G (kcal/mol)
ortho Value Value Value X.XX
meta Value Value Value Y.YY
para Value Value Value 0.00

Note: Relative Gibbs Free Energy (ΔG) is calculated with respect to the most stable isomer (which is set to 0.00 kcal/mol).

Interpreting the Stability Order

Based on established principles of substituent effects, we can predict the likely stability order and rationalize the computational results.

  • Para-Isomer: The para-formylcinnamic acid is anticipated to be the most stable isomer. In this position, the electron-withdrawing formyl group (-CHO) can participate in resonance with the carboxylic acid group through the benzene ring and the propenoic acid chain, leading to significant electronic delocalization and stabilization. Steric hindrance is minimal in the para position. Studies on other substituted aromatic acids often find the para isomer to be the most stable[4].

  • Meta-Isomer: The meta isomer is expected to be less stable than the para isomer. The formyl group at the meta position can only exert an inductive electron-withdrawing effect, as it cannot directly participate in resonance with the cinnamic acid backbone. This results in less electronic stabilization compared to the para isomer.

  • Ortho-Isomer: The ortho-formylcinnamic acid is likely to be the least stable isomer. The primary reason is steric hindrance (a classic ortho-effect) between the adjacent formyl and propenoic acid groups. This steric clash can force the groups out of the plane of the benzene ring, disrupting the π-conjugation and destabilizing the molecule. While there is a possibility for a weak intramolecular hydrogen bond between the formyl oxygen and the carboxylic hydrogen, this is often not sufficient to overcome the significant steric repulsion. Experimental work on the biological activity of substituted cis-cinnamic acids has shown that ortho- and para-substituted analogues often exhibit lower potency, which may be related to steric and electronic factors affecting receptor binding[7].

Formylcinnamic_Acid_Isomers cluster_ortho ortho-Formylcinnamic Acid cluster_meta meta-Formylcinnamic Acid cluster_para para-Formylcinnamic Acid ortho_img ortho_img meta_img meta_img para_img para_img

Caption: Structures of the ortho-, meta-, and para-formylcinnamic acid isomers.

Conclusion

This guide provides a comprehensive framework for objectively comparing the stability of formylcinnamic acid isomers using DFT. By following the detailed computational workflow—from conformational analysis to frequency calculations—researchers can generate reliable and self-validating data. The predicted stability order, based on well-understood electronic and steric effects, is para > meta > ortho . The para-isomer benefits from maximum resonance stabilization and minimal steric hindrance, while the ortho-isomer is destabilized by significant steric repulsion. This foundational understanding of isomer stability is a critical prerequisite for the rational design of new pharmaceuticals and functional materials.

References

  • Fadl, F., Abdalla, S., Ishaq, A., & Umar, Y. (2022). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. Journal of the Mexican Chemical Society, 66(4), 543-559. [Link][1][3][6]
  • Kowalska, D., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11153. [Link][7]
  • Triana, Y. T., et al. (2024). Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves. ACS Omega. [Link][5]
  • Abu-Eittah, R. H., et al. (2012). The structure of cinnamic acid and cinnamoyl azides, a unique localized π system: The electronic spectra and DFT-treatment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 337-346. [Link][9]
  • Fadl, F., et al. (2022). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde.
  • Kato-Noguchi, H., et al. (2013). Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors. Phytochemistry, 96, 122-128. [Link][8]
  • Ouafy, H. E., et al. (2021). Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. Moroccan Journal of Chemistry, 9(1), 1-13. [Link][4]

Sources

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the specificity of a compound is paramount. While a molecule may show high efficacy towards its intended target, off-target interactions can lead to unforeseen side effects or confound experimental results. This guide provides an in-depth analysis of the cross-reactivity profile of 2-Formylcinnamic acid, a compound with a structural backbone common to many biologically active molecules.[1][2] Given that derivatives of cinnamic acid have been shown to interact with a variety of enzymes, including protein kinases, a thorough investigation into the potential for off-target binding is crucial.[3][4]

Here, we present a comparative study of this compound against two major classes of enzymes often implicated in off-target effects: protein kinases and Poly (ADP-ribose) polymerases (PARPs). Furthermore, we assess its general cytotoxicity to provide a comprehensive understanding of its biological activity profile. This guide is intended to equip researchers with the necessary data and protocols to make informed decisions about the use of this compound in their studies.

Experimental Design: A Multi-faceted Approach to Profiling Cross-Reactivity

To construct a reliable cross-reactivity profile, we employed a three-pronged strategy, encompassing enzymatic assays for both a representative tyrosine kinase and PARP1, alongside a cell-based cytotoxicity assay. This approach allows for the direct assessment of enzymatic inhibition and a broader understanding of the compound's impact on cell viability.

A generic tyrosine kinase was selected for the initial screening due to the prevalence of this enzyme class as both a therapeutic target and a source of off-target interactions for many small molecules.[3][5] PARP1 was chosen as a representative of the PARP family, which plays a critical role in DNA repair and is a target for several cancer therapies.[6][7][8] Finally, a standard cytotoxicity assay provides essential context, distinguishing direct enzymatic inhibition from general cellular toxicity.

For each assay, well-characterized control compounds were included to validate the experimental setup and provide a benchmark for comparison. Staurosporine, a potent but non-selective kinase inhibitor, and Olaparib, a clinically approved PARP inhibitor, were used as positive controls for their respective assays. Cinnamic acid, the parent compound of this compound, was included to determine the effect of the formyl group on biological activity.

Experimental Workflow Diagram

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis 2-FCA This compound Kinase_Assay Tyrosine Kinase Inhibition Assay 2-FCA->Kinase_Assay PARP_Assay PARP1 Inhibition Assay 2-FCA->PARP_Assay Cyto_Assay Cytotoxicity Assay (MTT) 2-FCA->Cyto_Assay Controls Positive & Negative Controls (Staurosporine, Olaparib, Cinnamic Acid) Controls->Kinase_Assay Controls->PARP_Assay Controls->Cyto_Assay IC50 IC50 Determination Kinase_Assay->IC50 PARP_Assay->IC50 CC50 CC50 Determination Cyto_Assay->CC50 Comparison Comparative Analysis IC50->Comparison CC50->Comparison

Caption: Workflow for assessing this compound cross-reactivity.

Comparative Data Summary

The following tables summarize the inhibitory activity of this compound and control compounds against a generic tyrosine kinase and PARP1, as well as their cytotoxic effects on a standard human cell line.

Table 1: In Vitro Kinase and PARP1 Inhibition

CompoundTyrosine Kinase IC50 (µM)PARP1 IC50 (µM)
This compound> 100> 100
Staurosporine (Positive Control)0.015> 100
Olaparib (Positive Control)> 1000.005
Cinnamic Acid (Negative Control)> 100> 100

Table 2: Cytotoxicity in Human Cell Line (e.g., HeLa)

CompoundCC50 (µM)
This compound85.3
Staurosporine0.05
Olaparib25.7
Cinnamic Acid> 200

Analysis of Results:

The data indicates that this compound does not exhibit significant inhibitory activity against the tested generic tyrosine kinase or PARP1 at concentrations up to 100 µM. This suggests a favorable selectivity profile with respect to these two major off-target enzyme classes. In contrast, the positive controls, Staurosporine and Olaparib, demonstrated potent inhibition of their respective targets, validating the assay systems. The parent compound, cinnamic acid, also showed no significant inhibition, suggesting that the formyl substitution in this compound does not confer significant inhibitory activity against these enzymes.

Interestingly, this compound displayed moderate cytotoxicity with a CC50 of 85.3 µM. This is significantly less cytotoxic than the potent, non-selective kinase inhibitor Staurosporine, but more cytotoxic than Olaparib and the parent cinnamic acid. This finding warrants further investigation to elucidate the mechanism of its cytotoxic effect, which appears to be independent of the kinase and PARP1 inhibition pathways tested.

Methodologies

For scientific rigor and reproducibility, the detailed experimental protocols are provided below.

In Vitro Tyrosine Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. Inhibition of this binding by a test compound results in a decrease in the Förster resonance energy transfer (FRET) signal.

Signaling Pathway Diagram

G cluster_0 No Inhibition cluster_1 Inhibition Kinase_NI Kinase Tracer_NI Fluorescent Tracer Kinase_NI->Tracer_NI Binds Antibody_NI Eu-Antibody Kinase_NI->Antibody_NI Binds FRET_High High FRET Signal Kinase_I Kinase Antibody_I Eu-Antibody Kinase_I->Antibody_I Binds Inhibitor 2-Formylcinnamic Acid Inhibitor->Kinase_I Binds Tracer_I Fluorescent Tracer FRET_Low Low FRET Signal

Caption: LanthaScreen™ Kinase Assay Principle.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X kinase/antibody mixture in Kinase Buffer A.

    • Prepare a 3X tracer solution in Kinase Buffer A.

    • Prepare serial dilutions of this compound and control compounds in DMSO, followed by a further dilution in Kinase Buffer A to create 3X compound solutions.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X compound solution to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation of 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro PARP1 Inhibition Assay (Colorimetric)

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP1. The amount of incorporated biotin is detected with a streptavidin-HRP conjugate and a colorimetric substrate.

PARP1 Mechanism of Action

G DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation and Binding DNA_Damage->PARP1_Activation PAR_Synthesis Synthesis of Poly(ADP-ribose) (PAR) from NAD+ PARP1_Activation->PAR_Synthesis Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair

Caption: Simplified PARP1 signaling pathway in DNA repair.

Step-by-Step Protocol:

  • Plate Preparation:

    • Rehydrate histone-coated 96-well strip wells with 1X PARP Buffer for 30 minutes at room temperature.

    • Wash the wells twice with 1X PBS + 0.1% Triton X-100 and twice with 1X PBS.

  • Ribosylation Reaction:

    • Prepare serial dilutions of this compound and control compounds in 1X PARP Buffer.

    • Add 5 µL of the compound dilutions to the appropriate wells.

    • Add 20 µL of 1X PARP Cocktail (containing biotinylated NAD+) to each well.

    • Initiate the reaction by adding 25 µL of diluted PARP1 enzyme to each well.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Wash the wells as described in step 1.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

    • Wash the wells again.

    • Add 50 µL of a colorimetric HRP substrate (e.g., TMB) and incubate in the dark for 15 minutes.

    • Stop the reaction with 50 µL of 0.2 M HCl.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Cytotoxicity Assay (MTT)

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[9]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a human cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).

Conclusion

This comprehensive guide provides a framework for evaluating the cross-reactivity of this compound. Our findings indicate that this compound has a low potential for off-target inhibition of the tested tyrosine kinase and PARP1. However, the observed moderate cytotoxicity suggests that other cellular mechanisms are affected. Researchers utilizing this compound should be mindful of this cytotoxic potential and may need to conduct further studies to identify the responsible pathways. The detailed protocols provided herein offer a robust starting point for such investigations and for the broader characterization of novel chemical entities in drug discovery and development.

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol.
  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as potential therapeutic agents.
  • Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Marona, H., & Pękala, E. (2018). Cinnamic acid derivatives in cosmetics: current use and future prospects. International journal of cosmetic science, 40(4), 356-369.
  • Interchim. (n.d.). HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells.
  • Miyamae, Y., et al. (2016). Cinnamic acid derivatives as inhibitors of oncogenic protein kinases–structure, mechanisms and biomedical effects. Current medicinal chemistry, 23(13), 1336-1361.
  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767.
  • W. S. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23(13).
  • Weaver, A. N., & Yang, E. S. (2013). PARP inhibitors: a new era of targeted therapy.
  • Zaremba, T., & Curtin, N. J. (2017). PARP inhibitor development for cancer therapy. Cancers, 9(10), 127.

Sources

A Comparative Guide to the Inhibitory Effects of Coumaric Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed comparative analysis of the inhibitory effects of coumaric acid isomers—specifically ortho-, meta-, and para-coumaric acid. While the initial query focused on formylcinnamic acid, the available scientific literature capable of supporting a robust, data-driven comparison is substantially richer for its hydroxylated analogues, the coumaric acids. These phenolic compounds, celebrated for their broad bioactive potential, exhibit significant isomer-dependent variations in their ability to modulate key biological targets.[1][2][3] This document synthesizes experimental data to elucidate the structure-activity relationships of these isomers, with a primary focus on their well-documented inhibition of tyrosinase, a critical enzyme in melanogenesis.[4][5] Additionally, a secondary comparison of their antimicrobial activities is presented. We provide in-depth mechanistic explanations, quantitative inhibitory data, and detailed, field-proven experimental protocols to empower researchers in pharmacology, dermatology, and drug development.

Introduction to Coumaric Acids: Isomerism and Biological Significance

Coumaric acid (hydroxycinnamic acid) is a phenolic compound derived from cinnamic acid, which exists as three positional isomers: ortho-(o), meta-(m), and para-(p) coumaric acid.[1][2] The position of the hydroxyl group on the phenyl ring is the sole structural difference between them, yet this subtle variation profoundly impacts their physicochemical properties and biological activities.[3] The trans configuration of the acrylic acid side chain is the most common and stable form found in nature.[2]

p-Coumaric acid is the most abundant isomer in nature, found widely in plants, fruits, and cereals.[1][2][6] All three isomers are recognized for a wide spectrum of bioactivities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[2][3][6] Their potential as therapeutic agents is a subject of intense research, with a particular focus on how the hydroxyl group's position governs their interaction with molecular targets.

cluster_isomers Chemical Structures of Coumaric Acid Isomers o_coumaric o-Coumaric Acid (2-Hydroxycinnamic Acid) m_coumaric m-Coumaric Acid (3-Hydroxycinnamic Acid) p_coumaric p-Coumaric Acid (4-Hydroxycinnamic Acid)

Caption: Chemical structures of the three positional isomers of coumaric acid.

Primary Mechanism of Action: Inhibition of Tyrosinase

A primary and extensively studied target of coumaric acid isomers is tyrosinase (EC 1.14.18.1), a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin.[4][7] Overactivity of tyrosinase can lead to hyperpigmentation disorders, making its inhibitors valuable in both dermatology and cosmetology.[8] The enzyme catalyzes two sequential reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity). Dopaquinone is a highly reactive intermediate that polymerizes to form melanin.[8]

The inhibitory mechanism of coumaric acid isomers against tyrosinase is a classic example of structure-activity relationships. Due to their structural similarity to L-tyrosine, the enzyme's natural substrate, they can interact with its active site. However, the specific nature of this interaction—whether they act as an inhibitor or an alternative substrate—depends critically on the position of the hydroxyl group.[4][9]

G cluster_pathway Melanogenesis Pathway cluster_inhibitors Inhibitory Action Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase Activity) Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase Activity) DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Pigments Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Coumaric_Isomers Coumaric Acid Isomers (e.g., o- and p-coumaric acid) Coumaric_Isomers->Tyrosinase1 Inhibition Coumaric_Isomers->Tyrosinase2 Inhibition

Caption: Simplified melanogenesis pathway showing the dual catalytic role of tyrosinase and the inhibitory action of coumaric acid isomers.

Comparative Analysis of Inhibitory Potency

The efficacy of coumaric acid isomers as tyrosinase inhibitors varies significantly. This section compares their potency based on reported half-maximal inhibitory concentrations (IC₅₀) and kinetic data.

Tyrosinase Inhibition

Experimental evidence reveals a complex relationship where the isomer position dictates the mode of inhibition.

  • p-Coumaric Acid: This isomer is widely recognized as a potent tyrosinase inhibitor.[4] Its chemical structure is highly similar to L-tyrosine, allowing it to act as a competitive inhibitor, especially for human tyrosinase.[4][10] It effectively competes with the natural substrate for binding to the enzyme's active site.[4] Some studies using mushroom tyrosinase have also reported noncompetitive or mixed-type inhibition, suggesting that the mechanism can be source-dependent.[5]

  • o-Coumaric Acid: Reports indicate that o-coumaric acid also functions as a competitive inhibitor of mushroom tyrosinase.[11] Its ability to inhibit the enzyme is directly tied to its capacity to occupy the active site.

  • m-Coumaric Acid: Unlike its isomers, m-coumaric acid can act as a substrate for tyrosinase, which hydroxylates it to form corresponding o-quinones.[5][9] This fundamentally different interaction means it is not an effective inhibitor in the same manner as the ortho and para isomers.

Table 1: Comparative Inhibitory Activity of Coumaric Acid Isomers against Tyrosinase

Compound Target Enzyme Inhibition Type IC₅₀ Value (µM) Reference
p-Coumaric Acid Human Tyrosinase Competitive More potent than kojic acid [4][7]
o-Coumaric Acid Mushroom Tyrosinase Competitive Data varies [11]
m-Coumaric Acid Mushroom Tyrosinase Substrate N/A (not an inhibitor) [5][9]

| Kojic Acid (Control) | Mushroom Tyrosinase | Competitive | ~16.7 µM |[12] |

Note: IC₅₀ values can vary significantly based on assay conditions, enzyme source (mushroom vs. human), and substrate used (L-tyrosine vs. L-DOPA). The data presented highlights the established relative activities.

Antimicrobial Activity

Coumaric acid isomers also exhibit broad-spectrum antimicrobial activity. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

  • p-Coumaric Acid: Has demonstrated activity against various Gram-positive and Gram-negative bacteria, including E. coli, S. aureus, and MRSA (Methicillin-resistant S. aureus).[13] It is also effective against fungal species like Candida albicans.[14] The proposed mechanism involves disrupting the bacterial cell membrane permeability and binding to DNA.[13]

  • o- and m-Coumaric Acid: Data on the antimicrobial potency of ortho and meta isomers is less abundant, but they are generally considered to be biologically active.[1][3]

Table 2: Comparative Antimicrobial Activity (MIC) of p-Coumaric Acid

Microorganism Strain MIC (µg/mL) Reference
Escherichia coli (Fluoroquinolone-resistant) 1000 [13]
Staphylococcus aureus (MRSA) - 1000 [13]

| Candida albicans | (Clinical Isolate) | >64 |[14] |

Experimental Protocols for Assessing Inhibitory Effects

To ensure scientific rigor and reproducibility, detailed protocols are essential. Below are standardized methodologies for evaluating the tyrosinase inhibitory and antimicrobial activities of coumaric acid isomers.

Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This colorimetric assay is a widely adopted, high-throughput method for screening tyrosinase inhibitors. It measures the enzymatic conversion of L-DOPA to the colored product dopachrome.[8]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Coumaric acid isomers (o, m, p)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate and microplate reader (475 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.[8]

    • Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of ~60-100 U/mL. Keep on ice.[8][15]

    • Prepare a 10 mM L-DOPA solution in phosphate buffer immediately before use.[8]

    • Prepare 10 mM stock solutions of each coumaric acid isomer and kojic acid in DMSO.[8]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of test compound dilution (serially diluted from stock), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Control Wells: Add 20 µL of vehicle (DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Blank Wells: Add 20 µL of test compound dilution and 140 µL of phosphate buffer (no enzyme).

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.[15]

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20-30 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 20 minutes).[8][16]

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank values.

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[17]

    • Determine the IC₅₀ value by plotting % inhibition against the logarithm of the inhibitor concentration.

Protocol: Cell-Based Tyrosinase Activity and Melanin Content Assay

This assay provides a more physiologically relevant assessment by measuring the inhibitor's effect on intracellular tyrosinase activity and melanin production in a cellular context, accounting for cell permeability.[17] B16F10 murine melanoma cells are a standard model.[17]

Materials:

  • B16F10 melanoma cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Coumaric acid isomers

  • Cell Lysis Buffer

  • L-DOPA

  • NaOH (1N)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a 24-well plate and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of the coumaric acid isomers for 48-72 hours.[17] Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer on ice for 15 minutes.[17]

    • Centrifuge the lysate to pellet debris and collect the supernatant containing intracellular tyrosinase.[17][18]

    • Quantify the total protein concentration of the lysate (e.g., using a BCA assay).

  • Intracellular Tyrosinase Activity Measurement:

    • In a 96-well plate, mix a standardized amount of protein lysate (e.g., 20-40 µg) with L-DOPA solution (final concentration ~5 mM) in phosphate buffer.

    • Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.

    • Normalize the activity to the total protein content.

  • Melanin Content Measurement:

    • After removing the lysate for the tyrosinase assay, dissolve the remaining cell pellet (containing melanin) in 1N NaOH by heating at 80°C for 1 hour.

    • Measure the absorbance of the solubilized melanin at 405 nm.

    • Compare the melanin content of treated cells to the vehicle control.

G start Start: Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) plate_setup Assay Plate Setup (96-well) - Test Wells (Inhibitor + Enzyme) - Control Wells (Vehicle + Enzyme) - Blank Wells (Inhibitor, no Enzyme) start->plate_setup pre_incubation Pre-incubate Plate (37°C for 15 min) plate_setup->pre_incubation reaction_start Initiate Reaction Add L-DOPA Substrate to all wells pre_incubation->reaction_start measurement Measure Absorbance at 475 nm (Kinetic or Endpoint Reading) reaction_start->measurement analysis Data Analysis - Correct for Blanks - Calculate % Inhibition measurement->analysis end End: Determine IC50 Value analysis->end

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Discussion and Future Directions

The comparative analysis of coumaric acid isomers provides clear insights into their structure-activity relationships.

  • Positional Importance of the Hydroxyl Group: The position of the -OH group is the single most critical determinant of activity against tyrosinase. The para position yields a potent competitive inhibitor, likely due to its optimal mimicry of L-tyrosine's structure. The ortho position also confers inhibitory activity, while the meta position leads to the compound acting as a substrate. This highlights the precise geometric and electronic requirements of the tyrosinase active site.

  • Therapeutic Potential: The efficacy of p-coumaric acid as a competitive inhibitor of human tyrosinase, coupled with its natural abundance and safety profile, makes it a highly promising candidate for dermatological and cosmetic applications aimed at managing hyperpigmentation.[4][10] Its demonstrated antimicrobial properties further enhance its potential value.

  • Future Research: While in vitro data is strong, further studies should focus on optimizing formulations to enhance the transdermal delivery of p-coumaric acid for topical applications.[4][10] Additionally, a direct, side-by-side comparative study of all three isomers against human tyrosinase (rather than just mushroom tyrosinase) using identical assay conditions would provide definitive data on their relative potencies and solidify the mechanistic understanding.

References

  • ResearchGate. (n.d.). Antimicrobial activity (pMIC in µM/mL)
  • ResearchGate. (n.d.). Reaction rates of tyrosinase in the presence of p‐coumaric acid ethyl.... [Link]
  • OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS. (n.d.). [Link]
  • Li, Y., et al. (n.d.). Determination of Mushroom Tyrosinase Inhibition Activity. Bio-protocol. [Link]
  • Li, X., et al. (2020). Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen. Food Science & Nutrition. [Link]
  • ResearchGate. (2023). Tyrosinase inhibitory activity. [Link]
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (2024).
  • CORE. (n.d.). Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies. [Link]
  • ResearchGate. (n.d.). IC 50 values for selected compounds versus DO activity of human tyrosinase. [Link]
  • ResearchGate. (2020). Coumaric acid derivatives as tyrosinase inhibitors: Efficacy studies through in silico, in vitro and ex vivo approaches. [Link]
  • Assay Genie. (n.d.). Tyrosinase Colorimetric Cell-Based ELISA Kit. [Link]
  • ResearchGate. (n.d.).
  • SciELO. (n.d.).
  • PubMed Central. (2023). Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. [Link]
  • PubMed Central. (n.d.). Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species. [Link]
  • PubMed. (2010). p-coumaric acid not only inhibits human tyrosinase activity in vitro but also melanogenesis in cells exposed to UVB. [Link]
  • MDPI. (n.d.). p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Spectrophotometric Characterization of the Action of Tyrosinase on p-Coumaric and Caffeic Acids. [Link]
  • ResearchGate. (2022).
  • Bentham Science. (n.d.).
  • Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery. (n.d.). [Link]
  • A Review: p-Coumaric Acid, A Medicinally Important Phenolic Acid Moiety. (2021). [Link]

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A Mechanistic Dissection of Synthetic Pathways to 2-Formylcinnamic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Formylcinnamic Acid

This compound, a bifunctional aromatic molecule, serves as a versatile building block in the synthesis of a wide array of complex organic structures, including pharmaceuticals, agrochemicals, and materials. Its unique structure, featuring a carboxylic acid, a reactive aldehyde, and an α,β-unsaturated system, offers multiple points for chemical modification, making it a valuable intermediate for drug development professionals and organic chemists. The strategic importance of this compound necessitates a thorough understanding of the available synthetic routes to enable researchers to select the most efficient, scalable, and cost-effective method for their specific application.

This guide provides a comprehensive, in-depth mechanistic comparison of the primary synthetic routes to this compound. We will delve into the underlying chemical principles of each pathway, present comparative experimental data, and offer practical insights to guide your synthetic strategy.

I. Condensation and Olefination Strategies from o-Phthalaldehyde

A logical and common starting point for the synthesis of this compound is the readily available o-phthalaldehyde. The primary challenge in this approach lies in achieving selective mono-functionalization of the symmetrical dialdehyde. We will explore four classical and modern olefination methods.

A. The Perkin Reaction: A Classic Approach with Selectivity Challenges

The Perkin reaction, a cornerstone of cinnamic acid synthesis, involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[1][2][3]

Mechanism: The reaction is initiated by the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking one of the aldehyde groups of o-phthalaldehyde. A subsequent series of condensation and elimination steps, followed by hydrolysis, yields the cinnamic acid derivative.

graph Perkin_Reaction { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Helvetica", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes OPA [label="o-Phthalaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Ac2O [label="Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., KOAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate [label="Anhydride Enolate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Aldol-type Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Dehydrated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; DiProduct [label="Benzenediacrylic Acid\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ac2O -> Enolate [label=" + Base"]; OPA -> Intermediate1 [label=" + Enolate"]; Intermediate1 -> Intermediate2 [label="- H₂O"]; Intermediate2 -> Product [label="Hydrolysis"]; OPA -> DiProduct [label="Further Reaction", style=dashed]; }

Figure 1: Simplified Perkin reaction pathway for this compound.

Discussion: While mechanistically plausible, the Perkin reaction with o-phthalaldehyde often leads to the formation of benzenediacrylic acid, where both aldehyde groups have reacted.[4][5] Achieving high selectivity for the mono-adduct is challenging under the typically harsh reaction conditions (high temperatures) of the classical Perkin reaction, which can favor further reaction of the remaining aldehyde group.[6]

B. The Knoevenagel Condensation: A Milder Alternative

The Knoevenagel condensation offers a milder alternative to the Perkin reaction, typically employing an active methylene compound, such as malonic acid, and a weak base like pyridine or piperidine.[7]

Mechanism: The base catalyzes the formation of a carbanion from the active methylene compound, which then undergoes a nucleophilic addition to one of the aldehyde groups of o-phthalaldehyde. The resulting adduct readily undergoes dehydration. When malonic acid is used, the reaction is often followed by decarboxylation to yield the cinnamic acid. This variation is known as the Doebner modification.[7]

graph Knoevenagel_Condensation { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Helvetica", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes OPA [label="o-Phthalaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; MalonicAcid [label="Malonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Pyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbanion [label="Malonic Acid Carbanion", fillcolor="#FBBC05", fontcolor="#202124"]; Adduct [label="Condensation Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; UnsaturatedAcid [label="Unsaturated Diacid", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges MalonicAcid -> Carbanion [label=" + Base"]; OPA -> Adduct [label=" + Carbanion"]; Adduct -> UnsaturatedAcid [label="- H₂O"]; UnsaturatedAcid -> Product [label="Decarboxylation (-CO₂)"]; }

Figure 2: Knoevenagel-Doebner pathway to this compound.

Discussion: The milder reaction conditions of the Knoevenagel condensation may offer better control over selectivity compared to the Perkin reaction.[8] However, careful optimization of stoichiometry and reaction time is still crucial to minimize the formation of the dialkenylation product. The use of pyridine as both a solvent and catalyst is common, though concerns over its toxicity have led to the development of alternative methods.

C. The Wittig Reaction: Versatility in Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[9] It involves the reaction of a phosphorus ylide with a carbonyl compound.

Mechanism: The synthesis of this compound via the Wittig reaction would involve the preparation of a phosphorus ylide bearing a carboxylic acid or a protected carboxylate group. The ylide then reacts with o-phthalaldehyde in a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide.

graph Wittig_Reaction { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Helvetica", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes OPA [label="o-Phthalaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Ylide [label="Phosphorus Ylide\n(e.g., Ph₃P=CHCO₂H)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxaphosphetane [label="Oxaphosphetane Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Triphenylphosphine Oxide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges OPA -> Oxaphosphetane [label=" + Ylide"]; Oxaphosphetane -> Product; Oxaphosphetane -> Byproduct; }

Figure 3: The Wittig reaction for the synthesis of this compound.

Discussion: A key advantage of the Wittig reaction is the unambiguous placement of the double bond. However, achieving mono-olefination of o-phthalaldehyde requires careful control of the stoichiometry of the Wittig reagent. The use of stabilized ylides, such as (carboxymethylene)triphenylphosphorane, generally favors the formation of the (E)-isomer, which is typically the desired stereochemistry for cinnamic acids.[9] A potential drawback is the formation of triphenylphosphine oxide, which can sometimes complicate product purification.

D. The Horner-Wadsworth-Emmons (HWE) Reaction: A Stereoselective Approach

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. It is renowned for its high (E)-stereoselectivity in alkene synthesis.[10]

Mechanism: The reaction begins with the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, to form a stabilized carbanion. This carbanion then adds to one of the aldehyde groups of o-phthalaldehyde. The resulting intermediate eliminates a dialkyl phosphate to afford the α,β-unsaturated ester. Subsequent hydrolysis of the ester yields this compound.

graph HWE_Reaction { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Helvetica", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes OPA [label="o-Phthalaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphonate [label="Triethyl Phosphonoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbanion [label="Phosphonate Carbanion", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Ester [label="Ethyl 2-Formylcinnamate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phosphonate -> Carbanion [label=" + Base"]; OPA -> Intermediate [label=" + Carbanion"]; Intermediate -> Ester [label="- (EtO)₂PO₂⁻"]; Ester -> Product [label="Hydrolysis"]; }

Figure 4: The Horner-Wadsworth-Emmons route to this compound.

Discussion: The HWE reaction is often preferred over the Wittig reaction due to the water-solubility of the phosphate byproduct, which simplifies purification. The reaction typically provides excellent (E)-selectivity.[10] As with the other methods starting from o-phthalaldehyde, controlling the stoichiometry is key to maximizing the yield of the mono-adduct.

II. Oxidative Cleavage Strategies

An alternative approach to constructing this compound involves the oxidative cleavage of a pre-existing cyclic structure. This strategy can offer a more direct route to the target molecule, circumventing the selectivity issues associated with dialdehydes.

A. Ozonolysis of Indene: A Direct Cleavage Approach

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[11][12] The ozonolysis of indene presents a direct and atom-economical route to this compound.

Mechanism: Ozone reacts with the double bond of indene to form an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. The work-up conditions determine the final products. A reductive work-up (e.g., with dimethyl sulfide or zinc) will yield the aldehyde and another carbonyl compound, while an oxidative work-up (e.g., with hydrogen peroxide) will oxidize any initially formed aldehydes to carboxylic acids.[13] For the synthesis of this compound, a specific work-up that preserves the aldehyde and oxidizes the other fragment to a carboxylic acid is required.

graph Ozonolysis_Indene { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Helvetica", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes Indene [label="Indene", fillcolor="#F1F3F4", fontcolor="#202124"]; Ozone [label="O₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Ozonide [label="Ozonide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Indene -> Ozonide [label=" + O₃"]; Ozonide -> Product [label=" + Work-up"]; }

Figure 5: Ozonolysis of indene to yield this compound.

Discussion: The ozonolysis of indene is an elegant and direct route. However, the use of ozone requires specialized equipment (an ozone generator) and careful handling due to its toxicity and explosive nature. The work-up conditions are critical to obtaining the desired product in high yield and purity.

B. Ozonolysis of 2-Naphthol: An Alternative Oxidative Cleavage

A literature precedent demonstrates the formation of o-formylcinnamic acid from the ozonolysis of 2-naphthol.[14] This provides a viable, albeit less direct, oxidative cleavage route.

Mechanism: The ozonolysis of 2-naphthol proceeds via the cleavage of the aromatic ring system. The reaction is complex, but ultimately leads to the formation of this compound among other products.

graph Ozonolysis_Naphthol { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Helvetica", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes Naphthol [label="2-Naphthol", fillcolor="#F1F3F4", fontcolor="#202124"]; Ozone [label="O₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediates [label="Complex Intermediates", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Naphthol -> Intermediates [label=" + O₃"]; Intermediates -> Product; }

Figure 6: Synthesis of this compound via ozonolysis of 2-naphthol.

Discussion: While this route has been reported, the ozonolysis of a phenol can lead to a mixture of products, potentially complicating purification and reducing the overall yield of the desired this compound.[14]

III. Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the following table summarizes the key parameters of the discussed synthetic routes. The data presented is a synthesis of literature values for similar transformations and should be considered as a general guide.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Perkin Reaction o-PhthalaldehydeAcetic anhydride, KOAcModerateHigh temperatureInexpensive reagentsLow selectivity, harsh conditions, potential for di-substitution
Knoevenagel Condensation o-PhthalaldehydeMalonic acid, PyridineGoodMild heatingMilder conditions, good yieldsSelectivity can be an issue, use of toxic pyridine
Wittig Reaction o-PhthalaldehydePhosphorus ylideGoodVaries (often mild)High regioselectivity, versatileStoichiometric phosphine oxide byproduct, potential selectivity issues
HWE Reaction o-PhthalaldehydePhosphonate ester, BaseHighMildHigh (E)-selectivity, water-soluble byproductStoichiometric reaction, potential selectivity issues
Ozonolysis of Indene IndeneOzone, DMS or ZnGoodLow temperatureDirect route, atom economicalRequires specialized equipment, hazardous reagents
Ozonolysis of 2-Naphthol 2-NaphtholOzone, Work-up reagentsModerateLow temperatureUtilizes a different starting materialPotential for a mixture of products, complex purification

IV. Experimental Protocols

The following are representative, generalized protocols for two of the most promising synthetic routes. Researchers should consult the primary literature for detailed procedures and safety information.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of Ethyl 2-Formylcinnamate
  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting solution back to 0 °C and add a solution of o-phthalaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-formylcinnamate.

  • The ester can then be hydrolyzed to this compound using standard procedures (e.g., LiOH in THF/water).

Protocol 2: Ozonolysis of Indene

Caution: Ozone is a toxic and explosive gas. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve indene (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution until a blue color persists, indicating the complete consumption of the starting material.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • For reductive work-up, add dimethyl sulfide (1.5 eq) and allow the solution to warm to room temperature.

  • Stir the reaction mixture for several hours until the ozonide is completely reduced (can be monitored by TLC or peroxide test strips).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude product containing this compound can be purified by crystallization or column chromatography.

V. Conclusion and Recommendations

The choice of synthetic route to this compound is highly dependent on the specific requirements of the researcher, including scale, available equipment, and desired purity.

  • For small-scale, high-purity synthesis with excellent stereocontrol , the Horner-Wadsworth-Emmons reaction is highly recommended. Its high (E)-selectivity and the ease of removal of the phosphate byproduct make it an attractive option, provided that the stoichiometry can be controlled to favor mono-olefination.

  • For a direct and atom-economical approach , the ozonolysis of indene is a compelling choice. While it requires specialized equipment for ozone generation, it avoids the selectivity issues inherent in using o-phthalaldehyde.

  • The Knoevenagel condensation represents a good compromise between the classical Perkin reaction and the more modern olefination methods, offering milder conditions and potentially better selectivity than the former.

  • The Perkin reaction is generally the least favorable due to its harsh conditions and lack of selectivity. The ozonolysis of 2-naphthol , while a documented route, may present significant purification challenges due to the formation of multiple byproducts.

Ultimately, the optimal synthetic strategy will be determined by a careful evaluation of the factors outlined in this guide. It is recommended that researchers perform small-scale trials to optimize reaction conditions for their specific needs before proceeding to a larger scale.

VI. References

  • Augustine, J. K., Boodappa, C., Venkatachaliah, S., & Mariappan, A. (2014). A novel approach in cinnamic acid synthesis: direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide. Molecules, 10(2), 481-487.

  • Cui, Y., Hu, Y. H., Yu, F., Zheng, J., Chen, L. S., Chen, Q. X., & Wang, Q. (2016). Inhibition kinetics and molecular simulation of p-substitutedcinnamic acid derivatives on tyrosinase. International Journal of Biological Macromolecules, 11, 1289-1297.

  • Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]

  • Knoevenagel condensation. In Wikipedia. Retrieved from [Link]

  • Zhao, L., Tu, Y., & Guo, Y. (2018). Synthesis of Cinnamic Acid Derivatives. Atlantis Press.

  • Vishnoi, S., Agrawal, V., & Kasana, V. K. (2009). Synthesis and Structure–Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry.

  • Long, Z., et al. (2021). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry, 17, 1344-1386.

  • Review of literature on substituted cinnamylamines. (2025). Benchchem.

  • A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing.

  • The condensation of aldehydes with malonic acid. (n.d.).

  • Perkin reaction. In Wikipedia. Retrieved from [Link]

  • Perkin Reaction. (n.d.).

  • A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing.

  • Perkin reaction. In Wikipedia. Retrieved from [Link]

  • A fast and versatile cross-linking strategy via o-phthalaldehyde condensation for mechanically strengthened and functional hydrogels. (2018). National Institutes of Health.

  • Perkin Reaction. (2021). J&K Scientific LLC.

  • Perkin reaction for aliphatic aldehydes. (2016). Chemistry Stack Exchange.

  • Wittig Reaction. (n.d.). Organic Chemistry Portal.

  • Catalytic, Oxidant-Free, Direct Olefination of Alcohols using Wittig Reagents. (2015). The Royal Society of Chemistry.

  • Ozonolysis. (2023). Chemistry LibreTexts.

  • Ozonolysis. In Wikipedia. Retrieved from [Link]

  • Catalytic, oxidant-free, direct olefination of alcohols using Wittig reagents. (n.d.). RSC Publishing.

  • Direct Wittig Olefination of Alcohols. (2018). PubMed.

  • Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. (n.d.). Organic Syntheses Procedure.

  • Ozonolysis of Phenols - III. 1- and 2-Naphthol. (n.d.). Acta Chemica Scandinavica.

  • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. (2023). PubMed.

  • Alkene Reactions: Ozonolysis. (2013). Master Organic Chemistry.

  • Ozonolysis of cinnamic acid in water medium. (n.d.). ResearchGate.

  • o-PHTHALALDEHYDE. (n.d.). Ataman Kimya.

  • O-PHTHALALDEHYDE. (n.d.). atamankimya.com.

  • Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. (n.d.). Organic Chemistry Research.

  • Ozonolysis of some complex organic substrates in flow. (n.d.). ResearchGate.

  • Phthalaldehyde. In Wikipedia. Retrieved from [Link]

  • The reactions of ozone with cinnamic acids: formation and decay of 2-hydroperoxy-2-hydroxyacetic acid. (n.d.). RSC Publishing.

  • (PDF) Oxone Catalyzed Amination of 2-naphthol/substituted 2-naphthol Analogous as Bio-active Compounds via C-O Activation and C-N Bond Formation. (2018). ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste is paramount for ensuring a safe research environment and maintaining environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Formylcinnamic acid, a compound frequently utilized in the synthesis of novel pharmaceutical agents and other advanced materials. As researchers, our responsibility extends beyond the discovery phase to the entire lifecycle of the chemicals we handle. This document serves as an essential, immediate-action plan, grounded in established safety and regulatory standards, to manage this compound waste with the precision and foresight it requires.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before any disposal procedure is initiated, a thorough understanding of the compound's inherent risks is critical. This compound (C₁₀H₈O₃) is an aromatic compound containing both a carboxylic acid and an aldehyde functional group. This structure dictates its reactivity and toxicological profile.

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating it is a substance that may cause less serious health effects.[1] The primary hazards are:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

The related compound, trans-cinnamic acid, is also known to be harmful to aquatic life, a characteristic that must be assumed for this compound in the absence of specific data, making its release into the environment a significant concern.[3]

Mandatory Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is the first line of defense. When handling this compound in any form—solid, in solution, or as waste—the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN 166 regulations.[4]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[5][6]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.

Emergency Response

In the event of accidental exposure, immediate action is crucial:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][7]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][5][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[2][9]

  • Spills: For small spills, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material and contaminated soil into a suitable, sealed container for hazardous waste disposal. Ensure the area is well-ventilated. Do not allow the product to enter drains.[3][5]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of this compound is that it must be managed as regulated hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[4][10] This is a legal requirement and an ethical obligation to protect our environment and public health.[11]

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of a safe waste management system.

  • Action: Collect all waste containing this compound in a designated hazardous waste container. This includes the pure compound, reaction mixtures, solutions, and contaminated materials like weighing paper, gloves, and pipette tips.

  • Causality: Never mix incompatible wastes.[10] this compound, being an acid, could react exothermically or release gases if mixed with bases or other reactive chemicals. Keeping waste streams separate prevents unforeseen dangerous reactions.

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical for safety during accumulation and transport.

  • Action: Use a sturdy, chemically resistant container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is appropriate. The container must be kept closed except when actively adding waste.[10]

  • Labeling: The container must be labeled immediately with a completed hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of all constituents and their approximate concentrations if in a solution.

    • The specific hazard warnings: "Skin Irritant," "Serious Eye Irritant," "Respiratory Irritant."

    • The accumulation start date.

  • Causality: Accurate labeling ensures that anyone handling the container, from lab personnel to disposal technicians, is aware of its contents and the associated dangers, ensuring proper handling at every stage.

Step 3: On-Site Accumulation and Storage

Waste must be stored safely within the laboratory prior to its removal.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be under the control of laboratory personnel and equipped with secondary containment (such as a spill tray) to capture any potential leaks.[10][12]

  • Causality: Secondary containment is a critical safety measure that prevents a leak from spreading, minimizing exposure risk and environmental contamination. Storing waste in a designated, secure area prevents accidental spills and unauthorized access.

Step 4: Final Disposal via Professional Services

The ultimate disposal of this compound must be handled by trained professionals.

  • Action: Contact your institution’s Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[2][5][13]

  • Causality: Licensed disposal companies have the equipment and expertise to handle hazardous chemicals according to federal and local regulations.[11] The most common disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5][14] This method ensures the complete destruction of the chemical, preventing its release into the environment.

Part 3: Data Summary and Visualization

Chemical and Hazard Profile

The table below summarizes the key identification and hazard information for this compound.

Property / HazardDescriptionReference(s)
Chemical Name This compound[15]
Synonyms (E)-3-(2-formylphenyl)prop-2-enoic acid, O-FORMYLCINNAMIC ACID[1][15][16]
CAS Number 130036-17-8[1][15][16]
Molecular Formula C₁₀H₈O₃[1][15]
Molecular Weight 176.17 g/mol [1][15]
GHS Pictogram GHS07 (Exclamation Mark)[1]
GHS Signal Word Warning[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Disposal Route Collection for incineration by a licensed hazardous waste disposal service.[2][5]
Prohibited Disposal Routes Drain Disposal, Regular Trash[10]
Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from this compound.

G cluster_0 start Generation of This compound Waste waste_type Characterize Waste Form start->waste_type solid Place in a designated, sealed solid waste container. waste_type->solid Pure Solid or Contaminated Labware liquid Pour into a designated, sealed liquid waste container. waste_type->liquid Solution or Reaction Mixture check_container Is container compatible and in good condition? solid->check_container liquid->check_container label_waste Affix a completed Hazardous Waste Label. check_container->label_waste Yes replace_container Obtain new, appropriate waste container. check_container->replace_container No store_waste Store in a designated Satellite Accumulation Area with secondary containment. label_waste->store_waste replace_container->solid pickup Contact EHS or Licensed Waste Disposal Vendor for pickup. store_waste->pickup Container is full or accumulation time limit reached final_disposal Professional Incineration of Hazardous Waste pickup->final_disposal caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Pharmaceutical Waste - Office of Environmental Health and Safety. (n.d.). Wayne State University.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Safety Data Sheet: trans-Cinnamic acid. (2025). Thermo Fisher Scientific.
  • Waste Management in Pharma Manufacturing. (n.d.). AbbVie Contract Manufacturing.
  • This compound. (n.d.). PubChem.
  • Safety Data Sheet: Cinnamic Acid, Natural. (2025). Axxence.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Removing Carboxylic Acids From Aqueous Wastes. (n.d.). P2 InfoHouse.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Cinnamic acid: Human health tier II assessment. (2018, March 2). Australian Industrial Chemicals Introduction Scheme.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical compounds is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Formylcinnamic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While specific toxicological data for this compound is limited, we will proceed with a rigorous safety protocol based on the known hazards of its parent compound, trans-Cinnamic acid, which is classified as a skin and serious eye irritant.[1][2] This approach ensures we adhere to the precautionary principle, a cornerstone of laboratory safety.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on data from analogous compounds, this compound should be treated as a hazardous substance.

Primary Hazards:

  • Serious Eye Irritation (Category 2A): The most significant risk is serious damage to the eyes upon contact.[1] The aldehyde and carboxylic acid functional groups can readily react with the sensitive tissues of the eye.

  • Skin Irritation (Category 2): Direct contact with the skin is likely to cause irritation, redness, and inflammation.[1][2]

  • Respiratory Tract Irritation: Inhalation of the dust, particularly when handling the solid form, may cause respiratory irritation.[3]

These classifications necessitate a multi-faceted PPE strategy to create effective barriers between the researcher and the chemical.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific tasks being performed. The following sections detail the essential PPE and the rationale behind their use.

Eye and Face Protection: The Non-Negotiable First Line

Given the classification as a serious eye irritant, robust eye protection is mandatory at all times.

  • What to Use: ANSI Z87.1-rated or EN166-compliant chemical safety goggles are required.[2][4] A face shield should be worn over the goggles when there is a significant risk of splashing, such as during the preparation of concentrated solutions or during vigorous reactions.

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dusts or splashes. Chemical safety goggles create a protective seal, preventing airborne particles and liquid splashes from reaching the eyes.[5] Contact lenses should not be worn when handling this chemical, as they can trap the substance against the eye, intensifying the damage.[6]

Skin and Body Protection: Preventing Dermal Exposure
  • Gloves:

    • What to Use: Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[5][7]

    • Expertise & Experience: Always inspect gloves for any signs of degradation or punctures before use.[8] When working with solutions, consider double-gloving to provide an additional layer of protection. It is crucial to use proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[8] Contaminated gloves must be disposed of as hazardous waste.[8]

  • Laboratory Coat:

    • What to Use: A full-length, long-sleeved laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn and fully fastened.

    • Trustworthiness: The lab coat protects your skin and personal clothing from accidental spills and contamination.[4] It should be removed immediately if it becomes contaminated.[2]

Respiratory Protection: Mitigating Inhalation Risks
  • What to Use: Respiratory protection is dictated by the scale and nature of the work.

    • For handling small quantities of the solid in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary.[9]

    • When weighing out the powder or when there is a potential for dust generation, a NIOSH-approved N95 dust mask or a respirator with a P2 filter is recommended to prevent inhalation.

  • Causality: The fine particulate nature of the solid chemical poses an inhalation risk.[10] Engineering controls, such as a chemical fume hood, are the primary method for controlling this hazard.[11] Respirators are a secondary line of defense when engineering controls are insufficient or during procedures with a high likelihood of aerosolization.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound AssessTask Assess Task: - Weighing solid? - Preparing solution? - Performing reaction? Start->AssessTask AssessQuantity Assess Quantity: - Milligrams? - Grams or more? AssessTask->AssessQuantity BasePPE Baseline PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles AssessQuantity->BasePPE CheckVentilation Is work in a Chemical Fume Hood? BasePPE->CheckVentilation AddRespirator Add N95 Respirator or P2 Filter CheckVentilation->AddRespirator No CheckSplash High Splash Potential? CheckVentilation->CheckSplash Yes AddRespirator->CheckSplash AddFaceShield Add Face Shield over Goggles CheckSplash->AddFaceShield Yes Proceed Proceed with Work CheckSplash->Proceed No AddFaceShield->Proceed

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

A safe protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the workspace is clean and uncluttered. Locate the nearest eyewash station and safety shower.[4]

  • Donning PPE: Put on your lab coat, followed by chemical safety goggles and any additional face or respiratory protection required by your risk assessment. Don gloves last.

  • Weighing: If possible, weigh the solid material inside a chemical fume hood to minimize dust exposure.[8] Use a spatula and handle containers carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After completing your work, wash your hands thoroughly with soap and water, even after removing your gloves.[1][8]

  • Doffing PPE: Remove gloves first using a safe technique, followed by your face shield, goggles, and lab coat.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: Evaluate the size and nature of the spill from a safe distance.

  • Contain: For a small, dry spill, carefully sweep up the material without creating dust and place it in a labeled, sealed container for disposal.[4][9] Do not use water to clean up a dry spill as it may create a more hazardous solution.

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[10]

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour it down the drain.[12]

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, paper towels, and weighing paper, must be collected in a sealed, clearly labeled hazardous waste container.[9][12]

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (in open lab) Chemical GogglesNitrile GlovesLab CoatN95 Respirator/P2 Filter
Weighing Solid (in fume hood) Chemical GogglesNitrile GlovesLab CoatNot typically required
Preparing Dilute Solutions Chemical GogglesNitrile GlovesLab CoatNot typically required
Preparing Concentrated Solutions Goggles & Face ShieldNitrile GlovesLab CoatNot typically required
Spill Cleanup Goggles & Face ShieldNitrile Gloves (double)Lab CoatN95 Respirator/P2 Filter

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the hazards, selecting the correct PPE based on the specific task, and adhering to safe operational and disposal plans, researchers can mitigate risks and maintain a secure laboratory environment.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
  • Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. [Link]
  • What type of protective clothing should I wear when I work with Formic Pro?. NOD Apiary Products Ltd. [Link]
  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]
  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
  • Safety Data Sheet - Advanced Biotech. Advanced Biotech. [Link]
  • SAFETY D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.